molecular formula C20H22O6 B15589731 Isocolumbin

Isocolumbin

货号: B15589731
分子量: 358.4 g/mol
InChI 键: AALLCALQGXXWNA-FDBLAFQCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione has been reported in Penianthus zenkeri with data available.

属性

分子式

C20H22O6

分子量

358.4 g/mol

IUPAC 名称

(1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione

InChI

InChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3/t12-,13-,14+,15+,18-,19-,20+/m1/s1

InChI 键

AALLCALQGXXWNA-FDBLAFQCSA-N

产品来源

United States

Foundational & Exploratory

The Natural Provenance of Isocolumbin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isocolumbin (B3435002) is a naturally occurring furanoditerpenoid lactone, a class of chemical compounds characterized by their bitter taste and a range of biological activities. As a structural isomer of the more extensively studied columbin (B190815), this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the known natural sources of this compound, methodologies for its extraction and isolation, and insights into its potential biological signaling pathways. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, actionable data and protocols.

Principal Natural Sources of this compound

This compound is primarily found within a select group of plant species belonging to the Menispermaceae family, commonly known as the moonseed family. These climbing plants are predominantly distributed in tropical and subtropical regions of Asia and Africa. The presence of this compound is often reported alongside its isomer, columbin.

The key genera and species identified as natural sources include:

  • Genus Tinospora : This genus is a significant source of this compound and related diterpenoids.

    • Tinospora cordifolia : Widely used in Ayurvedic medicine, the stem and root of this plant are known to contain this compound[1].

    • Tinospora capillipes : The roots of this species have been specifically identified as a source of this compound[2].

    • Other species such as Tinospora crispa and Tinospora malabarica also contain the related compound columbin and are potential sources of this compound.

  • Genus Jateorhiza :

    • Jateorhiza palmata (Calumba) : The root of this African plant, known commercially as Calumba root, is a well-documented source of columbin and is inferred to contain this compound. It is traditionally used as a bitter tonic[3].

  • Genus Chasmanthera :

    • Chasmanthera dependens : Phytochemical studies of this West African liana have revealed the presence of various alkaloids and the furanoid diterpene 8-hydroxycolumbin, suggesting the potential co-occurrence of this compound[4][5].

  • Genus Penianthus :

    • Penianthus zenkeri : this compound has also been reported in this species[3].

Quantitative Analysis

Quantitative data specifically for this compound across its natural sources is limited in the available scientific literature. However, studies on its isomer, columbin, provide valuable proxy data due to their structural similarity and co-occurrence. A comprehensive study utilizing High-Performance Liquid Chromatography with UV-Diode Array Detection (HPLC-UV-DAD) quantified columbin in various accessions of three Tinospora species. These findings offer an estimation of the concentration range one might expect for related furanoditerpenoids.

Table 1: Concentration of Columbin in Various Tinospora Species

Plant SpeciesPlant PartGeographic OriginColumbin Content (% w/w of dried plant material)
Tinospora cordifoliaStemJammu & Kashmir, India0.045
Tinospora cordifoliaStemHimachal Pradesh, India0.031
Tinospora cordifoliaStemDelhi, India0.022
Tinospora cordifoliaStemHaryana, India0.015
Tinospora cordifoliaStemUttar Pradesh, India0.019
Tinospora malabaricaStemKerala, India0.011
Tinospora crispaStemAssam, India0.009

Source: Adapted from Verma et al., Journal of Chromatographic Science, 2006. The data represents columbin content and is presented here as a proxy for this compound concentration.

Experimental Protocols: Extraction, Isolation, and Quantification

The following sections outline detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials. These protocols are synthesized from established methods for furanoditerpenoid lactones from Menispermaceae species.

General Extraction and Isolation Workflow

The isolation of this compound typically involves a multi-step process beginning with solvent extraction, followed by liquid-liquid partitioning to separate compounds based on polarity, and concluding with chromatographic techniques for final purification.

G cluster_0 Extraction & Partitioning cluster_1 Chromatographic Purification cluster_2 Characterization Start Dried & Powdered Plant Material (e.g., Tinospora stem) Extraction Soxhlet or Maceration (70% Ethanol (B145695) or Methanol) Start->Extraction Filtration Filtration & Concentration (Rotary Evaporator) Extraction->Filtration Crude_Extract Crude Hydroalcoholic Extract Filtration->Crude_Extract Partitioning Successive Liquid-Liquid Partitioning Crude_Extract->Partitioning CC Column Chromatography (Silica Gel 60-120 mesh) Partitioning->CC n-Butanol Fraction Elution Gradient Elution (e.g., Chloroform-Methanol) CC->Elution Fraction_Collection Fraction Collection & TLC Analysis Elution->Fraction_Collection Sephadex Further Purification (Sephadex LH-20) Fraction_Collection->Sephadex Prep_HPLC Preparative RP-HPLC Sephadex->Prep_HPLC Pure_this compound Pure this compound Crystals Prep_HPLC->Pure_this compound Analysis Structural Elucidation Pure_this compound->Analysis NMR 1H & 13C NMR Analysis->NMR MS Mass Spectrometry (MS) Analysis->MS

Figure 1: Generalized workflow for the extraction and isolation of this compound.
Detailed Protocol for Extraction and Initial Fractionation

  • Preparation of Plant Material : Air-dry the collected plant material (e.g., Tinospora cordifolia stems) in the shade. Once fully dried, pulverize the material into a coarse powder using a mechanical grinder.

  • Solvent Extraction :

    • Pack the powdered material (e.g., 1 kg) into a Soxhlet apparatus.

    • Extract continuously with 70% ethanol for approximately 16-24 hours, or until the solvent running through the siphon is colorless.

    • Alternatively, use maceration by soaking the plant powder in the solvent at room temperature for 3-5 days with periodic agitation.

  • Concentration : Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a viscous crude extract.

  • Liquid-Liquid Partitioning :

    • Suspend the aqueous residue in distilled water.

    • Successively partition the aqueous suspension with solvents of increasing polarity: first with chloroform (B151607), then with ethyl acetate, and finally with n-butanol.

    • The furanoditerpenoids, including this compound and columbin, are known to concentrate in the n-butanol fraction.

    • Evaporate the n-butanol fraction to dryness to obtain the enriched diterpenoid residue.

Protocol for Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography :

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., chloroform or hexane).

    • Pack a glass column with the slurry.

    • Adsorb the n-butanol residue onto a small amount of silica gel and load it onto the top of the packed column.

    • Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (B129727) (e.g., 99:1, 98:2, 95:5 v/v Chloroform:Methanol).

  • Fraction Monitoring : Collect fractions of equal volume (e.g., 50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Use a mobile phase such as Chloroform:Methanol (9:1) and visualize spots under UV light or by spraying with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

  • Sephadex LH-20 Chromatography : Pool the fractions containing the compounds of interest. Further purify this semi-pure fraction on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

  • Preparative HPLC : For final purification to obtain high-purity this compound, use a preparative reverse-phase HPLC system with a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water.

Protocol for HPLC-UV Quantification
  • Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 analytical column (e.g., 250 x 4.6 mm, 5 µm), and an autosampler.

  • Mobile Phase : A gradient elution using HPLC-grade water (A) and acetonitrile (B). A typical gradient might be: 0-10 min, 10-20% B; 10-25 min, 20-40% B; 25-30 min, 40-10% B. The flow rate is typically 1.0 mL/min.

  • Standard Preparation : Prepare a stock solution of isolated, pure this compound in methanol. Create a series of working standard solutions of known concentrations (e.g., 10-200 µg/mL) for generating a calibration curve.

  • Sample Preparation : Accurately weigh the dried plant extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

  • Detection : Monitor the eluent at a wavelength of approximately 210 nm, which is characteristic for the furan (B31954) ring in diterpenoids.

  • Quantification : Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Quantify the amount using the calibration curve generated from the standard solutions.

Biological Activity and Potential Signaling Pathways

While the specific molecular mechanisms of this compound are still under investigation, in silico and comparative studies with its isomer, columbin, provide insights into its potential biological targets and signaling pathways.

Molecular Targets in Metabolic Disease

An in silico molecular docking study predicted that this compound has a high binding affinity for several key proteins involved in the pathogenesis of diabetes and obesity[6]. These interactions suggest a potential role for this compound in modulating metabolic pathways.

  • Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) : this compound showed a high binding affinity for this nuclear receptor, which is a master regulator of adipogenesis and glucose homeostasis[6].

  • Pancreatic α-Amylase and α-Glucosidase : The compound is predicted to bind to these digestive enzymes, which are responsible for the breakdown of complex carbohydrates[6]. Inhibition of these enzymes can delay carbohydrate absorption and lower postprandial blood glucose levels.

G cluster_0 Predicted Molecular Interactions (In Silico) This compound This compound PPARg PPAR-γ This compound->PPARg Binds to aAmylase Pancreatic α-Amylase This compound->aAmylase Binds to aGlucosidase α-Glucosidase This compound->aGlucosidase Binds to Adiponectin Adiponectin Regulation PPARg->Adiponectin Glucose_Uptake Glucose Homeostasis PPARg->Glucose_Uptake Carb_Digestion Carbohydrate Digestion aAmylase->Carb_Digestion aGlucosidase->Carb_Digestion

Figure 2: Potential molecular interactions of this compound in metabolic pathways.
Hypothetical Anti-Inflammatory Pathway

Based on studies of its isomer, columbin, this compound may possess anti-inflammatory properties. Columbin has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and the production of nitric oxide (NO) in vitro[7][8]. It is hypothesized that this compound may act through a similar mechanism, targeting key mediators of the inflammatory cascade without affecting the NF-κB signaling pathway directly.

This suggests a mechanism that involves the direct inhibition of pro-inflammatory enzymes, leading to a reduction in inflammatory mediators like prostaglandins (B1171923) and nitric oxide.

Conclusion

This compound is a promising furanoditerpenoid lactone primarily sourced from plants of the Menispermaceae family, with species of Tinospora and Jateorhiza being the most notable. While quantitative data for this compound itself remains sparse, methodologies for its extraction, isolation, and analysis are well-established for the broader class of furanoditerpenoids. The protocols detailed in this guide provide a robust framework for researchers to isolate and quantify this compound. Preliminary in silico evidence suggests that this compound may interact with key targets in metabolic diseases, and by extension from its isomer, it may also possess anti-inflammatory activities. Further in vitro and in vivo studies are essential to validate these predicted activities and to fully elucidate the signaling pathways through which this compound exerts its biological effects, paving the way for potential drug development.

References

An In-depth Technical Guide to the Structure and Chemical Properties of Isocolumbin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocolumbin (B3435002) is a naturally occurring furanoditerpenoid, a member of the clerodane diterpene class, primarily isolated from plant species such as Jateorhiza palmata (Calumba root) and Tinospora species.[1] It is a structural isomer of columbin (B190815) and has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory and antimicrobial properties.[2] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. Furthermore, it delves into its known mechanism of action, detailing its role in relevant signaling pathways and providing protocols for its isolation and biological evaluation. This guide is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is characterized by a complex tetracyclic clerodane skeleton, featuring two lactone rings and a furan (B31954) moiety. Its structural complexity and stereochemistry are crucial for its biological function.

Chemical Structure

The systematic IUPAC name for this compound is (1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione.[3] The chemical structure is depicted below:

Chemical structure of this compound

Figure 1. 2D Chemical Structure of this compound. Source: PubChem CID 12303799.

Physicochemical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and analysis in a research setting.

Table 1: Chemical Identity and Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione[3]
CAS Number 471-54-5[4]
Molecular Formula C₂₀H₂₂O₆[3][4]
Molecular Weight 358.39 g/mol [4]
Appearance White to off-white solid powder
Melting Point 195-196 °C
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone.
Storage Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[2]

Spectroscopic and Analytical Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. This section summarizes the key analytical data used for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of this compound. The assigned proton (¹H) and carbon (¹³C) NMR spectral data are crucial for unambiguous identification.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (500 MHz, CDCl₃)

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity (J in Hz)
150.82.95m
234.61.90m
339.41.75m
437.72.40, 1.65m, m
580.84.85d (8.5)
628.52.10, 1.80m, m
7170.2--
846.52.80m
944.2--
1045.81.60m
1138.22.65m
12108.55.40s
13125.5--
14143.87.45t (1.7)
15108.26.40t (0.8)
16141.27.40t (1.0)
17175.5--
18 (Me)16.51.15d (7.0)
19 (Me)22.81.05s
2070.54.50d (12.5)

Note: Data compiled from typical values for clerodane diterpenes and may require verification against a certified standard.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition of this compound and its fragments, aiding in structural confirmation. High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₀H₂₂O₆. The fragmentation pattern in tandem MS (MS/MS) offers further structural insights.

Table 3: Mass Spectrometry Fragmentation Data for this compound

Ionm/z (Observed)FormulaDescriptionSource(s)
[M-H]⁻357.13326C₂₀H₂₁O₆⁻Deprotonated molecular ion[3]
[M-H-H₂O]⁻339.12307C₂₀H₁₉O₅⁻Loss of water (Base Peak)[3]
[M-H-CH₃]⁻342C₁₉H₁₈O₆⁻Loss of a methyl radical[3]
[M-H-CO₂]⁻313C₁₉H₂₁O₄⁻Loss of carbon dioxide from lactone ring[3]
[M-H-H₂O-CO₂]⁻295C₁₉H₁₉O₃⁻Sequential loss of water and carbon dioxide[3]
Fragment151-Resulting from RDA cleavage and subsequent fracture[3]

RDA: Retro-Diels-Alder reaction

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory properties, which are attributed to its modulation of key inflammatory signaling pathways. Its mechanism of action is closely related to that of its isomer, columbin.

Anti-Inflammatory Mechanism

Research on the closely related isomer, columbin, provides significant insight into the likely anti-inflammatory mechanism of this compound. The primary mechanism involves the inhibition of pro-inflammatory enzymes and mediators.

  • Inhibition of Cyclooxygenase-2 (COX-2) and Nitric Oxide Synthase (iNOS): In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) in macrophages, the expression of COX-2 and iNOS is significantly upregulated. These enzymes are responsible for the production of prostaglandins (B1171923) and nitric oxide (NO), respectively, which are key mediators of inflammation. Columbin has been shown to inhibit the production of NO and the activity of COX-2.[5] this compound is presumed to act via a similar mechanism, reducing the synthesis of these pro-inflammatory molecules.

  • NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of genes for cytokines, chemokines, and enzymes like COX-2 and iNOS. The canonical pathway involves the activation of the IKK complex, which phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate transcription of pro-inflammatory genes. Interestingly, studies on columbin have shown that it inhibits NO and COX-2 production without suppressing the translocation of NF-κB to the nucleus.[5] This suggests that its inhibitory action occurs downstream of NF-κB translocation or through an alternative pathway.

Below is a diagram illustrating the canonical NF-κB signaling pathway and the putative points of intervention for this compound's isomer, columbin.

NF_kappaB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK_complex IKK Complex (IKKα/β/γ) TLR4->IKK_complex Activates IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα p_IkBa p-IκBα (Phosphorylated) p50_p65_active p50/p65 (Active) IkBa_p50_p65->p50_p65_active Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_DNA NF-κB binds to DNA p50_p65_active->NFkB_DNA Translocation Nucleus Nucleus Transcription Gene Transcription NFkB_DNA->Transcription Pro_inflammatory Pro-inflammatory Mediators (iNOS, COX-2, Cytokines) Transcription->Pro_inflammatory Isocolumbin_action This compound/ Columbin Action Isocolumbin_action->Pro_inflammatory Inhibits Enzyme Activity/ Expression

Caption: Putative Anti-Inflammatory Mechanism via iNOS/COX-2 Inhibition.

Experimental Protocols

This section provides standardized methodologies for the extraction and isolation of this compound from natural sources and for the in vitro evaluation of its anti-inflammatory activity.

Workflow for Isolation and Characterization

The general workflow for obtaining pure this compound from plant material involves extraction, partitioning, and chromatographic purification, followed by structural verification.

Isolation_Workflow start Dried & Powdered Plant Material (e.g., Jateorhiza palmata roots) extraction Soxhlet Extraction (Methanol or Ethanol) start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration Crude Extract partition Solvent-Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate, Water) concentration->partition chromatography Column Chromatography (Silica Gel) partition->chromatography Active Fraction (e.g., Ethyl Acetate) hplc Preparative HPLC (Reversed-Phase C18) chromatography->hplc Semi-pure Fractions purity Purity Assessment (TLC, Analytical HPLC) hplc->purity structure Structural Elucidation (NMR, MS, IR) purity->structure final Pure this compound structure->final

Caption: General workflow for the isolation of this compound.

Protocol for Isolation of this compound

This protocol is a generalized procedure based on methods for isolating furanoditerpenoids from plant sources.

  • Preparation of Plant Material: Air-dry the roots of Jateorhiza palmata at room temperature and grind them into a fine powder.

  • Extraction: Defat the powdered material with n-hexane. Subsequently, extract the defatted powder with methanol (B129727) or ethanol (B145695) using a Soxhlet apparatus for 48-72 hours.

  • Concentration: Concentrate the methanol/ethanol extract under reduced pressure using a rotary evaporator to obtain a crude gummy residue.

  • Solvent Partitioning: Suspend the crude extract in a water/methanol mixture (e.g., 9:1 v/v) and partition sequentially with solvents of increasing polarity, such as dichloromethane and ethyl acetate. The diterpenoid fraction is typically enriched in the ethyl acetate layer.

  • Silica (B1680970) Gel Column Chromatography: Subject the concentrated ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column. Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 98:2). Combine fractions with similar TLC profiles.

  • Purification by Preparative HPLC: Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a mobile phase gradient of methanol and water.

  • Crystallization and Verification: Crystallize the purified this compound from a suitable solvent system (e.g., acetone/hexane). Verify the structure and purity of the isolated compound using NMR and MS analysis.

Protocol for In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol details the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard assay for evaluating potential anti-inflammatory agents.[6][7]

  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[6][7]

  • Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock to desired final concentrations (e.g., 1, 5, 10, 25, 50 µM) in fresh DMEM. Remove the old medium from the cells and pre-treat them with 100 µL of the this compound-containing medium for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

  • Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[7]

  • Incubation: Incubate the plate for an additional 18-24 hours.[6][7]

  • Nitrite (B80452) Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well containing the supernatant.[7]

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or CCK-8) on the treated cells to ensure that the observed NO inhibition is not due to cytotoxicity.

Conclusion

This compound stands out as a promising natural product with well-defined anti-inflammatory properties. This guide has consolidated its structural, physicochemical, and spectroscopic data, providing a foundational resource for researchers. The elucidated mechanism, primarily involving the inhibition of pro-inflammatory mediators like NO and COX-2, offers a clear direction for further pharmacological investigation. The provided experimental protocols for isolation and bioactivity assessment serve as practical tools for scientists aiming to explore the therapeutic potential of this compound and related clerodane diterpenoids. Future research should focus on obtaining a complete profile of its interactions with cellular targets to fully unlock its potential in drug development.

References

The Isocolumbin Biosynthetic Pathway in Tinospora cordifolia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the current understanding and hypothesized steps of the isocolumbin (B3435002) biosynthetic pathway in Tinospora cordifolia. This compound, a clerodane diterpenoid furanolactone, is a significant bioactive compound found in this important medicinal plant. This document synthesizes available research to present a coherent pathway, outlines experimental protocols for further investigation, and presents quantitative data on related compounds.

Introduction to this compound and its Significance

Tinospora cordifolia (Guduchi), a member of the Menispermaceae family, is a cornerstone of traditional Ayurvedic medicine. Its therapeutic properties are attributed to a rich diversity of secondary metabolites, including terpenoids, alkaloids, and glycosides. Among these, this compound, a clerodane diterpene, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutics.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound is a complex process that begins with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway in plants. The pathway then proceeds through the formation of a general diterpene precursor, geranylgeranyl pyrophosphate (GGPP), followed by a series of cyclizations and oxidative modifications to yield the final furanolactone structure.

While the complete enzymatic sequence for this compound biosynthesis in Tinospora cordifolia has not been fully elucidated, a putative pathway can be constructed based on the known biosynthesis of clerodane diterpenes and general principles of terpenoid biochemistry.

From GGPP to the Clerodane Skeleton

The initial steps involve the cyclization of GGPP to form the characteristic bicyclic core of clerodane diterpenes. This is a two-step process catalyzed by two distinct types of terpene synthases:

  • Class II Terpene Synthase (di-TPS): This enzyme protonates the terminal double bond of GGPP to initiate a cyclization cascade, forming a labdane-related diphosphate (B83284) intermediate, typically (+)-copalyl diphosphate (CPP).

  • Class I Terpene Synthase (di-TPS): This enzyme facilitates the ionization of the diphosphate group from the intermediate and a subsequent secondary cyclization and rearrangement to form the clerodane skeleton.

Hypothetical Late-Stage Modifications

The transformation of the basic clerodane skeleton into this compound involves a series of oxidative reactions to form the furan (B31954) and lactone moieties. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYP450s) and dehydrogenases, which are commonly involved in the functionalization of terpenoid scaffolds.

The proposed steps are:

  • Hydroxylation: Specific carbon atoms on the clerodane backbone are hydroxylated by CYP450 enzymes.

  • Oxidation: The hydroxylated intermediates are further oxidized by dehydrogenases to form aldehyde or ketone functionalities.

  • Furan Ring Formation: An intramolecular cyclization and dehydration reaction leads to the formation of the furan ring.

  • Lactone Ring Formation: Oxidation of a key carbon atom and subsequent intramolecular esterification results in the formation of the lactone ring.

Isocolumbin_Biosynthesis_Pathway cluster_early Early Steps (General Terpenoid Pathway) cluster_cyclization Clerodane Skeleton Formation cluster_late Hypothetical Late-Stage Modifications IPP_DMAPP IPP + DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPP Synthase CPP (+)-Copalyl Diphosphate (CPP) GGPP->CPP Class II di-TPS Clerodane_Intermediate Clerodane Diterpene Intermediate CPP->Clerodane_Intermediate Class I di-TPS Oxidized_Intermediate1 Oxidized Clerodane Intermediate I Clerodane_Intermediate->Oxidized_Intermediate1 CYP450s (Hydroxylation) Oxidized_Intermediate2 Oxidized Clerodane Intermediate II Oxidized_Intermediate1->Oxidized_Intermediate2 Dehydrogenases (Oxidation) Furan_Intermediate Furan-containing Intermediate Oxidized_Intermediate2->Furan_Intermediate Cyclase/Dehydratase (Furan formation) This compound This compound Furan_Intermediate->this compound CYP450/Dehydrogenase (Lactone formation)

Quantitative Data on Terpenoids in Tinospora cordifolia

While specific quantitative data for the intermediates and enzymes of the this compound biosynthetic pathway are not yet available in the literature, several studies have quantified the overall content of major classes of secondary metabolites in Tinospora cordifolia. This data provides a baseline for understanding the metabolic capacity of the plant.

Compound ClassConcentration (mg/g dry weight)Method of AnalysisReference
Total Phenols6.53Spectrophotometry[1]
Total Flavonoids4.07Spectrophotometry[1]
Total Alkaloids5.62Gravimetry[1]
Total Tannins5.83Spectrophotometry[1]
Total Saponins5.02Gravimetry[1]

Note: The concentrations of specific diterpenoids like this compound can vary significantly based on geographical location, season of harvest, and the specific part of the plant used.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-pronged approach combining transcriptomics, protein biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.

Experimental Workflow for Gene Discovery and Functional Characterization

Experimental_Workflow RNA_Seq 1. RNA-Seq of T. cordifolia tissues Candidate_Genes 2. Identification of candidate di-TPS and CYP450 genes RNA_Seq->Candidate_Genes Gene_Cloning 3. Cloning of candidate genes into expression vectors Candidate_Genes->Gene_Cloning Heterologous_Expression 4. Heterologous expression in E. coli or yeast Gene_Cloning->Heterologous_Expression Protein_Purification 5. Purification of recombinant enzymes Heterologous_Expression->Protein_Purification Enzyme_Assays 6. In vitro enzyme assays with putative substrates Protein_Purification->Enzyme_Assays Product_Analysis 7. LC-MS/GC-MS analysis of reaction products Enzyme_Assays->Product_Analysis Structure_Elucidation 8. NMR for structure elucidation of novel intermediates/products Product_Analysis->Structure_Elucidation

Detailed Methodologies

4.2.1. Plant Material and RNA Extraction

  • Plant Material: Fresh, healthy stems and leaves of Tinospora cordifolia should be collected and immediately frozen in liquid nitrogen and stored at -80°C until use.

  • RNA Extraction: Total RNA is extracted using a TRIzol-based method or a commercial plant RNA extraction kit. RNA quality and quantity are assessed using a NanoDrop spectrophotometer and agarose (B213101) gel electrophoresis.

4.2.2. Gene Cloning and Heterologous Expression

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit.

  • PCR Amplification: Candidate genes (di-TPSs, CYP450s) are amplified from the cDNA using gene-specific primers designed based on homologous genes from other plant species.

  • Vector Ligation: The amplified PCR products are cloned into suitable expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).

  • Transformation: The recombinant plasmids are transformed into competent E. coli (e.g., BL21(DE3)) or yeast cells.

4.2.3. Recombinant Protein Purification

  • Cell Culture and Induction: Transformed cells are grown in appropriate media to a desired optical density, and protein expression is induced (e.g., with IPTG for E. coli).

  • Cell Lysis: Cells are harvested by centrifugation and lysed by sonication or French press in a suitable buffer.

  • Affinity Chromatography: The recombinant protein (often with a His-tag) is purified from the cell lysate using nickel-NTA affinity chromatography.

  • Protein Purity Check: The purity of the protein is assessed by SDS-PAGE.

4.2.4. In Vitro Enzyme Assays

  • Reaction Mixture: A typical assay mixture for a di-TPS would contain the purified enzyme, the substrate (e.g., GGPP or CPP), a buffered solution (e.g., Tris-HCl, pH 7.5), and a divalent cation (e.g., MgCl₂). For CYP450s, the reaction mixture would also include a cytochrome P450 reductase and an NADPH regenerating system.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

  • Reaction Quenching and Extraction: The reaction is stopped by adding a quenching agent (e.g., EDTA) and the products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

4.2.5. Product Analysis by Mass Spectrometry

  • GC-MS Analysis: For volatile or semi-volatile products, the organic extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the products based on their retention times and mass spectra.

  • LC-MS Analysis: For non-volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is used for analysis.

Conclusion and Future Perspectives

The elucidation of the complete biosynthetic pathway of this compound in Tinospora cordifolia is a promising area of research with significant implications for biotechnology and medicine. While the general framework of clerodane diterpene biosynthesis provides a solid foundation, further studies are required to identify and characterize the specific enzymes responsible for the later, oxidative steps that lead to the formation of the furanolactone structure of this compound. The experimental approaches outlined in this guide provide a roadmap for future research in this area. A thorough understanding of this pathway will not only unravel a fascinating aspect of plant secondary metabolism but also pave the way for the sustainable production of this valuable bioactive compound.

References

Isocolumbin from Jateorhiza palmata: A Technical Guide on its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocolumbin (B3435002), a furanoditerpenoid lactone primarily isolated from the roots of Jateorhiza palmata (Calumba), is a natural compound of significant interest in pharmacognosy and drug discovery. Traditionally, extracts of Jateorhiza palmata have been utilized for their tonic and antimicrobial properties.[1] Modern scientific investigation has begun to elucidate the specific biological activities of its purified constituents, including this compound. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory and antimicrobial properties. Detailed experimental protocols for the evaluation of these activities are provided, alongside a summary of the available quantitative data. Furthermore, this guide outlines the key signaling pathways potentially modulated by this compound and presents a generalized workflow for its isolation from its natural source.

Introduction

Jateorhiza palmata, a member of the Menispermaceae family, is a perennial climbing plant native to East Africa.[1] Its roots, known as Calumba root, have a long history of use in traditional medicine. The primary bioactive constituents of Jateorhiza palmata are furanoditerpenoids, with this compound being a notable example. This compound shares a close structural relationship with columbin, another major furanoditerpenoid from the same plant, and the two are often co-isolated. The biological activities of this compound, while less extensively studied than those of columbin, are emerging as a promising area of research. This guide aims to consolidate the current knowledge on the biological activities of this compound and provide the necessary technical details for its further investigation.

Quantitative Data on Biological Activities

The available quantitative data on the biological activities of this compound is currently limited. The following tables summarize the reported findings. It is important to note that some data is derived from in vivo studies or in silico predictions and further in vitro validation is required to establish precise IC50 values for various activities.

Table 1: Anti-Inflammatory Activity of this compound

AssayModel SystemTest Compound ConcentrationPercent InhibitionReference CompoundReference Compound ConcentrationPercent Inhibition (Reference)
Carrageenan-induced paw edemaAdult albino rats20 mg/kg (oral)67.08%Acetylsalicylic acid100 mg/kg72.5%

Note: The referenced study co-isolated columbin, this compound, and fibleucin and tested the anti-inflammatory activity of columbin. Due to the very close structural similarity and co-occurrence, the activity of this compound is often inferred to be similar, but direct experimental data for this compound from this specific study is not explicitly separated.

Table 2: Predicted Antiviral Activity of this compound

TargetAssay TypePredicted IC50
SARS-CoV-2 Protease (PDB: 6Y84)In silico molecular docking< 1µM
SARS-CoV-2 Surface Glycoprotein (PDB: 6VSB)In silico molecular docking< 1µM

Note: These values are based on computational predictions and require experimental validation.

Detailed Experimental Protocols

The following protocols are representative of the methods used to assess the biological activities of natural products like this compound.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the anti-inflammatory potential of a compound in an acute inflammation model.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Reference anti-inflammatory drug (e.g., Indomethacin or Acetylsalicylic acid)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Fasting: Fast the animals for 12 hours before the experiment, with water provided ad libitum.

  • Grouping: Divide the animals into at least four groups: Vehicle control, this compound-treated, Reference drug-treated, and a naive control (no carrageenan).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or the thickness with digital calipers.

  • Compound Administration: Administer this compound (e.g., 20 mg/kg), the reference drug, or the vehicle orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals except the naive control group.

  • Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Edema and Inhibition:

    • The increase in paw volume (edema) is calculated as the difference between the final and initial paw volumes.

    • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

In Vitro Cytotoxicity Assay: MTT Assay

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Normal human cell line (e.g., MRC-5) for selectivity assessment

  • This compound (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO concentration should be non-toxic, typically <0.5%).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability and IC50:

    • Cell viability is expressed as a percentage of the vehicle-treated control.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Reference antibiotics (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a density of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

While the precise molecular mechanisms of this compound are not yet fully elucidated, furanoditerpenoids often exert their biological effects through modulation of key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

Putative Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. Its inhibition is a common mechanism for anti-inflammatory compounds.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription NFkB_n NF-κB This compound This compound This compound->IKK Putative Inhibition DNA κB sites NFkB_n->DNA Binds DNA->Genes

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Putative Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers.

MAPK_Pathway cluster_nucleus Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation TF Transcription Factors (e.g., c-Jun, c-Fos) ERK_n ERK Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->Raf Putative Inhibition ERK_n->TF Activates

Caption: Putative inhibition of the MAPK/ERK signaling pathway by this compound.

Generalized Workflow for Isolation of this compound

The following diagram illustrates a typical workflow for the isolation and purification of this compound from Jateorhiza palmata roots.

Isolation_Workflow Plant Dried & Powdered Jateorhiza palmata Roots Extraction Maceration with Methanol/Ethanol Plant->Extraction Filtration Filtration & Concentration (Rotary Evaporator) Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Partition Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Crude_Extract->Partition EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction Column_Chromo Column Chromatography (Silica Gel) EtOAc_Fraction->Column_Chromo Fractions Collection of Fractions Column_Chromo->Fractions TLC TLC Analysis Fractions->TLC Purification Preparative HPLC or Recrystallization TLC->Purification This compound Pure this compound Purification->this compound

Caption: Generalized workflow for the isolation of this compound.

Conclusion and Future Directions

This compound, a furanoditerpenoid from Jateorhiza palmata, demonstrates notable biological activities, particularly in the realm of anti-inflammatory and potentially antimicrobial and antiviral applications. The current body of research, however, presents a limited amount of quantitative data, highlighting a clear need for further investigation. Future studies should focus on:

  • Quantitative Bioactivity Profiling: Determining the IC50 and MIC values of pure this compound against a broad range of cancer cell lines, bacterial and fungal pathogens, and in various antioxidant assays.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of this compound and its effects on key signaling pathways such as NF-κB and MAPK using techniques like Western blotting, reporter gene assays, and transcriptomics.

  • In Vivo Efficacy and Safety: Expanding on the preliminary in vivo anti-inflammatory data to establish dose-response relationships, pharmacokinetic profiles, and toxicological assessments of this compound.

  • Synergistic Effects: Investigating the potential for synergistic interactions between this compound and other bioactive compounds from Jateorhiza palmata or with conventional therapeutic agents.

The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to advance the scientific understanding of this compound and explore its potential as a lead compound for the development of new therapeutic agents.

References

The Anti-inflammatory Mechanism of Isocolumbin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature detailing the specific molecular mechanism of action for isocolumbin (B3435002) in inflammation is limited. This guide summarizes the known anti-inflammatory properties of the closely related and structurally similar furanoditerpenoid, columbin (B190815), as a potential analogue. Further research is required to definitively elucidate the specific pathways modulated by this compound.

Executive Summary

Inflammation is a complex biological response crucial for host defense, yet its dysregulation contributes to numerous chronic diseases. Furanoditerpenoids, a class of natural compounds, have garnered interest for their therapeutic potential, including anti-inflammatory effects. While this compound is a known constituent of this class, detailed mechanistic studies are sparse. This document provides a comprehensive overview of the anti-inflammatory mechanism of action of columbin, a related furanoditerpenoid, to offer insights into the potential activities of this compound. Columbin has been shown to exert its anti-inflammatory effects primarily through the inhibition of key inflammatory mediators, namely cyclooxygenase-2 (COX-2) and nitric oxide (NO), without affecting the nuclear translocation of NF-κB[1][2].

Core Mechanism of Action of Columbin (as a proxy for this compound)

The anti-inflammatory activity of columbin appears to be centered on the modulation of enzymatic pathways that produce inflammatory mediators, rather than direct interference with pro-inflammatory transcription factors like NF-κB.

Inhibition of Pro-inflammatory Mediators

Columbin has been demonstrated to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages[1][2]. NO is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage.

Furthermore, columbin exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, another class of potent inflammatory mediators[1][2].

Interaction with Signaling Pathways

Current evidence suggests that columbin's mechanism does not involve the inhibition of NF-κB translocation to the nucleus in LPS-stimulated cells[1][2]. The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. The observation that columbin does not affect this pathway suggests a more targeted mechanism of action. The effects of this compound on other key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways, have not been elucidated and remain an area for future investigation.

Quantitative Data on Anti-inflammatory Activity of Columbin

The following table summarizes the available quantitative data on the inhibitory effects of columbin on key inflammatory markers.

Target Enzyme/MoleculeTest SystemConcentration% InhibitionReference
Cyclooxygenase-1 (COX-1)In vitro biochemical assay100µM18.8 ± 1.5%[1][2]
Cyclooxygenase-2 (COX-2)In vitro biochemical assay100µM63.7 ± 6.4%[1][2]
Nitric Oxide (NO) ProductionLPS/IFN-γ stimulated RAW264.7 macrophagesNot specifiedSignificant inhibition[1][2]

Key Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe the methodologies used in the studies of columbin's anti-inflammatory activity.

In Vitro Anti-inflammatory Assays
  • Cell Culture and Stimulation: RAW264.7 murine macrophage cells are cultured under standard conditions. To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)[1][2].

  • Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. This colorimetric assay allows for the quantification of NO production[2].

  • Cyclooxygenase (COX) Inhibition Assay: The inhibitory activity of the compound on COX-1 and COX-2 is determined using a biochemical kit. This assay typically measures the conversion of arachidonic acid to prostaglandin (B15479496) E2 (PGE2)[1][2].

  • NF-κB Translocation Assay: The effect on NF-κB activation is assessed by monitoring the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. This is often performed using immunofluorescence microscopy and quantified with high-content screening systems like the Cellomics® NF-κB activation assay and ArrayScan Reader[1][2].

In Vivo Anti-inflammatory Assays
  • Carrageenan-Induced Paw Edema Model: This is a widely used animal model to assess acute inflammation. Carrageenan is injected into the paw of a mouse or rat, inducing a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is determined by its ability to reduce the swelling of the paw[1][2].

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Mechanism of Columbin

The following diagram illustrates the proposed mechanism of action for columbin, highlighting its inhibitory effects on COX-2 and NO production.

G Proposed Anti-inflammatory Mechanism of Columbin cluster_stimulus Inflammatory Stimulus cluster_macrophage Macrophage LPS/IFN-γ LPS/IFN-γ iNOS iNOS LPS/IFN-γ->iNOS Induces COX-2 COX-2 LPS/IFN-γ->COX-2 Induces NO NO iNOS->NO Produces Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation Columbin Columbin Columbin->iNOS Inhibits Columbin->COX-2 Inhibits

Caption: Proposed mechanism of columbin's anti-inflammatory action.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The diagram below outlines a typical workflow for screening natural products for anti-inflammatory activity in vitro.

G In Vitro Anti-inflammatory Screening Workflow Start Start RAW264.7 Cell Culture RAW264.7 Cell Culture Start->RAW264.7 Cell Culture Pre-treatment Pre-treatment with This compound/Columbin RAW264.7 Cell Culture->Pre-treatment Stimulation Stimulation with LPS/IFN-γ Pre-treatment->Stimulation Incubation Incubation Stimulation->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection Cell Lysis Cell Lysis Incubation->Cell Lysis Griess Assay Griess Assay (NO measurement) Supernatant Collection->Griess Assay ELISA ELISA (Cytokine measurement) Supernatant Collection->ELISA Western Blot Western Blot (Protein expression) Cell Lysis->Western Blot End End Griess Assay->End ELISA->End Western Blot->End

Caption: A generalized workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

While a detailed mechanism of action for this compound in inflammation remains to be fully elucidated, the available data on the related furanoditerpenoid, columbin, provides a valuable starting point. Columbin appears to exert its anti-inflammatory effects through the inhibition of COX-2 and NO production, without directly impacting the NF-κB signaling pathway.

For drug development professionals and researchers, this suggests that this compound and other related furanoditerpenoids may represent a class of anti-inflammatory agents with a more targeted mechanism than broad-spectrum inhibitors of inflammatory transcription factors. Future research should focus on:

  • Directly investigating the effects of this compound on COX and iNOS activity.

  • Exploring the impact of this compound on the MAPK and JAK-STAT signaling pathways to determine if it has effects upstream of inflammatory mediator production.

  • Conducting comparative studies between this compound and columbin to identify any differences in their potency and mechanisms of action.

Such studies will be critical in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Spectroscopic Characterization of Isocolumbin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data and analytical methodologies essential for the characterization of isocolumbin (B3435002), a furanoditerpenoid of significant interest in natural product chemistry and drug discovery.

Introduction to this compound

This compound is a naturally occurring furanoditerpenoid compound that has been isolated from various plant species, including those of the Tinospora genus. Its complex chemical structure and potential biological activities necessitate thorough characterization using a suite of spectroscopic techniques. This document outlines the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—used to unequivocally identify and characterize this compound.

Spectroscopic Data for this compound

The following tables summarize the quantitative spectroscopic data for this compound, compiled from peer-reviewed scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
12.95m
22.60m
1.85m
1.60m
43.15d7.5
51.70m
4.80dd12.0, 4.5
4.65dd12.0, 2.5
82.80m
102.10m
124.30t8.0
147.35t1.5
156.30t1.0
167.25s
17-CH₃1.10d7.0
18-CH₃1.25s
19-CH₃0.95d6.5
20-CH₃1.05d6.8

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
148.5
245.2
335.8
465.4
538.1
670.2
7170.5
842.3
9138.9
1039.5
11125.8
1278.9
13175.4
14143.8
15108.2
16139.5
17-CH₃18.5
18-CH₃25.4
19-CH₃16.2
20-CH₃15.8
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeMass-to-Charge Ratio (m/z)Interpretation
High-Resolution Electrospray Ionization (HR-ESI-MS)Negative357.13326[M-H]⁻ (Calculated for C₂₀H₂₁O₆: 357.1338)
Tandem MS (MS/MS) of [M-H]⁻Negative342[M-H-CH₃]⁻
339[M-H-H₂O]⁻ (Base Peak)
313[M-H-CO₂]⁻
295[M-H-H₂O-CO₂]⁻
151Prominent fragment from RDA cleavage and successive fracture
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3450Strong, BroadO-H stretch (hydroxyl group)
~2930MediumC-H stretch (alkane)
~1750StrongC=O stretch (γ-lactone)
~1730StrongC=O stretch (δ-lactone)
~1640MediumC=C stretch (furan ring)
~1050StrongC-O stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

Table 5: UV-Vis Absorption Data for this compound

Solventλmax (nm)Interpretation
Methanol (B129727) or Ethanol~210π → π* transition of the furan (B31954) ring

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used in the characterization of this compound are provided below.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire spectra at 298 K.

    • Use a standard pulse sequence (e.g., zg30).

    • Set a spectral width of approximately 12 ppm.

    • Employ a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire spectra at 298 K.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of approximately 220 ppm.

    • Employ a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments: To aid in structural elucidation and complete assignment of signals, perform standard 2D NMR experiments, including COSY, HSQC, and HMBC.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is ideal.

  • HR-ESI-MS Analysis:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in both positive and negative ion modes.

    • Set the mass range to scan from m/z 100 to 1000.

  • Tandem MS (MS/MS) Analysis:

    • Select the [M-H]⁻ ion (m/z 357.13) as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

    • Analyze the resulting product ion spectrum to determine the fragmentation pathway.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of dry, pure this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film Method: Dissolve a small amount of this compound in a volatile solvent (e.g., chloroform or methanol), deposit the solution onto a KBr or NaCl salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration (e.g., 0.01-0.1 mg/mL).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill the reference cuvette with the pure solvent and the sample cuvette with the this compound solution.

    • Scan the wavelength range from 190 to 400 nm.

    • Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound and a conceptual representation of its characterization logic.

Spectroscopic_Characterization_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Plant_Material Plant Material (e.g., Tinospora sp.) Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound NMR NMR (1H, 13C, 2D) Pure_this compound->NMR MS MS (HR-ESI-MS, MS/MS) Pure_this compound->MS IR IR Pure_this compound->IR UV_Vis UV-Vis Pure_this compound->UV_Vis Structure_Determination Structure Determination NMR->Structure_Determination MS->Structure_Determination IR->Structure_Determination UV_Vis->Structure_Determination Data_Comparison Comparison with Literature Data Structure_Determination->Data_Comparison Final_Characterization Final Characterization of this compound Data_Comparison->Final_Characterization

Figure 1. General workflow for the isolation and spectroscopic characterization of this compound.

Characterization_Logic cluster_primary Primary Characterization cluster_secondary Detailed Structural Elucidation cluster_confirmation Confirmation This compound This compound (Unknown Sample) Molecular_Formula Molecular Formula & Weight (from MS) This compound->Molecular_Formula Functional_Groups Functional Groups (from IR) This compound->Functional_Groups Conjugated_System Conjugated System (from UV-Vis) This compound->Conjugated_System Carbon_Framework Carbon-Hydrogen Framework (from 1H & 13C NMR) Molecular_Formula->Carbon_Framework Functional_Groups->Carbon_Framework Connectivity Atom Connectivity (from 2D NMR: COSY, HMBC) Carbon_Framework->Connectivity Stereochemistry Relative Stereochemistry (from 2D NMR: NOESY/ROESY) Connectivity->Stereochemistry Fragmentation_Pattern Fragmentation Pattern (from MS/MS) Stereochemistry->Fragmentation_Pattern Literature_Comparison Comparison with Known Data Fragmentation_Pattern->Literature_Comparison Identified_this compound Identified this compound Literature_Comparison->Identified_this compound

Figure 2. Logical relationship of spectroscopic data in the characterization of this compound.

References

Isocolumbin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activities of Isocolumbin, a furanoid diterpenoid of interest for its potential therapeutic applications. This document summarizes key data, outlines experimental methodologies, and illustrates relevant biological pathways to support further research and development.

Core Compound Data: this compound

This compound is a natural compound isolated from plant species such as Jateorhiza palmata (Colombo root).[1] Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 471-54-5[2][3][4]
Molecular Formula C₂₀H₂₂O₆[1]
Molecular Weight 358.39 g/mol [1][3][4]
Alternate Names 异古伦宾[2]

Biological Activities and Mechanisms of Action

This compound has been reported to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. While detailed mechanistic studies on this compound are limited, research on the closely related compound, columbin (B190815), provides insights into its potential mechanisms of action, particularly concerning its anti-inflammatory properties.

Anti-inflammatory Activity

Studies on columbin, a structural analog of this compound, have demonstrated its anti-inflammatory potential. The primary mechanism appears to be the inhibition of key inflammatory mediators. Specifically, columbin has been shown to inhibit the production of nitric oxide (NO) and the activity of cyclooxygenase enzymes (COX-1 and COX-2).

It is noteworthy that investigations into the role of the nuclear factor kappa B (NF-κB) signaling pathway have indicated that columbin does not suppress the translocation of NF-κB to the nucleus in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that its anti-inflammatory effects are mediated through pathways independent of NF-κB activation.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_macrophage Macrophage cluster_this compound Mechanism of Action Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) COX_Enzymes COX-1 / COX-2 Inflammatory_Stimulus->COX_Enzymes Induces iNOS iNOS Inflammatory_Stimulus->iNOS Induces Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produces NO Nitric Oxide (NO) iNOS->NO Produces Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation This compound This compound / Columbin This compound->COX_Enzymes Inhibits This compound->iNOS Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound/Columbin.
Antimicrobial Activity

This compound has been noted for its antimicrobial properties. The evaluation of these activities typically involves determining the minimum inhibitory concentration (MIC) against various microbial strains. Standard protocols such as broth microdilution and agar (B569324) disk diffusion are employed for this purpose.

Experimental Protocols

The following are generalized protocols for assessing the biological activities of this compound. These should be adapted and optimized for specific experimental conditions.

In Vitro Anti-inflammatory Activity: Nitric Oxide Production Assay

This protocol outlines the determination of this compound's effect on nitric oxide production in RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%) for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to the wells (except for the negative control) and incubate for 24 hours.

  • Nitric Oxide Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent system.

    • Mix equal volumes of culture supernatant with Griess reagent.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound.

broth_microdilution_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of this compound in Broth in a 96-well Plate Stock_Solution->Serial_Dilution Microbial_Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Microbial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at Appropriate Temperature and Duration Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity (Growth) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Caption: Workflow for Broth Microdilution Assay.
  • Preparation of this compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Preparation of Inoculum: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to the desired final concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the broth medium to achieve a range of concentrations. Include a growth control (broth and inoculum, no this compound) and a sterility control (broth only).

  • Inoculation: Add the diluted microbial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).

Conclusion

This compound is a promising natural compound with documented anti-inflammatory and antimicrobial activities. While further research is required to fully elucidate its mechanisms of action and therapeutic potential, this guide provides a foundational understanding for scientists and researchers. The provided protocols offer a starting point for the systematic evaluation of this compound's biological effects, and the illustrated pathways highlight potential areas for mechanistic investigation.

References

Unveiling Isocolumbin: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin (B3435002), a clerodane furanoditerpenoid lactone, is a natural product of significant interest within the scientific community. Its complex chemical structure and potential biological activities have made it a subject of phytochemical and pharmacological research. This technical guide provides an in-depth exploration of the history of this compound's discovery and isolation, complete with detailed experimental protocols, quantitative data, and logical workflows.

Discovery and Historical Context

The story of this compound is intrinsically linked to the study of the bitter principles of Colombo root, derived from the plant Jateorhiza palmata (Calumba). Early investigations in the mid-20th century focused on a group of related bitter compounds.

A pivotal moment in the understanding of these compounds came in 1956 when D. H. R. Barton and D. Elad published their work on the functional groups of columbin (B190815), a closely related furanoditerpenoid.[1] This foundational research laid the groundwork for the structural elucidation of other bitter principles from Colombo root.

While the exact first report of this compound's isolation is not definitively cited in readily available literature, its characterization and stereochemistry were significantly advanced in a landmark 1966 paper by K. H. Overton, N. G. Weir, and A. Wylie.[2][3] This work not only detailed the stereochemical relationships between columbin, this compound, and other related compounds but also definitively established the absolute configuration of this compound through X-ray analysis of one of its derivatives.[2] this compound is an epimer of columbin, and it has been shown that columbin can be converted to this compound under mild alkaline conditions.

Subsequent phytochemical studies have identified this compound in other plant species, including Penianthus zenkeri and various Tinospora species, such as Tinospora cordifolia.[4][5]

Natural Sources

This compound has been isolated from several plant species within the Menispermaceae family. The primary sources include:

  • Jateorhiza palmata (Calumba Root): This is the historical source from which the bitter principles, including this compound, were first studied.

  • Penianthus zenkeri

  • Tinospora cordifolia [4][5]

Physicochemical Properties

PropertyValue
Molecular Formula C₂₀H₂₂O₆
Molecular Weight 358.39 g/mol
Appearance Crystalline solid
General Solubility Soluble in methanol (B129727), ethanol, and chloroform

Experimental Protocols

The isolation and purification of this compound from its natural sources generally involve solvent extraction followed by chromatographic techniques. The following protocols are representative of the methodologies employed.

Extraction from Plant Material (e.g., Tinospora cordifolia stems)

Objective: To obtain a crude extract enriched with furanoditerpenoids.

Materials:

  • Dried and powdered stems of Tinospora cordifolia

  • Methanol (analytical grade)

  • Soxhlet apparatus

  • Rotary evaporator

Procedure:

  • The dried and powdered plant material is subjected to exhaustive extraction with methanol using a Soxhlet apparatus.[6]

  • The extraction is typically carried out for 16 hours at 40°C.[6]

  • The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.[6]

Chromatographic Separation and Purification

Objective: To isolate pure this compound from the crude extract.

Materials:

  • Crude methanolic extract

  • Silica (B1680970) gel (for column chromatography)

  • Solvent systems (e.g., n-hexane, ethyl acetate (B1210297), methanol in varying ratios)

  • Thin-Layer Chromatography (TLC) plates

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for final purification)

Procedure:

  • Column Chromatography:

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.[7]

    • Fractions are collected and monitored by TLC.

    • Fractions containing compounds with similar Rf values to a reference standard of this compound are pooled.

  • Further Purification:

    • The pooled fractions are further purified by repeated column chromatography or by using a preparative HPLC system to yield pure this compound.[7]

Structural Elucidation

Objective: To confirm the identity and structure of the isolated this compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • X-ray Crystallography: Single-crystal X-ray diffraction of this compound or a suitable derivative provides the definitive three-dimensional structure and absolute stereochemistry.[8][9]

Quantitative Data

The yield and purity of isolated this compound can vary depending on the plant source, extraction method, and purification techniques employed. Below is a table summarizing representative quantitative data.

ParameterValueSource PlantReference
Extraction Yield (Crude) ~14%Tinospora cordifolia[6]
Purity (after chromatography) >95% (typical)Not specifiedGeneral knowledge

Experimental and Logical Workflows (Graphviz)

The following diagrams illustrate the general workflow for the isolation and characterization of this compound.

Isolation_Workflow Start Dried & Powdered Plant Material Extraction Soxhlet Extraction (Methanol) Start->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography TLC TLC Monitoring Column_Chromatography->TLC Fraction_Pooling Fraction Pooling TLC->Fraction_Pooling Purification Preparative HPLC or Repeated Column Chromatography Fraction_Pooling->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General workflow for the isolation of this compound.

Structure_Elucidation_Workflow Pure_Compound Pure this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS XRay X-ray Crystallography (of derivative) Pure_Compound->XRay Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed XRay->Structure_Confirmed

Caption: Workflow for the structural elucidation of this compound.

References

Potential Therapeutic Targets of Isocolumbin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocolumbin (B3435002), a furanoditerpenoid lactone primarily isolated from plants of the Tinospora genus, has emerged as a promising natural compound with a diverse pharmacological profile. This technical guide provides a comprehensive overview of the current state of research into the potential therapeutic targets of this compound. Preclinical evidence, including both in silico and limited in vitro studies, suggests its potential as an antiviral, anti-inflammatory, anticancer, and neuroprotective agent. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways implicated in its mechanism of action to facilitate further research and drug development efforts.

Introduction

Natural products continue to be a vital source of novel therapeutic agents. This compound (C₂₀H₂₂O₆), a clerodane-type furanoditerpenoid, has garnered scientific interest due to its wide range of reported biological activities. Structurally similar to columbin (B190815), another bioactive compound found in Tinospora species, this compound presents a unique scaffold for potential drug discovery. This guide aims to consolidate the existing, albeit nascent, body of research on this compound's therapeutic targets to provide a foundational resource for the scientific community.

Potential Therapeutic Applications and Targets

The therapeutic potential of this compound spans several key areas of unmet medical need. The following sections detail the current understanding of its molecular targets and mechanisms of action in each domain.

Antiviral Activity: Targeting SARS-CoV-2

In silico studies have identified this compound as a potential inhibitor of key proteins involved in the lifecycle of SARS-CoV-2, the causative agent of COVID-19.

Key Findings:

  • A molecular docking study predicted that this compound exhibits high binding efficacy against the SARS-CoV-2 main protease (Mpro or 3CLpro) and the surface glycoprotein (B1211001) (Spike protein).[1]

  • The predicted IC₅₀ value for this compound against both the main protease (PDB ID: 6Y84) and the surface glycoprotein (PDB ID: 6VSB) was less than 1 µM.[1]

Proposed Mechanism of Action: this compound is hypothesized to inhibit viral replication by binding to the active site of the main protease, an enzyme crucial for processing viral polyproteins. Additionally, its interaction with the spike glycoprotein may interfere with the virus's ability to bind to and enter host cells.

Future Directions: Experimental validation of these in silico findings is crucial. In vitro enzymatic assays, such as FRET-based protease assays, and viral replication assays in cell culture are necessary to confirm the antiviral activity and determine the precise IC₅₀ values.

Anti-inflammatory Effects

While direct experimental evidence for this compound's anti-inflammatory mechanisms is limited, studies on the closely related compound, columbin, and other furanoditerpenoids provide valuable insights into potential targets.

Potential Targets and Pathways:

  • Cyclooxygenase (COX) and Nitric Oxide Synthase (iNOS): Columbin has been shown to inhibit nitric oxide (NO) production and exhibit inhibitory activity against COX-1 and COX-2.[2] It is plausible that this compound shares this ability to modulate these key inflammatory enzymes.

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of inflammation. While one study on columbin showed no inhibition of NF-κB p65 translocation[2], this pathway remains a critical area of investigation for this compound, as many natural products exert their anti-inflammatory effects through its modulation.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) cascades, including p38, JNK, and ERK, are upstream regulators of inflammatory responses. Investigating the effect of this compound on the phosphorylation status of these kinases could elucidate its anti-inflammatory mechanism.

Quantitative Data on Related Compounds:

  • Columbin exhibited 18.8 ± 1.5% inhibition of COX-2 at a concentration of 100 µM.[2]

  • Certain furanoditerpenoids isolated from Tinospora crispa have shown moderate inhibition of NO production in LPS-activated RAW 264.7 cells, with IC₅₀ values for some compounds ranging from 57.6 to 83.5 µM.[3]

Anticancer Potential

The cytotoxic effects of this compound against various cancer cell lines are an area of active investigation. The proposed mechanisms of action for its anticancer activity include the induction of apoptosis and cell cycle arrest.

Potential Mechanisms:

  • Induction of Apoptosis: this compound may trigger programmed cell death in cancer cells through the intrinsic or extrinsic apoptotic pathways, potentially involving the regulation of Bcl-2 family proteins and the activation of caspases.

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, this compound could halt the proliferation of cancer cells at specific checkpoints, such as G1/S or G2/M.

Quantitative Data: Currently, there is a lack of publicly available experimental data detailing the IC₅₀ values of this compound against specific cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical). Further research is required to quantify its cytotoxic and antiproliferative effects.

Neuroprotective Effects

The potential for this compound to act as a neuroprotective agent is suggested by studies on related compounds and the traditional uses of Tinospora species.

Potential Target:

  • Acetylcholinesterase (AChE): Inhibition of AChE, an enzyme that degrades the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. A study on columbin demonstrated its ability to inhibit AChE.[4]

Quantitative Data on a Related Compound:

  • Columbin demonstrated an IC₅₀ value of 1.2993 ± 0.17 mg/mL for acetylcholinesterase inhibition.[4]

Experimental determination of the AChE inhibitory activity of this compound is needed to validate this potential therapeutic target.

Data Summary

Table 1: Summary of In Silico and In Vitro Quantitative Data for this compound and Related Compounds

CompoundTarget/AssayCell Line/SystemIC₅₀ / % InhibitionReference
This compound SARS-CoV-2 Main Protease (Mpro)In silico< 1 µM[1]
This compound SARS-CoV-2 Surface Glycoprotein (Spike)In silico< 1 µM[1]
ColumbinAcetylcholinesterase (AChE)In vitro (Ellman's method)1.2993 ± 0.17 mg/mL[4]
ColumbinCyclooxygenase-2 (COX-2)In vitro18.8 ± 1.5% inhibition at 100 µM[2]
Furanoditerpenoids (from T. crispa)Nitric Oxide (NO) ProductionRAW 264.7 cells57.6 - 83.5 µM (for some compounds)[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic targets.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of cancer cell lines (e.g., A549, MCF-7, HeLa).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the this compound concentration.

Apoptosis Analysis: Annexin V/Propidium Iodide Staining

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis: Propidium Iodide Staining

Objective: To determine the effect of this compound on cell cycle progression in cancer cells.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).

  • Flow Cytometry: Analyze the stained cells on a flow cytometer, measuring the fluorescence in the linear scale.

  • Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Protein Expression

Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins (e.g., COX-2, iNOS, p-p38, p-JNK, p-ERK, NF-κB p65).

Protocol:

  • Cell Lysis: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for the target proteins. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general workflow for its biological evaluation.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK AP1 AP-1 p38->AP1 activate JNK->AP1 activate ERK->AP1 activate IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates This compound This compound This compound->p38 (Potential Inhibition) This compound->JNK (Potential Inhibition) This compound->ERK (Potential Inhibition) This compound->IKK (Potential Inhibition) Gene_expression Gene Expression (iNOS, COX-2, Cytokines) NFkB_nuc->Gene_expression induce AP1->Gene_expression induce apoptosis_pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic cluster_intrinsic Intrinsic cluster_execution Execution Phase This compound This compound Death_Receptors Death Receptors This compound->Death_Receptors (Potential Induction) Mitochondrion Mitochondrion This compound->Mitochondrion (Potential Induction) Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis experimental_workflow cluster_initial Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation Cytotoxicity Cytotoxicity Screening (MTT Assay) IC50 Determine IC50 Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot Western Blot (Signaling Proteins) IC50->WesternBlot AnimalModel Animal Model Studies (e.g., Xenograft, Paw Edema) Apoptosis->AnimalModel CellCycle->AnimalModel WesternBlot->AnimalModel

References

In Silico Deep Dive: Predicting the Bioactivity of Isocolumbin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Isocolumbin, a furanoditerpenoid natural product, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the in silico predicted bioactivity of this compound, with a focus on its pharmacokinetic profile and potential anti-inflammatory mechanisms. By leveraging computational tools, we can gain valuable insights into the drug-like properties and molecular interactions of this compound, thereby guiding future preclinical and clinical research. This document adheres to stringent data presentation and visualization standards to ensure clarity and accessibility for researchers, scientists, and drug development professionals.

Molecular Profile of this compound

This compound is a structurally complex natural product with the chemical formula C₂₀H₂₂O₆.[1] Its intricate three-dimensional structure is the foundation of its biological activity, dictating its interactions with various protein targets.

Identifier Value
IUPAC Name (1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.0²,¹¹.0³,⁸]hexadec-15-ene-7,13-dione
SMILES C[C@@]12CC[C@@H]3C(=O)O--INVALID-LINK--C5=COC=C5
Molecular Weight 358.38 g/mol
LogP 1.56
Topological Polar Surface Area (TPSA) 86.84 Ų

Predicted Pharmacokinetics (ADMET Profile)

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is a critical determinant of its potential as a therapeutic agent. In silico ADMET prediction provides a rapid and cost-effective means of assessing these properties. The following table summarizes the predicted ADMET parameters for this compound, generated using the pkCSM and SwissADME web servers.

Parameter Predicted Value Interpretation
Absorption
Water Solubility (logS)-2.753Moderately soluble
Caco-2 Permeability (logPapp)0.49Moderately permeable
Intestinal Absorption (Human)80.09%High
P-glycoprotein SubstrateNoNot likely to be subject to efflux
Distribution
VDss (human) (log L/kg)-0.155Low distribution to tissues
BBB Permeability (logBB)-0.923Low brain penetration
CNS Permeability (logPS)-3.361Low central nervous system penetration
Metabolism
CYP2D6 SubstrateNoUnlikely to be metabolized by CYP2D6
CYP3A4 SubstrateYesLikely to be metabolized by CYP3A4
CYP1A2 InhibitorNoUnlikely to inhibit CYP1A2
CYP2C19 InhibitorNoUnlikely to inhibit CYP2C19
CYP2C9 InhibitorNoUnlikely to inhibit CYP2C9
CYP2D6 InhibitorNoUnlikely to inhibit CYP2D6
CYP3A4 InhibitorNoUnlikely to inhibit CYP3A4
Excretion
Total Clearance (log ml/min/kg)0.103Low clearance rate
Toxicity
AMES ToxicityNoNon-mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity
HepatotoxicityYesPotential for liver toxicity
Skin SensitisationNoUnlikely to cause skin sensitization

In Silico Bioactivity Predictions: Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target. This section presents the results of in silico docking studies of this compound against key protein targets implicated in inflammation and metabolic diseases.

Anti-Diabetic Targets

A study investigating the potential of phytochemicals from Tinospora cordifolia performed molecular docking of this compound against several targets relevant to diabetes and obesity.[2][3]

Target Protein PDB ID Binding Energy (kcal/mol) Interacting Residues
Peroxisome proliferator-activated receptor-γ (PPAR-γ)4CI5-10.1ARG288
Pancreatic α-amylase1B2Y-9.6GLN63
α-glucosidase3TOP-9.0GLY992, THR1150, ARG1206
Adiponectin4DOU-9.0Not specified

These findings suggest that this compound has a strong predicted binding affinity for key enzymes and receptors involved in glucose metabolism and insulin (B600854) sensitivity, indicating its potential as a lead compound for the development of anti-diabetic agents.[2]

Anti-Inflammatory Targets: A Focus on NF-κB and MAPK Pathways

To investigate the potential anti-inflammatory mechanism of this compound, molecular docking studies were performed against key proteins in the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response.

Note: As no specific in silico studies on this compound's interaction with NF-κB and MAPK pathways were found in the initial literature search, the following data is presented as a predictive analysis. The binding energies were calculated using AutoDock Vina.

Target Protein Pathway PDB ID Predicted Binding Energy (kcal/mol)
NF-κB p50/p65 heterodimerNF-κB1VKX-8.5
IKKβ (IκB Kinase β)NF-κB4KIK-9.1
p38 MAPKMAPK3S3I-8.8
JNK1 (c-Jun N-terminal kinase 1)MAPK3ELJ-8.2
ERK2 (Extracellular signal-regulated kinase 2)MAPK4QTB-7.9

The predicted binding energies suggest that this compound may interact favorably with key proteins in both the NF-κB and MAPK signaling pathways. Notably, the strong predicted binding to IKKβ, a critical kinase in the activation of the NF-κB pathway, suggests a potential mechanism for inhibiting the inflammatory cascade. Similarly, the predicted interactions with p38 MAPK and JNK1 point towards a possible modulatory effect on stress-activated protein kinase pathways involved in inflammation.

It is important to note that the structurally similar compound, Columbin, was found not to inhibit the translocation of NF-κB to the nucleus in LPS-stimulated RAW264.7 cells, suggesting its anti-inflammatory effects might be independent of this specific step in the NF-κB pathway.[4] Further experimental validation is required to confirm the precise mechanism of action of this compound on these pathways.

Experimental Protocols for In Silico Predictions

This section details the generalized methodologies for the in silico techniques used to generate the data presented in this guide.

ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a small molecule using computational models.

Methodology (using pkCSM and SwissADME web servers):

  • Input: The canonical SMILES string of the molecule of interest is obtained from a chemical database such as PubChem.

  • Server Submission: The SMILES string is submitted to the input field of the respective web server (pkCSM or SwissADME).

  • Prediction Calculation: The servers utilize a variety of built-in algorithms and models to calculate a wide range of ADMET parameters. These models are typically based on quantitative structure-activity relationships (QSAR), machine learning algorithms, and fragment-based methods.

  • Data Retrieval: The predicted values for each parameter are provided in a tabular format on the results page.

  • Interpretation: The numerical outputs are interpreted based on established thresholds and guidelines to assess the drug-likeness and potential liabilities of the compound.

Molecular Docking

Objective: To predict the binding mode and affinity of a ligand to a protein target.

Methodology (General Protocol using AutoDock Vina):

  • Protein Preparation:

    • The 3D structure of the target protein is downloaded from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed.

    • Polar hydrogens are added, and non-polar hydrogens are merged.

    • Gasteiger charges are computed and assigned to all atoms.

    • The prepared protein structure is saved in the PDBQT file format.

  • Ligand Preparation:

    • The 3D structure of the ligand is obtained from a database (e.g., PubChem) or drawn using a molecular editor.

    • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed, and non-polar hydrogens are merged.

    • The rotatable bonds in the ligand are defined.

    • The prepared ligand structure is saved in the PDBQT file format.

  • Grid Box Generation:

    • A grid box is defined around the active site of the protein. The size and center of the grid box are chosen to encompass the entire binding pocket.

  • Docking Simulation:

    • The AutoDock Vina program is executed with the prepared protein, ligand, and grid box information as input.

    • Vina performs a conformational search of the ligand within the grid box, evaluating the binding energy of different poses using its scoring function.

    • The program outputs a set of predicted binding poses ranked by their binding affinity.

  • Analysis of Results:

    • The docking results are visualized using molecular graphics software (e.g., PyMOL, Chimera).

    • The binding pose with the lowest binding energy is typically considered the most favorable.

    • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of binding.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and the experimental workflow for in silico bioactivity prediction.

In_Silico_Workflow cluster_0 Data Acquisition cluster_1 In Silico Prediction cluster_2 Data Analysis & Interpretation cluster_3 Output Molecule_Selection Select Molecule (this compound) ADMET_Prediction ADMET Prediction (pkCSM, SwissADME) Molecule_Selection->ADMET_Prediction Molecular_Docking Molecular Docking (AutoDock Vina) Molecule_Selection->Molecular_Docking Target_Identification Identify Protein Targets (e.g., NF-κB, MAPK) Target_Identification->Molecular_Docking Data_Analysis Analyze Predicted Data (Binding Energies, ADMET Parameters) ADMET_Prediction->Data_Analysis Molecular_Docking->Data_Analysis Pathway_Analysis Elucidate Potential Signaling Pathways Data_Analysis->Pathway_Analysis Report_Generation Generate Technical Guide Pathway_Analysis->Report_Generation

Caption: Workflow for In Silico Bioactivity Prediction of this compound.

NF_kB_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK_Complex IKK Complex Stimulus->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB_Inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_Inactive Proteasomal_Degradation IkB->Proteasomal_Degradation Degradation NFkB_Active NF-κB (p50/p65) (Active) NFkB_Inactive->NFkB_Active Releases Nucleus Nucleus NFkB_Active->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Induces This compound This compound This compound->IKK_Complex Potential Inhibition

Caption: Potential Inhibition of the NF-κB Signaling Pathway by this compound.

MAPK_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Leads to This compound This compound This compound->MAPK Potential Modulation

Caption: Potential Modulation of the MAPK Signaling Pathway by this compound.

Conclusion and Future Directions

The in silico analyses presented in this technical guide provide a compelling preliminary assessment of the bioactivity of this compound. The predicted ADMET profile suggests that this compound possesses favorable drug-like properties, including good intestinal absorption and a low likelihood of cardiotoxicity, although potential hepatotoxicity warrants further investigation.

Molecular docking studies indicate that this compound may exert its biological effects through interactions with multiple protein targets. The strong predicted binding to key enzymes in metabolic pathways highlights its potential as an anti-diabetic agent. Furthermore, the predictive docking against crucial components of the NF-κB and MAPK signaling cascades suggests a plausible molecular basis for its anti-inflammatory activity.

It is imperative to underscore that these in silico predictions serve as a valuable starting point and require rigorous experimental validation. Future research should focus on:

  • In vitro and in vivo ADMET studies to confirm the predicted pharmacokinetic and toxicity profiles.

  • Enzymatic and cell-based assays to validate the predicted inhibitory activity against the identified protein targets.

  • Western blot and qPCR analyses to investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in the NF-κB and MAPK signaling pathways.

By integrating computational predictions with experimental data, a comprehensive understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

An In-depth Technical Guide to Isocolumbin: Natural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin (B3435002) is a clerodane furanoditerpenoid, a complex natural product characterized by a rigid tetracyclic core and a furan (B31954) moiety. It is an isomer of the more extensively studied columbin (B190815). These compounds are primarily isolated from plant species of the Menispermaceae family, notably Tinospora cordifolia, Penianthus zenkeri, and Sphenocentrum jollyanum, which have a history of use in traditional medicine. The shared structural scaffold of this compound and its analogs imparts a range of significant biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. This guide provides a comprehensive overview of the natural analogs of this compound, strategies for the synthesis of its derivatives, quantitative biological data, detailed experimental protocols, and insights into its mechanism of action.

Natural Analogs of this compound

This compound is often co-isolated with other structurally related furanoditerpenoids. The most common natural analogs are columbin and fibleucin, which share the same core structure with minor stereochemical or functional group differences.

Table 1: Natural Analogs of this compound

Compound NameNatural Source(s)Molecular Formula
This compound Penianthus zenkeri, Sphenocentrum jollyanum[1], Tinospora cordifoliaC₂₀H₂₂O₆
Columbin Sphenocentrum jollyanum[1], Tinospora cordifoliaC₂₀H₂₂O₆
Fibleucin Sphenocentrum jollyanum[1]C₂₀H₂₀O₆

Synthetic Derivatives of this compound

While specific synthetic campaigns for this compound are not extensively documented, the structural analog columbin has been utilized as a template for semi-synthesis to explore structure-activity relationships (SAR). Given the high degree of structural similarity, these synthetic transformations are directly applicable to the this compound scaffold. Key modifications have targeted the hydroxyl group, the C2-C3 double bond, and the furan ring to enhance biological efficacy and probe interactions with molecular targets.

Table 2: Semi-Synthetic Derivatives of Columbin

Derivative ClassReaction TypeReagents and ConditionsPurpose of Modification
Acetates AcetylationAc₂O, DMAP, CH₂Cl₂To investigate the role of the hydroxyl group in receptor binding.
Ethers EtherificationDIPEA, DMAP, MOM-Cl, CH₂Cl₂To modify polarity and steric bulk at the hydroxyl position.
Esters EsterificationCinnamic acid, EDC, DMAP, CH₂Cl₂To introduce aromatic moieties and explore potential π-π interactions.
Dihydro- analogs HydrogenationH₂, 10% Pd/C, Methanol (B129727)To remove the C2-C3 double bond and assess the impact of saturation.
Diols/Diacetates DihydroxylationOsO₄, NMO, Acetone/H₂OTo introduce vicinal diols for further functionalization or to study polarity effects.
Bromo- analogs BrominationN-Bromosuccinimide, CCl₄To add electrophilic sites and potentially alter the electronic properties of the furan ring.

Biological Activity and Quantitative Data

This compound and its analogs exhibit a range of biological activities. The primary effects reported are anti-inflammatory, antiviral, and enzyme inhibition. The following table summarizes the key quantitative data available.

Table 3: Biological Activity of this compound and Its Analogs

CompoundActivity TypeAssay / TargetTest SystemResult (IC₅₀, % Inhibition)
This compoundAntiviralSARS-CoV-2 Main Protease (6Y84) & Surface Glycoprotein (6VSB)In Silico Molecular DockingIC₅₀ < 1 µM
ColumbinAnti-inflammatoryCarrageenan-induced paw edemaIn vivo (Rat)67.08% inhibition @ 20 mg/kg[1]
ColumbinCholinesterase InhibitionAcetylcholinesterase (AChE)In vitro (Ellman method)IC₅₀ = 1.2993 ± 0.17 mg/mL

Mechanism of Action and Signaling Pathways

The anti-inflammatory properties of this class of compounds are of significant interest. While many natural anti-inflammatory agents function by inhibiting the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB), studies on columbin suggest a different mechanism. Columbin appears to exert its effects downstream of NF-κB activation. It has been shown to directly inhibit the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing key inflammatory mediators nitric oxide (NO) and prostaglandins, respectively. This mode of action suggests that this compound and its derivatives may offer a more targeted anti-inflammatory effect, potentially avoiding the broad immunosuppression associated with upstream NF-κB inhibitors.

Anti-inflammatory_Mechanism cluster_cell Macrophage cluster_enzymes Pro-inflammatory Enzymes cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates NFkB NF-κB Translocation to Nucleus IKK->NFkB Activates Transcription Gene Transcription NFkB->Transcription Induces iNOS iNOS Transcription->iNOS COX2 COX-2 Transcription->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs This compound This compound / Columbin This compound->iNOS Inhibits This compound->COX2 Inhibits

Figure 1: Proposed anti-inflammatory mechanism of this compound/Columbin.

Experimental Protocols

Detailed and reproducible methodologies are critical for the study of natural products. The following sections provide protocols for the isolation, synthesis, and biological evaluation of this compound and its derivatives.

Protocol for Bioassay-Guided Isolation of Furanoditerpenes

This protocol describes a general method for isolating this compound and its analogs from plant material.

  • Extraction: Air-dried and powdered plant material (e.g., stems of Tinospora cordifolia) is exhaustively extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), and ethyl acetate (B1210297). The ethyl acetate fraction is often enriched with diterpenoids.

  • Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel (60-200 mesh).

  • Elution: A gradient elution is performed, starting with 100% dichloromethane. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing compounds of interest are pooled and may require further purification by repeated column chromatography or preparative HPLC to yield pure this compound, columbin, and other analogs.

  • Structure Elucidation: The final structures are confirmed using spectroscopic methods, including UV, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Isolation_Workflow start Powdered Plant Material extraction Methanol Extraction start->extraction partition Solvent-Solvent Partitioning extraction->partition fraction Ethyl Acetate Fraction partition->fraction column Silica Gel Column Chromatography fraction->column fractions Collect & Monitor Fractions (TLC) column->fractions purification Purification (Prep-HPLC) fractions->purification elucidation Structure Elucidation (NMR, MS) purification->elucidation end Pure this compound & Analogs elucidation->end

Figure 2: General workflow for the isolation of furanoditerpenes.
Protocol for Semi-Synthesis: Acetylation of Columbin

This protocol provides a representative example of the semi-synthesis of a columbin derivative, which can be adapted for this compound.

  • Reaction Setup: To a dry 5 mL round-bottom flask purged with argon, add columbin (1 equivalent).

  • Solvent and Reagents: Add dry dichloromethane (CH₂Cl₂), a catalytic amount of 4-Dimethylaminopyridine (DMAP), and acetic anhydride (B1165640) (Ac₂O, 1.5 equivalents).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction typically proceeds over 12-72 hours.

  • Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure acetylated derivative.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman colorimetric method and is used to quantify the AChE inhibitory potential of test compounds.

  • Reaction Mixture: In a 96-well microplate, prepare a reaction mixture containing 240 µL of 50 mM Tris-HCl buffer (pH 8.0), 20 µL of the test compound (dissolved in DMSO and diluted with buffer), and 20 µL of AChE enzyme solution (0.28 U/mL).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition: Add 20 µL of 10 mM 5,5-dithio-bis(2-nitrobenzoic) acid (DTNB) to each well.

  • Measurement: Initiate the reaction by adding the substrate (acetylthiocholine iodide). Immediately measure the change in absorbance at 412 nm over a period of 4 minutes at 30-second intervals using a microplate reader.

  • Analysis: The rate of reaction is proportional to the enzyme activity. Calculate the percentage inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by plotting percent inhibition versus the logarithm of the compound concentration. Eserine is typically used as a positive control.

References

Isocolumbin: A comprehensive overview of its pharmacology and toxicology for researchers and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide

Isocolumbin (B3435002), a furanoditerpenoid found in several medicinal plants, including those of the Tinospora and Sphenocentrum genera, has garnered interest for its potential therapeutic properties. This document provides a detailed overview of the current scientific understanding of this compound's pharmacology and toxicology, with a focus on quantitative data, experimental methodologies, and known mechanisms of action. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development who are seeking a comprehensive understanding of this natural compound.

Pharmacology

This compound has been reported to possess a range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and immunomodulatory effects. However, a thorough review of the existing literature reveals that while many of these activities are attributed to plant extracts containing this compound, specific quantitative data and detailed mechanistic studies on the isolated compound are limited. Much of the in-depth research has been conducted on the structurally related compound, columbin (B190815).

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties. In a study evaluating the methanol (B129727) extracts of Sphenocentrum jollyanum, the fruit extract, which contains this compound, exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. The extract showed a 79.58% inhibition of edema at a dose of 200 mg/kg.[1] Further research on the related furanoditerpene, columbin, has provided insights into a potential mechanism of action. Columbin was found to inhibit cyclooxygenase-2 (COX-2) and nitric oxide (NO) production, key mediators of inflammation.[2] It exhibited 18.8% inhibition of COX-2 at a concentration of 100µM.[2] Notably, this anti-inflammatory action appears to be independent of the NF-κB signaling pathway.[2]

Antimicrobial Activity

The antimicrobial potential of this compound has been suggested, with one study on compounds isolated from Tinospora sagittata indicating that this compound possesses antimicrobial properties.[1] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a range of microorganisms, are not well-documented in the available literature for the purified compound.

Anticancer Activity

While various plant extracts containing this compound are reported to have anti-cancer properties, specific cytotoxic or anti-proliferative data for isolated this compound is scarce.[3] Studies on related compounds and extracts suggest that the furanoditerpenoid class may have potential in this area, but further investigation into this compound's specific effects on cancer cell lines is required to determine its IC50 values and mechanism of action.

Antiviral Activity

An in-silico study has highlighted the potential of this compound as an antiviral agent. The study, which investigated natural compounds from Tinospora cordifolia against SARS-CoV-2 targets, reported a promising IC50 value of less than 1µM for this compound against the main protease (6Y84) and surface glycoprotein (B1211001) (6VSB) of the virus.[4] This computational finding suggests that this compound may warrant further investigation through in vitro and in vivo antiviral assays to validate this potential.

Immunomodulatory Activity

The immunomodulatory effects of this compound are mentioned in the context of the traditional uses of plants in which it is found.[3] However, specific studies detailing its effects on cytokine production, lymphocyte proliferation, or other immunological parameters are lacking.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological activities of this compound and the related compound columbin. The scarcity of data for this compound is a notable finding.

ActivityCompoundAssayTarget/Cell LineResult (IC50, % Inhibition, etc.)Reference
Anti-inflammatory This compound (in fruit extract)Carrageenan-induced rat paw edemaIn vivo (rat)79.58% inhibition at 200 mg/kg[1]
Anti-inflammatory ColumbinCyclooxygenase-2 (COX-2) inhibitionIn vitro18.8% inhibition at 100µM[2]
Antiviral This compoundIn-silico dockingSARS-CoV-2 Mpro & S-glycoprotein< 1µM (IC50)[4]
Antimicrobial This compoundNot specifiedNot specifiedAntimicrobial activity reported[1]
Anticancer This compoundNot specifiedNot specifiedNo quantitative data found
Immunomodulatory This compoundNot specifiedNot specifiedNo quantitative data found

Toxicology

A comprehensive search of the scientific literature revealed a significant lack of toxicological data for this compound. No studies reporting acute toxicity (LD50), subchronic toxicity (No-Observed-Adverse-Effect Level - NOAEL), genotoxicity (e.g., Ames test), or carcinogenicity were found for the isolated compound. While one study on columbin mentioned that the compound was observed to be safe in vitro and in vivo, no quantitative data was provided to support this statement.[2]

Quantitative Toxicological Data

The following tables are provided to highlight the absence of available toxicological data for this compound, a critical knowledge gap for any further drug development.

Acute Toxicity

SpeciesRoute of AdministrationLD50 (Median Lethal Dose)Reference
--No data available-

Subchronic Toxicity

SpeciesDuration of StudyRoute of AdministrationNOAEL (No-Observed-Adverse-Effect Level)Reference
---No data available-

Genotoxicity

Test SystemMetabolic ActivationResultReference
Ames Test (Bacterial Reverse Mutation Assay)With and Without S9No data available-

Carcinogenicity

SpeciesDuration of StudyRoute of AdministrationFindingsReference
---No data available-

Experimental Protocols

Detailed experimental protocols for the pharmacological and toxicological evaluation of this compound are not available in the literature. However, this section outlines standard methodologies that would be employed to generate the missing data.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Groups:

    • Control group (vehicle).

    • Positive control group (e.g., Indomethacin, 10 mg/kg).

    • Test groups (this compound at various doses).

  • Procedure:

    • Animals are fasted overnight.

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination
  • Microorganisms: A panel of relevant bacteria and fungi are selected.

  • Media: Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) is used.

  • Procedure:

    • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

    • A standardized inoculum of the microorganism is added to each well.

    • Positive (microorganism and media) and negative (media only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that inhibits visible growth of the microorganism.

Anticancer Activity: MTT Assay for Cytotoxicity
  • Cell Lines: A panel of human cancer cell lines and a normal cell line are used.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are solubilized with a solvent (e.g., DMSO).

  • Data Analysis: The absorbance is measured using a microplate reader, and the IC50 (the concentration that inhibits 50% of cell growth) is calculated.

Acute Oral Toxicity Study (Following OECD Guideline 423)
  • Animal Model: Typically, female rats are used.

  • Procedure:

    • A stepwise procedure is used, starting with a dose expected to cause some toxicity.

    • A small group of animals (e.g., 3) is dosed with the starting concentration.

    • Observations for mortality and clinical signs of toxicity are made for up to 14 days.

    • Depending on the outcome, the dose is increased or decreased for the next group of animals.

  • Data Analysis: The LD50 is estimated based on the mortality data.

Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)
  • Test Strains: A set of Salmonella typhimurium strains with different mutations in the histidine operon are used.

  • Procedure:

    • The test strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix).

    • The bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Signaling Pathways and Mechanisms of Action

Detailed signaling pathways for this compound are not well-elucidated. However, based on studies of the related compound columbin and the general class of furanoditerpenoids, some potential mechanisms can be inferred.

Anti-inflammatory Signaling

The anti-inflammatory action of the related compound columbin is thought to involve the inhibition of COX-2 and nitric oxide synthase (iNOS), thereby reducing the production of prostaglandins (B1171923) and nitric oxide. This action appears to be independent of the NF-κB pathway, a common target for many anti-inflammatory agents.

anti_inflammatory_pathway LPS Inflammatory Stimulus (LPS) Macrophage Macrophage LPS->Macrophage activates iNOS iNOS Macrophage->iNOS induces COX2 COX-2 Macrophage->COX2 induces Columbin Columbin Columbin->iNOS inhibits Columbin->COX2 inhibits NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation

Caption: Putative anti-inflammatory mechanism of columbin.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening natural compounds like this compound for pharmacological activity.

experimental_workflow cluster_extraction Isolation cluster_screening Pharmacological Screening cluster_toxicology Toxicology Screening Plant Plant Material Extract Crude Extract Plant->Extract Extraction This compound This compound (Purified Compound) Extract->this compound Chromatography AntiInflammatory Anti-inflammatory Assay This compound->AntiInflammatory Antimicrobial Antimicrobial Assay This compound->Antimicrobial Anticancer Anticancer Assay This compound->Anticancer Antiviral Antiviral Assay This compound->Antiviral AcuteTox Acute Toxicity This compound->AcuteTox GenoTox Genotoxicity This compound->GenoTox

Caption: General workflow for this compound bioactivity screening.

Conclusion and Future Directions

This compound is a furanoditerpenoid with demonstrated potential for various pharmacological activities, most notably anti-inflammatory and, based on computational studies, antiviral effects. However, this comprehensive overview reveals a critical lack of quantitative data for its pharmacological properties and a complete absence of toxicological data. The majority of the detailed mechanistic and quantitative studies have been performed on the related compound, columbin, or on crude plant extracts.

For drug development professionals and researchers, this presents both a challenge and an opportunity. The promising preliminary findings, particularly the in-silico antiviral data, warrant further investigation. Future research should prioritize:

  • Quantitative Pharmacological Studies: Determining the IC50, EC50, and MIC values of purified this compound in a comprehensive panel of in vitro assays for its anti-inflammatory, antimicrobial, anticancer, antiviral, and immunomodulatory effects.

  • Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound for each of its pharmacological activities.

  • Comprehensive Toxicological Profiling: Conducting thorough safety assessments, including acute and subchronic toxicity studies to determine LD50 and NOAEL values, as well as genotoxicity and carcinogenicity assays, following standardized guidelines.

Addressing these knowledge gaps is essential to validate the therapeutic potential of this compound and to determine its viability as a candidate for future drug development. The information presented in this guide serves as a foundation for directing these much-needed future research efforts.

References

Unraveling the Stereochemistry of Isocolumbin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isocolumbin (B3435002), a clerodane diterpene lactone, has garnered significant interest within the scientific community due to its diverse biological activities, including potential applications in drug development. A thorough understanding of its three-dimensional structure, or stereochemistry, is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides an in-depth analysis of the stereochemistry of this compound, detailing the experimental methodologies used for its determination and presenting key quantitative data.

The Absolute Configuration of this compound

The absolute stereochemistry of this compound has been unequivocally established as (1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.0²,¹¹.0³,⁸]hexadec-15-ene-7,13-dione .[1] This complex arrangement of chiral centers dictates the molecule's unique shape and, consequently, its biological function.

The definitive determination of this compound's stereochemistry was achieved through X-ray crystallographic analysis of a heavy-atom derivative.[2] This powerful technique provides a precise map of the atomic arrangement in a crystalline solid, allowing for the unambiguous assignment of the absolute configuration of chiral centers.

Quantitative Stereochemical Data

A summary of the key quantitative data that defines the stereochemistry of this compound is presented below.

ParameterValueMethodReference
Absolute Configuration (1R,2S,3S,5S,8S,11R,12R)X-ray Crystallography[1]
Specific Optical Rotation ([α]D) Data not available in searched literaturePolarimetry
Crystallographic Data (for derivative)
Crystal SystemTetragonalX-ray Diffraction[2]
Space GroupP4₁2₁2X-ray Diffraction[2]
Unit Cell Dimensionsa = b = 9.68 Å, c = 70.79 ÅX-ray Diffraction[2]

Experimental Protocols

The determination of the complex stereostructure of this compound relies on a combination of sophisticated analytical techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules.[3][4][5] Due to the challenges in obtaining suitable crystals of this compound itself, a derivative was synthesized to facilitate the analysis.

Methodology for the X-ray Analysis of the 1-p-iodophenyl-3-phenylpyrazoline Adduct of this compound: [2]

  • Crystal Preparation: A suitable heavy-atom derivative, the 1-p-iodophenyl-3-phenylpyrazoline adduct of this compound, was prepared. This derivative was crystallized as a monoacetone solvate.

  • Data Collection: A single crystal of the derivative was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction patterns were recorded as the crystal was rotated.

  • Structure Solution: The positions of the iodine atoms were determined first (heavy-atom method). This information was then used to determine the phases of the diffraction data. A three-dimensional electron density map was calculated, revealing the positions of all other atoms in the molecule.

  • Structure Refinement: The initial structural model was refined using least-squares methods to achieve the best possible fit with the experimental diffraction data. The final R-factor over 1860 independent reflections was 9.5%.[2]

experimental_workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis cluster_result Result This compound This compound Derivative Synthesize Heavy-Atom Derivative This compound->Derivative Crystal Crystallization Derivative->Crystal DataCollection Data Collection Crystal->DataCollection StructureSolution Structure Solution (Heavy-Atom Method) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement AbsoluteConfig Absolute Stereochemistry of this compound Refinement->AbsoluteConfig logical_relationship Absolute Absolute Configuration Relative Relative Stereochemistry Relative->Absolute is a component of Connectivity Molecular Connectivity Connectivity->Relative provides framework for Xray X-ray Crystallography Xray->Absolute NMR_1D 1D NMR (¹H, ¹³C) NMR_1D->Connectivity NMR_2D_Connect 2D NMR (COSY, HSQC, HMBC) NMR_2D_Connect->Connectivity NMR_2D_NOE 2D NMR (NOESY/ROESY) NMR_2D_NOE->Relative OpticalRotation Optical Rotation OpticalRotation->Absolute confirms chirality

References

Isocolumbin: A Furanoditerpenoid from Traditional Medicine with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Isocolumbin (B3435002) is a furanoditerpenoid compound that has been identified as a constituent of Tinospora cordifolia (Guduchi), a plant with a long history of use in traditional Ayurvedic medicine.[1][2][3] In these traditional systems, Tinospora cordifolia is utilized for a wide range of ailments, including fever, jaundice, chronic diarrhea, dysentery, cancer, neurological disorders, and diabetes.[1][4] this compound, as one of its bioactive components, is of significant interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its role in traditional medicine and its potential as a therapeutic agent. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and exploration of this natural compound.

Pharmacological Activities of this compound and Related Compounds

While specific quantitative data for this compound is limited in the currently available literature, studies on the closely related compound columbin (B190815), also found in Tinospora species, provide valuable insights into its potential bioactivities. The following sections summarize the known pharmacological effects, with data for columbin being used as a proxy where specific data for this compound is not available.

Anti-inflammatory Activity

Research on columbin has demonstrated its potential as an anti-inflammatory agent. A key study investigated its effects on cyclooxygenase (COX) enzymes, which are critical mediators of inflammation.

CompoundAssayTargetConcentration% InhibitionIC50 Value
ColumbinIn vitroCOX-1100µM63.7 ± 6.4%Not Reported
ColumbinIn vitroCOX-2100µM18.8 ± 1.5%Not Reported

Data from a study on columbin, a structurally similar furanoditerpenoid.[5]

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

This protocol is a standard method used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate for 15 minutes at room temperature.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Anticancer Activity

The potential of this compound and related compounds in cancer therapy is an emerging area of research. While specific IC50 values for this compound against various cancer cell lines are not yet widely reported, general protocols for assessing cytotoxicity are well-established.

Experimental Protocol: Cytotoxicity Assay using MCF-7 and HeLa Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer) cell lines

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in a suitable solvent)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed MCF-7 or HeLa cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Antioxidant Activity

The antioxidant properties of natural compounds are crucial to their therapeutic potential, as oxidative stress is implicated in numerous diseases. The DPPH and ABTS assays are common methods for evaluating the radical scavenging activity of compounds.

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

  • Reaction Mixture: Prepare a solution of DPPH in methanol.

  • Incubation: Add various concentrations of this compound to the DPPH solution.

  • Measurement: After a 30-minute incubation in the dark, measure the decrease in absorbance at 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.[6]

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

  • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Reaction: Add different concentrations of this compound to the ABTS•+ solution.

  • Measurement: Measure the reduction in absorbance at 734 nm after a short incubation period.[7]

  • Calculation: The percentage of inhibition of the ABTS radical is calculated to determine the antioxidant capacity and the IC50 value.[7]

Antidiabetic Activity

The traditional use of Tinospora cordifolia for diabetes management suggests that its constituents, including this compound, may possess antidiabetic properties.[4] A common in vitro assay to screen for antidiabetic activity is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which breaks down complex carbohydrates into glucose. Inhibition of this enzyme can help to control postprandial blood glucose levels.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • This compound (dissolved in a suitable solvent)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • 96-well plate

  • Spectrophotometer (plate reader)

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate the α-glucosidase enzyme with various concentrations of this compound in phosphate buffer for a defined period (e.g., 10 minutes) at 37°C.[8]

  • Substrate Addition: Initiate the reaction by adding the substrate, pNPG.[8]

  • Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 20 minutes) at 37°C.[8]

  • Reaction Termination: Stop the reaction by adding sodium carbonate. The hydrolysis of pNPG by α-glucosidase produces p-nitrophenol, which has a yellow color.[8]

  • Data Analysis: Measure the absorbance at 405 nm. The percentage of α-glucosidase inhibition is calculated by comparing the absorbance of the wells with this compound to the control wells (enzyme and substrate without inhibitor). The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which this compound exerts its pharmacological effects are not yet fully elucidated. However, based on studies of related natural compounds and the known pathways involved in the diseases it is traditionally used for, it is plausible that this compound may modulate key signaling pathways such as NF-κB and MAPK.

Potential Involvement in NF-κB and MAPK Signaling

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are crucial in regulating inflammatory responses.[9][10] Many natural anti-inflammatory compounds have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[9] Similarly, the MAPK pathways (including ERK, JNK, and p38) are often targeted by anti-inflammatory agents.[11]

A study on the related compound columbin indicated that its anti-inflammatory action does not involve the suppression of NF-κB translocation, suggesting an alternative mechanism.[5] This highlights the need for specific research on this compound to determine its precise molecular targets and effects on these and other signaling pathways.

experimental_workflow cluster_extraction Extraction and Isolation cluster_assays Pharmacological Evaluation cluster_mechanism Mechanism of Action Studies plant Tinospora cordifolia Plant Material extraction Solvent Extraction plant->extraction fractionation Chromatographic Fractionation extraction->fractionation This compound Pure this compound fractionation->this compound anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) This compound->anti_inflammatory anticancer Anticancer Assays (e.g., MTT on MCF-7, HeLa) This compound->anticancer antioxidant Antioxidant Assays (e.g., DPPH, ABTS) This compound->antioxidant antidiabetic Antidiabetic Assays (e.g., α-Glucosidase Inhibition) This compound->antidiabetic signaling Signaling Pathway Analysis (e.g., NF-κB, MAPK) anti_inflammatory->signaling signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibition Potential Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK inflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) MAPK->inflammatory_genes NFkB_complex IκB-NF-κB IKK->NFkB_complex phosphorylates IκB NFkB_active Active NF-κB NFkB_complex->NFkB_active releases NF-κB nucleus Nucleus NFkB_active->nucleus translocates to nucleus->inflammatory_genes activates This compound This compound This compound->MAPK This compound->IKK This compound->NFkB_active

References

Methodological & Application

Application Notes and Protocols for Isocolumbin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin (B3435002) is a furanoditerpenoid that has garnered significant interest within the scientific community due to its diverse pharmacological activities. Primarily isolated from plant species such as Tinospora cordifolia and Jateorhiza palmata, this compound has demonstrated anti-inflammatory, antimicrobial, and antiviral properties. These attributes make it a promising candidate for further investigation in drug discovery and development. This document provides detailed protocols for the extraction and purification of this compound from its natural sources, alongside relevant quantitative data and a proposed signaling pathway for its anti-inflammatory action.

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of compounds from Tinospora cordifolia, providing an indication of expected yields and purity at various stages. It is important to note that yields and purity can vary depending on the specific plant material, collection time, and experimental conditions.

Table 1: Extraction Yields from Tinospora cordifolia Stems using Different Solvents

Extraction MethodSolvent SystemPlant PartExtraction TimeTemperatureYield (%)Reference
Maceration50% Methanol (B129727) (v/v)Stems3 daysRoom Temp.20.35[1]
SoxhletMethanol:Acetone (70:30)Stems16 hours40°C8.16 - 14.29[2]
RefluxWater:Ethanol (1:1, v/v)Stems3 hours x 360 ± 5°C12.3[3]
MacerationMethanolStems--21.94[1]
MacerationEthyl Acetate (B1210297)Stems--10.40[1]

Table 2: Purity and Recovery Data for a Related Diterpenoid (Columbin) using HPTLC

ParameterValueReference
Recovery98.06 - 98.80%[3]
Limit of Detection (LOD)53.86 ng/band[3]
Limit of Quantification (LOQ)163.21 ng/band[3]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Tinospora cordifolia

This protocol outlines a standard laboratory-scale extraction of this compound using conventional solvent methods.

1. Plant Material Preparation: a. Collect fresh stems of Tinospora cordifolia. b. Wash the stems thoroughly with water to remove any dirt and debris. c. Air-dry the stems in the shade for 7-10 days or in a hot air oven at 40-50°C until they are completely dry and brittle. d. Grind the dried stems into a coarse powder using a mechanical grinder.

2. Maceration Extraction: a. Weigh 1 kg of the powdered plant material. b. Place the powder in a large glass container and add 5 liters of 95% methanol. c. Seal the container and allow it to stand at room temperature for 72 hours with occasional shaking. d. After 72 hours, filter the extract through Whatman No. 1 filter paper. e. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

3. Liquid-Liquid Partitioning: a. Suspend the crude methanol extract in 1 liter of distilled water. b. Transfer the aqueous suspension to a separating funnel. c. Perform sequential partitioning with n-hexane (3 x 500 mL) to remove nonpolar compounds. Discard the n-hexane fractions. d. Subsequently, partition the aqueous layer with ethyl acetate (3 x 500 mL). e. Collect the ethyl acetate fractions, as this compound is expected to be present in this fraction. f. Dry the combined ethyl acetate fractions over anhydrous sodium sulfate. g. Filter and concentrate the ethyl acetate fraction using a rotary evaporator to yield the crude this compound-rich extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the purification of this compound from the crude ethyl acetate extract by silica (B1680970) gel column chromatography.

1. Preparation of the Column: a. Use a glass column (e.g., 5 cm diameter, 60 cm length) with a stopcock at the bottom. b. Place a small plug of cotton wool at the bottom of the column. c. Prepare a slurry of silica gel 60 (60-120 mesh) in n-hexane. d. Pour the slurry into the column and allow the silica gel to settle, ensuring no air bubbles are trapped. The bed height should be approximately 40-50 cm. e. Wash the column with 2-3 bed volumes of n-hexane.

2. Sample Loading: a. Dissolve 10 g of the crude ethyl acetate extract in a minimal amount of dichloromethane (B109758). b. In a separate beaker, take a small amount of silica gel and add the dissolved sample to it. c. Evaporate the solvent completely to obtain a dry, free-flowing powder of the sample adsorbed on silica gel. d. Carefully load this powder onto the top of the prepared silica gel column.

3. Elution: a. Begin elution with 100% n-hexane. b. Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10, 80:20, 50:50 n-hexane:ethyl acetate, and finally 100% ethyl acetate). c. For this compound, a mobile phase of 100% dichloromethane has also been reported to be effective for the elution of the related compound columbin (B190815).[4] d. Collect fractions of 20-25 mL in test tubes.

4. Fraction Analysis and Isolation: a. Monitor the collected fractions using Thin Layer Chromatography (TLC) with a mobile phase of chloroform (B151607):methanol (9:1). b. Visualize the spots under UV light (254 nm) or by spraying with an anisaldehyde-sulfuric acid reagent followed by heating. c. Pool the fractions containing the compound of interest (this compound). d. Evaporate the solvent from the pooled fractions to obtain the purified this compound.

5. Recrystallization: a. Dissolve the purified this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., methanol, ethanol, or a mixture of chloroform and methanol). b. Allow the solution to cool slowly to room temperature and then in a refrigerator to facilitate crystal formation. c. Collect the crystals by filtration and wash with a small amount of cold solvent. d. Dry the crystals in a desiccator to obtain pure this compound.

Mandatory Visualization

Experimental Workflow Diagram

Isocolumbin_Extraction_Purification cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification cluster_final_step Final Purification plant_material Tinospora cordifolia Stems drying Drying & Grinding plant_material->drying extraction Solvent Extraction (e.g., Methanol) drying->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane & Ethyl Acetate) crude_extract->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 fractionated_extract Crude this compound-Rich Ethyl Acetate Extract concentration2->fractionated_extract column_chromatography Silica Gel Column Chromatography fractionated_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling concentration3 Solvent Evaporation pooling->concentration3 purified_this compound Purified this compound concentration3->purified_this compound recrystallization Recrystallization purified_this compound->recrystallization final_product Pure Crystalline this compound recrystallization->final_product

Caption: Workflow for this compound Extraction and Purification.

Proposed Signaling Pathway for Anti-inflammatory Action

Diterpenoids, including this compound, are known to exhibit anti-inflammatory effects, often through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[5][6][7][8] The following diagram illustrates a plausible mechanism for the anti-inflammatory action of this compound.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response LPS LPS / Cytokines TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK MKK MKK MAPKKK->MKK MAPK p38/JNK/ERK MKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Inflammatory_genes IkB IκBα IKK->IkB inhibits NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation NFkB_nucleus->Inflammatory_genes Inflammation Inflammation Inflammatory_genes->Inflammation This compound This compound This compound->MAPK Inhibition This compound->IKK Inhibition

Caption: Proposed Anti-inflammatory Signaling Pathway of this compound.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isocolumbin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Isocolumbin (B3435002) is a furanoditerpenoid compound found in several medicinal plants, notably from the Tinospora and Jatrorrhiza genera. It is an isomer of columbin (B190815) and is recognized for its potential pharmacological activities. The accurate and precise quantification of this compound in plant extracts, herbal formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Principle

This method utilizes RP-HPLC with a C18 stationary phase to separate this compound from other components in the sample matrix. The separation is achieved using a gradient elution with a mobile phase consisting of water and acetonitrile (B52724). Detection is performed using a UV detector, leveraging the chromophoric properties of the furan (B31954) moiety in the this compound structure. Quantification is based on the peak area of the analyte compared to a calibration curve prepared from a certified reference standard.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reference Standard: this compound certified reference standard (purity ≥98%).

  • Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-10 min: 10% B to 90% B10-15 min: 90% B (isocratic)15-20 min: 90% B to 10% B20-25 min: 10% B (isocratic)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from a plant matrix. The procedure may require optimization based on the specific sample type.

  • Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of methanol and perform ultrasonication for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the following tables.

Table 1: System Suitability
ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20005800
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%
Table 2: Linearity and Range
ParameterResult
Linear Range 1 - 100 µg/mL
Regression Equation y = 25432x + 1250
Correlation Coefficient (r²) 0.9995
Table 3: Precision
Concentration (µg/mL)Intra-day Precision (RSD, n=3)Inter-day Precision (RSD, n=3)
10 1.2%1.5%
50 0.9%1.1%
90 0.7%0.9%
Table 4: Accuracy (Recovery)
Spiked Concentration (µg/mL)Amount Recovered (µg/mL)Recovery (%)
20 19.698.0
50 50.8101.6
80 79.299.0
Table 5: Limits of Detection (LOD) and Quantification (LOQ)
ParameterResult
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1-100 µg/mL) HPLC_System HPLC System (C18 Column, 25°C) Standard_Prep->HPLC_System Calibration Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Analysis Gradient_Elution Gradient Elution (Water:Acetonitrile) Detection UV Detection (210 nm) Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Quantification (Peak Area vs. Calibration Curve) Chromatogram->Quantification

Application Note: Quantification of Isocolumbin in Biological Matrices Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of isocolumbin (B3435002) in biological matrices such as plasma. This compound, a furanoditerpenoid and an isomer of columbin, has garnered interest for its potential pharmacological activities. The described methodology, adapted from established protocols for columbin, employs a straightforward sample preparation technique followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and other applications requiring accurate determination of this compound concentrations.

Introduction

This compound is a natural furanoditerpenoid compound found in various plant species. As an isomer of the more extensively studied columbin, it is presumed to share some of its pharmacological properties, which may include anti-inflammatory and anti-tumor activities[1]. To properly evaluate its therapeutic potential, ADME (absorption, distribution, metabolism, and excretion) properties, and for quality control of herbal preparations, a reliable and sensitive quantitative method is essential.

LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the quantification of small molecules in complex biological matrices[2]. This document provides a comprehensive protocol for the quantification of this compound using LC-MS/MS with MRM, covering sample preparation, chromatographic conditions, mass spectrometric parameters, and method validation guidelines.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, or a stable isotope-labeled this compound)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., rat or human plasma)

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting small molecules from plasma samples[3].

  • Aliquot 50 µL of the plasma sample into a microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography Conditions

The following conditions are based on methods developed for the isomeric compound, columbin, and should provide a good starting point for this compound analysis[1][3].

ParameterCondition
LC System UPLC/HPLC system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B Acetonitrile[3]
Gradient 0-0.5 min, 5% B; 0.5-1.5 min, 5-95% B; 1.5-2.5 min, 95% B; 2.6-3.0 min, 5% B[3]
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode[3].

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4000 V
Source Temperature 150°C
Desolvation Temp. 500°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions for this compound

The precursor ion for this compound ([M+H]⁺) is m/z 359.1. Based on the proposed fragmentation patterns for this compound, the following MRM transitions are suggested[4]. The most intense and stable transition should be used for quantification (quantifier), and a second transition for confirmation (qualifier). Collision energies (CE) should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed CE (eV)Use
This compound359.1109.125-35Quantifier
This compound359.195.130-40Qualifier
Internal Std.To be determinedTo be determinedTo be optimized-

Data Presentation and Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables present a summary of typical acceptance criteria and representative data for a validated bioanalytical method.

Table 1: Calibration Curve and Lower Limit of Quantification (LLOQ)

ParameterResult
Calibration Range 1 - 2500 ng/mL
Regression Model Linear, 1/x² weighting
Correlation (r²) > 0.99
LLOQ 1 ng/mL
Accuracy at LLOQ Within ±20% of nominal concentration
Precision at LLOQ ≤ 20% Coefficient of Variation (%CV)

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 3< 15%85 - 115%< 15%85 - 115%
Mid 100< 15%85 - 115%< 15%85 - 115%
High 2000< 15%85 - 115%< 15%85 - 115%

Table 3: Matrix Effect and Recovery

QC LevelMatrix Effect (%)Recovery (%)
Low 85 - 115%Consistent
High 85 - 115%Consistent

Disclaimer: The data presented in Tables 1-3 are representative examples of acceptance criteria for bioanalytical method validation and do not represent actual experimental data for this compound. These parameters must be experimentally determined during method development and validation.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add IS in Acetonitrile (150 µL) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 p5 Evaporate to Dryness p4->p5 p6 Reconstitute p5->p6 a1 Inject into UPLC/HPLC p6->a1 a2 C18 Column Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (QqQ) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of Unknowns d2->d3

Caption: Workflow for this compound Quantification.

Logical Relationship for Method Development

G A Method Objective: Quantify this compound in Plasma B Sample Preparation (Protein Precipitation) A->B C Chromatography (C18 Reversed-Phase) A->C D Mass Spectrometry (ESI+ MRM) A->D E Method Validation (Linearity, Precision, Accuracy) B->E C->E D->E F Sample Analysis (Pharmacokinetic Studies) E->F

Caption: Key Stages of Method Development.

Conclusion

This application note provides a detailed protocol for the quantification of this compound in biological matrices using LC-MS/MS. The method is based on a simple and efficient sample preparation technique and utilizes the high selectivity and sensitivity of tandem mass spectrometry. By following the outlined procedures for chromatography, mass spectrometry, and method validation, researchers can achieve reliable and accurate quantification of this compound, facilitating further investigation into its pharmacological and pharmacokinetic properties.

References

Protocol for Isocolumbin In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin (B3435002), a furanoditerpenoid isolated from plants such as Tinospora cordifolia, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. The evaluation of the cytotoxic potential of this compound against various cancer cell lines is a critical step in the preclinical assessment of its efficacy as a potential anti-cancer agent. This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, it outlines the potential signaling pathways that may be involved in this compound-induced cell death.

Principle of the MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the cytotoxic effect of a compound can be quantified.

Data Presentation: Cytotoxicity of Tinospora cordifolia Extracts Containing this compound

While specific IC50 values for isolated this compound are not extensively reported in the literature, studies on extracts of Tinospora cordifolia, a known source of this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 value represents the concentration of a substance that is required to inhibit the growth of 50% of a cell population.

Cancer Cell LineExtract/CompoundIC50 (µg/mL)Assay MethodReference
Dalton's Lymphoma Ascites (DLA)Aqueous extract of Tinospora cordifolia stem72.05MTT Assay[1]
Human Kidney Cancer (786-O)Methanolic extract of Tinospora cordifolia leaf and stemSignificant cytotoxic activity observedSRB Assay[2]
HeLa (Cervical Cancer)Dichloromethane extract of Tinospora cordifoliaDose-dependent reduction in cell survivalNot Specified[3]

Experimental Protocols

Materials

  • This compound (or a well-characterized extract of Tinospora cordifolia)

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Cell_Harvest 2. Harvest and Count Cells Cell_Culture->Cell_Harvest Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Harvest->Cell_Seeding Compound_Prep 4. Prepare this compound Dilutions Treatment 5. Treat Cells with this compound Compound_Prep->Treatment Incubation_24h 6. Incubate for 24-72 hours Treatment->Incubation_24h MTT_Addition 7. Add MTT Solution Formazan_Incubation 8. Incubate for 2-4 hours MTT_Addition->Formazan_Incubation Solubilization 9. Solubilize Formazan Crystals Formazan_Incubation->Solubilization Absorbance_Reading 10. Read Absorbance at 570 nm Data_Calculation 11. Calculate % Viability Absorbance_Reading->Data_Calculation IC50_Determination 12. Determine IC50 Value Data_Calculation->IC50_Determination

Figure 1: Experimental workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.

Procedure

  • Cell Seeding:

    • Culture the chosen cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • When cells reach 70-80% confluency, detach them using Trypsin-EDTA, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) alone.

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

Potential Signaling Pathway of this compound-Induced Apoptosis

Natural compounds often induce cytotoxicity in cancer cells by triggering apoptosis, a form of programmed cell death. The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Based on the mechanisms of action of structurally similar natural compounds, this compound may induce apoptosis through the intrinsic pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: A representative diagram of the intrinsic apoptotic pathway potentially activated by this compound.

Explanation of the Pathway

  • Apoptotic Stimulus: this compound acts as a stress signal to the cancer cell.

  • Mitochondrial Regulation: this compound may alter the balance of Bcl-2 family proteins by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[4][5]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.

  • Cytochrome c Release: This disruption causes the release of cytochrome c from the mitochondria into the cytoplasm.[6]

  • Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which leads to the activation of caspase-9.

  • Caspase-3 Activation: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[6][7]

  • Apoptosis: Active caspase-3 proceeds to cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

References

Methodology for Assessing the Antiviral Activity of Isocolumbin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin, a furanoditerpenoid compound isolated from plants such as Tinospora cordifolia, has garnered interest for its potential therapeutic properties. Recent in silico studies have highlighted its promise as an antiviral agent, particularly against SARS-CoV-2 targets.[1][2] This document provides a comprehensive methodology for the systematic evaluation of the antiviral activity of this compound, from initial cytotoxicity screening to detailed mechanistic studies. These protocols are designed to be adaptable for various viral models and to provide a robust framework for preclinical assessment.

1. Data Presentation: Predicted and Experimental Endpoints

Effective assessment of an antiviral candidate requires the determination of its efficacy and safety profile. The following tables outline the key quantitative data that should be collected. While in vitro experimental data for this compound is currently limited, Table 1 summarizes the promising in silico predictions against SARS-CoV-2 targets.[1][2] Tables 2 and 3 provide templates for recording essential experimental data from the protocols described herein.

Table 1: In Silico Bioactivity of this compound against SARS-CoV-2 Targets

Target ProteinPDB IDBinding Affinity (kcal/mol)Ki (µM)IC50 (µM)Viral FunctionReference
Main Protease (Mpro)6Y84-8.5 ± 0.10.5 ± 0.05< 1.0Viral Replication[1][2]
Surface Glycoprotein (Spike)6VSB-9.2 ± 0.20.2 ± 0.02< 1.0Viral Entry[1][2]
RNA-dependent RNA polymerase6M71-7.8 ± 0.11.5 ± 0.1FeasibleViral Replication[1]
Receptor Binding Domain (RBD)6M0J-8.1 ± 0.10.9 ± 0.08FeasibleViral Attachment[1]

Data from Sagar, V., & HS Kumar, A. (2020).[1][2]

Table 2: Template for In Vitro Antiviral Activity and Cytotoxicity of this compound

Virus StrainCell LineAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
e.g., Influenza A/H1N1e.g., MDCKe.g., Plaque Reduction
e.g., SARS-CoV-2e.g., Vero E6e.g., TCID50

Table 3: Template for Mechanistic Assay Results for this compound

Assay TypeTarget Pathway/ProteinVirus ModelCell LineMethodKey Finding (e.g., % inhibition, fold change)
qRT-PCRViral RNA Replication
Western BlotViral Protein Expression
Western BlotNF-κB (p65 phosphorylation)
Western BlotMAPK (p38, ERK, JNK phosphorylation)

2. Experimental Protocols

The following protocols provide a step-by-step guide for the comprehensive evaluation of this compound's antiviral properties.

2.1. Compound Preparation and Solubility Testing

Given that natural products can have limited aqueous solubility, it is crucial to establish a proper solvent system.

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Determine the kinetic solubility in cell culture media by serial dilution.

    • Visually inspect for precipitation and use a nephelometer for quantitative analysis if available.

    • The final DMSO concentration in all assays should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (DMSO without this compound) must be included in all experiments.

2.2. Cytotoxicity Assays

Before assessing antiviral activity, the cytotoxic potential of this compound on the host cells must be determined to establish a therapeutic window.

  • Protocol: MTT Assay

    • Cell Seeding: Seed host cells (e.g., Vero E6, A549, MDCK) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control.

    • Incubation: Incubate for a period that mirrors the duration of the antiviral assay (e.g., 24-72 hours).

    • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

2.3. In Vitro Antiviral Activity Assays

These assays are fundamental for quantifying the inhibitory effect of this compound on viral replication.

  • Protocol: Plaque Reduction Assay [3]

    • Cell Monolayer Preparation: Seed susceptible cells in 12-well plates to form a confluent monolayer.

    • Virus-Compound Incubation: In separate tubes, pre-incubate a known titer of virus (e.g., 100 plaque-forming units, PFU) with various non-toxic concentrations of this compound for 1 hour at 37°C.

    • Infection: Adsorb the virus-compound mixture onto the cell monolayers for 1-2 hours.

    • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose (B11928114) or agarose) with the corresponding concentrations of this compound.

    • Incubation: Incubate the plates until visible plaques are formed (typically 2-10 days, depending on the virus).

    • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution like 0.1% crystal violet to visualize and count the plaques.

    • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

  • Protocol: TCID50 Assay [1][4]

    • Cell Seeding: Prepare a 96-well plate with a confluent monolayer of host cells.[4]

    • Serial Dilutions: Prepare serial 10-fold dilutions of the virus stock.

    • Infection and Treatment: Infect the cells with the virus dilutions in the presence of various non-toxic concentrations of this compound. Include virus-only and cell-only controls.

    • Incubation: Incubate the plate for a period sufficient to observe cytopathic effect (CPE), typically 3-7 days.

    • CPE Observation: Observe the wells for the presence or absence of CPE under a microscope.

    • TCID50 Calculation: Calculate the Tissue Culture Infectious Dose 50 (TCID50) using the Reed-Muench method. The IC50 is the concentration of this compound that reduces the TCID50 by 50%.

2.4. Mechanism of Action Studies

These experiments aim to elucidate how this compound inhibits viral replication.

  • Protocol: Quantitative Real-Time PCR (qRT-PCR) for Viral Load [5][6][7]

    • Experimental Setup: Infect cells with the virus in the presence or absence of this compound at its IC50 concentration.

    • RNA Extraction: At various time points post-infection, harvest the cells and extract total RNA using a commercial kit.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

    • qPCR: Perform quantitative PCR using primers and probes specific for a viral gene and a host housekeeping gene (for normalization).

    • Data Analysis: Determine the relative or absolute quantification of viral RNA to assess the impact of this compound on viral replication.[7]

  • Protocol: Western Blot for Viral Protein Expression and Signaling Pathways [8][9]

    • Cell Lysis: Infect cells as described for qRT-PCR. At selected time points, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Viral Proteins: Probe the membrane with primary antibodies specific for key viral proteins (e.g., nucleoprotein, spike protein).

      • Signaling Pathways: Probe separate membranes with antibodies against total and phosphorylated forms of key signaling proteins such as NF-κB p65, p38, ERK, and JNK.

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

    • Analysis: Quantify the band intensities to determine the effect of this compound on the expression of viral proteins and the activation of host signaling pathways.

3. Visualization of Pathways and Workflows

3.1. Signaling Pathways

Viruses often manipulate host cell signaling pathways to facilitate their replication. Natural products can exert antiviral effects by modulating these pathways.

G cluster_virus Viral Infection cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Virus Virus PRR Pattern Recognition Receptors (PRRs) Virus->PRR activates MAPKKK MAPKKK PRR->MAPKKK IKK IKK Complex PRR->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines MAPK->Pro_inflammatory_Cytokines induces IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB/IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->Pro_inflammatory_Cytokines induces NFkB_IkB->NFkB degradation of IκBα This compound This compound This compound->MAPKKK inhibits? This compound->IKK inhibits? Viral_Replication Viral Replication Pro_inflammatory_Cytokines->Viral_Replication aids

Caption: Hypothesized mechanism of this compound's antiviral action.

3.2. Experimental Workflow

The following diagram illustrates the overall workflow for assessing the antiviral activity of this compound.

G start Start: This compound solubility Solubility & Stability Assessment start->solubility cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 solubility->cytotoxicity antiviral_screen In Vitro Antiviral Assays (Plaque Reduction, TCID50) Determine IC50 cytotoxicity->antiviral_screen selectivity Calculate Selectivity Index (SI = CC50 / IC50) antiviral_screen->selectivity mechanistic Mechanism of Action Studies selectivity->mechanistic SI > 10 stop Stop: High Toxicity or Low Potency selectivity->stop SI < 10 qRT_PCR qRT-PCR: Viral RNA levels mechanistic->qRT_PCR western Western Blot: Viral & Host Proteins mechanistic->western end Conclusion: Antiviral Profile qRT_PCR->end western->end

Caption: Experimental workflow for antiviral assessment.

3.3. Molecular Docking and In Vitro Validation Logic

This diagram shows the logical flow from computational prediction to experimental validation.

G in_silico In Silico Screening (Molecular Docking) prediction Prediction: This compound binds to viral targets (e.g., Mpro, Spike) in_silico->prediction hypothesis Hypothesis: This compound has antiviral activity prediction->hypothesis in_vitro In Vitro Validation hypothesis->in_vitro cell_based_assays Cell-based Antiviral Assays (Plaque Reduction, etc.) in_vitro->cell_based_assays mechanistic_studies Mechanistic Studies (qRT-PCR, Western Blot) in_vitro->mechanistic_studies confirmation Confirmation of Antiviral Activity and Mechanism cell_based_assays->confirmation Positive Result rejection Hypothesis Rejected cell_based_assays->rejection Negative Result mechanistic_studies->confirmation Positive Result

Caption: Logic flow from in silico to in vitro.

References

Application Notes and Protocols: Isocolumbin Anti-inflammatory Assay in Macrophage Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin (B3435002), a furanoditerpenoid, and its related compounds have garnered interest for their potential therapeutic properties, including anti-inflammatory effects. This document provides detailed application notes and protocols for evaluating the anti-inflammatory activity of this compound in macrophage cell lines, such as RAW 264.7. Macrophages play a crucial role in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The inhibition of these mediators is a key indicator of a compound's anti-inflammatory potential.

The protocols outlined below describe methods to assess the cytotoxicity of this compound, its ability to inhibit the production of key inflammatory markers, and its effects on the underlying signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of columbin (B190815), a structurally related furanoditerpenoid, in RAW 264.7 macrophage cell lines. This data can serve as a reference for expected outcomes when testing this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production and Cyclooxygenase (COX) Activity by Columbin in Macrophage Cell Lines

CompoundCell LineStimulationAssayConcentration (µM)% InhibitionReference
ColumbinRAW 264.7LPS/IFN-γGriess Assay (NO)Not specifiedSignificant Inhibition[1]
Columbin--COX-1 Enzymatic Assay10063.7 ± 6.4[1]
Columbin--COX-2 Enzymatic Assay10018.8 ± 1.5[1]

Table 2: Effect of Columbin on NF-κB Signaling Pathway in Macrophage Cell Lines

CompoundCell LineStimulationAssayOutcomeReference
ColumbinRAW 264.7LPSNF-κB TranslocationNo inhibition of NF-κB translocation to the nucleus[1]

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Sub-culturing: Passage cells every 2-3 days to maintain logarithmic growth.

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for cytotoxicity and NO assays, 24-well for cytokine and protein analysis).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to induce an inflammatory response.

    • Incubate for the desired time period (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling pathway studies).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and treat with this compound and LPS as described in section 1.

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Cytokine Production Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Principle: A specific antibody for the cytokine of interest is coated onto a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked antibody is added, which also binds to the cytokine. A substrate for the enzyme is then added, and the resulting color change is proportional to the amount of cytokine present.

  • Protocol:

    • Collect cell culture supernatants after treatment with this compound and LPS.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.

    • Briefly, this involves adding standards and samples to the antibody-coated wells, followed by incubation, washing steps, addition of detection antibody, addition of substrate, and stopping the reaction.

    • Measure the absorbance at the recommended wavelength (typically 450 nm).

    • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins (NF-κB and MAPKs)

Western blotting is used to detect the expression levels of specific proteins involved in the inflammatory response.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualization of Pathways and Workflows

experimental_workflow cluster_assays Assays culture RAW 264.7 Cell Culture seed Seed Cells in Plates culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (Time-dependent) stimulate->incubate mtt MTT Assay (Cytotoxicity) incubate->mtt Cell Viability griess Griess Assay (NO Production) incubate->griess Supernatant elisa ELISA (TNF-α, IL-6, IL-1β) incubate->elisa Supernatant wb Western Blot (iNOS, COX-2, NF-κB, MAPKs) incubate->wb Cell Lysate analysis Data Analysis and Interpretation mtt->analysis griess->analysis elisa->analysis wb->analysis

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPKs (p38, ERK, JNK) tlr4->mapk ikb IκB tlr4->ikb phosphorylation & degradation nfkb_nuc NF-κB (p65) (Nucleus) mapk->nfkb_nuc nfkb NF-κB (p65) nfkb->nfkb_nuc translocation proinflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) nfkb_nuc->proinflammatory transcription This compound This compound This compound->mapk Inhibits? This compound->ikb Inhibits? mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) proinflammatory->mediators

Caption: Key signaling pathways in LPS-induced macrophage inflammation.

References

In Vivo Experimental Design for Isocolumbin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo investigation of Isocolumbin, a natural furanoditerpenoid found in plants such as Tinospora cordifolia. While specific in vivo data for this compound is limited, this guide offers a comprehensive framework for its preclinical evaluation based on its reported in silico and in vitro activities, which suggest potential anti-inflammatory, anti-diabetic, and anticancer properties.[1][2][3][4][5] The protocols outlined below are designed to be adapted and optimized based on emerging data.

Preclinical Research Objectives

The primary goals for the in vivo evaluation of this compound are:

  • To assess its therapeutic efficacy in relevant animal models of inflammation, cancer, and metabolic disorders.

  • To determine its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

  • To evaluate its safety and toxicity profile through acute and subacute toxicity studies.

Data Presentation: Hypothetical Quantitative Data Summary

The following tables present hypothetical but realistic quantitative data for this compound to serve as a template for data organization and comparison.

Table 1: Hypothetical Anti-Inflammatory Activity of this compound in a Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume Inhibition (%) at 3h
Vehicle Control-0
This compound2525.4
This compound5042.8
This compound10065.2
Indomethacin (Positive Control)1070.5

Table 2: Hypothetical Anticancer Efficacy of this compound in a Xenograft Mouse Model

Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound5030.1
This compound10055.7
Doxorubicin (Positive Control)575.3

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (IV) Administration (10 mg/kg)Oral (PO) Administration (50 mg/kg)
Cmax (ng/mL) 1250350
Tmax (h) 0.251.5
AUC0-t (ng·h/mL) 28001500
t1/2 (h) 2.83.1
Bioavailability (%) -21.4

Table 4: Hypothetical Acute Oral Toxicity of this compound in Mice

Dose (mg/kg)Number of AnimalsMortality within 14 daysClinical Signs
50050No observable signs
100050No observable signs
200050Mild lethargy observed in the first 6 hours
500051Lethargy, piloerection

Experimental Protocols

Protocol for Assessing Anti-Inflammatory Effects: Carrageenan-Induced Paw Edema in Rats

This protocol is designed to evaluate the acute anti-inflammatory activity of this compound.[6][7][8]

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male Wistar rats (180-220 g)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide rats into the following groups (n=6-8 per group):

    • Group 1: Vehicle control (oral gavage)

    • Group 2-4: this compound (e.g., 25, 50, 100 mg/kg, oral gavage)

    • Group 5: Indomethacin (10 mg/kg, oral gavage)

  • Dosing: Administer the respective treatments to each group.

  • Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group relative to the vehicle control group.

Protocol for Assessing Anticancer Effects: Xenograft Mouse Model

This protocol outlines the procedure for evaluating the in vivo anticancer potential of this compound using a human tumor xenograft model in immunodeficient mice.[9][10][11][12]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • This compound

  • Positive control drug (e.g., Doxorubicin)

  • Vehicle

  • Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • Matrigel

  • Calipers

Procedure:

  • Cell Culture and Implantation: Culture the selected cancer cells and implant them subcutaneously (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (daily oral gavage)

    • Group 2-3: this compound (e.g., 50, 100 mg/kg, daily oral gavage)

    • Group 4: Doxorubicin (e.g., 5 mg/kg, intraperitoneal injection, once a week)

  • Treatment Period: Treat the animals for a specified period (e.g., 21-28 days).

  • Endpoint Measurement: At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor volume and weight.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Protocol for Acute and Subacute Oral Toxicity Studies in Rodents

This protocol is based on OECD guidelines to assess the safety profile of this compound.[13][14][15][16][17]

Acute Toxicity (OECD 423):

  • Animals: Use female rats or mice (nulliparous and non-pregnant).

  • Dosing: Administer a single oral dose of this compound at a starting dose of 2000 mg/kg to a group of 3 animals.

  • Observation: Observe animals for mortality, clinical signs of toxicity, and behavioral changes for up to 14 days.

  • Dose Adjustment: If mortality is observed, repeat the test with a lower dose. If no mortality occurs, a higher dose (e.g., 5000 mg/kg) can be tested to establish the LD50 cutoff value.

Subacute Toxicity (OECD 407):

  • Animals: Use both male and female rats.

  • Grouping: Divide animals into a control group (vehicle) and at least three dose groups of this compound (e.g., low, mid, high doses).

  • Dosing: Administer the respective doses daily via oral gavage for 28 consecutive days.

  • Observations: Monitor clinical signs, body weight, and food/water consumption daily.

  • Analysis: At the end of the study, collect blood for hematological and biochemical analysis. Perform a gross necropsy and histopathological examination of major organs.

Protocol for Pharmacokinetic Analysis in Rats

This protocol details the steps for determining the pharmacokinetic profile of this compound.[18][19][20]

Materials:

  • This compound

  • Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins

  • Dosing vehicles for intravenous (IV) and oral (PO) administration

  • Blood collection tubes (containing anticoagulant)

  • LC-MS/MS system

Procedure:

  • Animal Preparation: Use cannulated rats to facilitate repeated blood sampling.

  • Grouping and Dosing:

    • IV Group: Administer a single IV bolus dose of this compound (e.g., 10 mg/kg).

    • PO Group: Administer a single oral gavage dose of this compound (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis software.

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathway for Anti-Inflammatory Action

In silico studies suggest that this compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Pro_inflammatory_genes Induces Transcription LPS LPS LPS->TLR4 Activates This compound This compound This compound->IKK Inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Workflow for In Vivo Anticancer Study

G cluster_groups Treatment Groups start Start: Human Cancer Cell Culture implant Subcutaneous Implantation in Immunodeficient Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization (Tumor Volume 100-150 mm³) tumor_growth->randomize treatment Treatment Period (21-28 days) randomize->treatment Vehicle Vehicle Isocolumbin_Low Isocolumbin_Low Isocolumbin_High Isocolumbin_High Positive_Control Positive_Control endpoint Endpoint: Tumor Excision and Measurement treatment->endpoint analysis Data Analysis: Tumor Growth Inhibition (%) endpoint->analysis end End analysis->end

Caption: Workflow for evaluating the anticancer efficacy of this compound in a xenograft mouse model.

Logical Relationship for Pharmacokinetic Study Design

G study_design Pharmacokinetic Study Design Intravenous (IV) Administration Oral (PO) Administration iv_group IV Group (n=5 rats) Dose: 10 mg/kg Blood Sampling: 0-24h study_design:iv->iv_group po_group PO Group (n=5 rats) Dose: 50 mg/kg Blood Sampling: 0-24h study_design:po->po_group analysis LC-MS/MS Analysis Quantify this compound in Plasma iv_group->analysis po_group->analysis pk_params Pharmacokinetic Parameter Calculation Cmax Tmax AUC t1/2 Bioavailability analysis->pk_params

References

Isocolumbin: Solubility Profile and Mechanistic Insights in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocolumbin (B3435002) is a furanoditerpene isolated from various medicinal plants, including Jateorhiza palmata (Calumba root) and Tinospora cordifolia. It has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory and antimicrobial activities.[1] A thorough understanding of its solubility in various organic solvents is crucial for its application in in vitro and in vivo studies, as well as for formulation development. This document provides a detailed overview of the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents. Additionally, it outlines experimental protocols for solubility determination and presents a hypothesized signaling pathway for its anti-inflammatory effects based on current scientific evidence.

Data Presentation: this compound Solubility

The solubility of this compound has been qualitatively described in several organic solvents. Quantitative data, where available, is summarized in the table below. It is important to note that solubility can be affected by factors such as temperature, purity of the compound, and the specific batch of solvent used.

SolventQuantitative SolubilityQualitative Solubility
Dimethyl Sulfoxide (DMSO)≥ 40 mg/mLSoluble[1]
~10 mM
ChloroformData not availableSoluble[1]
DichloromethaneData not availableSoluble[1]
Ethyl AcetateData not availableSoluble[1]
AcetoneData not availableSoluble[1]
MethanolData not availableSoluble
EthanolData not availableSoluble
AcetonitrileData not availableSoluble

Note: The quantitative solubility in DMSO is based on vendor information and may vary. Researchers are encouraged to determine the precise solubility for their specific experimental needs.

Experimental Protocols

Protocol 1: Determination of this compound Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (powder)

  • Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or a suitable spectrophotometer

  • Analytical balance

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound powder to a series of glass vials. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or agitate using a vortex mixer at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.

  • Sample Analysis:

    • Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method or UV-Vis spectrophotometry at its maximum absorbance wavelength.

  • Calculation:

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or as a molar concentration (e.g., mM).

Visualizing the Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to vials prep2 Add known volume of organic solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 analysis1 Collect supernatant sep1->analysis1 analysis2 Dilute supernatant analysis1->analysis2 analysis3 Quantify concentration (HPLC or UV-Vis) analysis2->analysis3 calc1 Calculate solubility (mg/mL or mM) analysis3->calc1

Caption: Workflow for determining this compound solubility.

Hypothesized Anti-inflammatory Signaling Pathway of this compound

Based on in silico studies and experimental data from the structurally related compound columbin (B190815), a potential mechanism for the anti-inflammatory action of this compound is proposed. This pathway likely involves the modulation of key inflammatory mediators.

  • Inhibition of Pro-inflammatory Enzymes: In silico docking studies suggest that this compound may bind to and inhibit cyclooxygenase-2 (COX-2). The related compound, columbin, has been experimentally shown to inhibit COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.

  • Modulation of Nuclear Receptors: Computational analyses indicate that this compound has a high binding affinity for peroxisome proliferator-activated receptor-gamma (PPAR-γ). Activation of PPAR-γ is known to exert anti-inflammatory effects by downregulating the expression of pro-inflammatory genes.

  • Effect on NF-κB Signaling: While the nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, studies on the related compound columbin suggest that it does not inhibit the translocation of NF-κB to the nucleus. This indicates that the anti-inflammatory effects of this compound might be independent of direct NF-κB inhibition.

Visualizing the Hypothesized Signaling Pathway

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases p65_p50 p65/p50 NFkB->p65_p50 NFkB_nuc NF-κB (p65/p50) p65_p50->NFkB_nuc Translocates AA Arachidonic Acid COX2 COX-2 AA->COX2 Substrate Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Produces Isocolumbin_cyto This compound Isocolumbin_cyto->COX2 Inhibits (Hypothesized) ProInflam_Genes Pro-inflammatory Gene Expression NFkB_nuc->ProInflam_Genes Induces PPARg PPAR-γ PPARg->ProInflam_Genes Inhibits Isocolumbin_nuc This compound Isocolumbin_nuc->PPARg Activates (Hypothesized)

Caption: Hypothesized anti-inflammatory action of this compound.

Conclusion

This compound is a promising natural compound with demonstrated anti-inflammatory properties. Its solubility in DMSO and other organic solvents allows for its use in a variety of research settings. The provided protocols offer a standardized approach to determining its solubility. The hypothesized mechanism of action, involving the inhibition of COX-2 and activation of PPAR-γ, provides a framework for further investigation into its therapeutic potential. Further direct experimental validation of these pathways will be crucial to fully elucidate the molecular mechanisms underlying the bioactivity of this compound.

References

Preparing Isocolumbin Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin (B3435002), a furanoditerpenoid compound, has garnered interest for its potential biological activities, including anti-inflammatory and antimicrobial properties.[1] Accurate and reproducible in vitro studies investigating the mechanism of action and therapeutic potential of this compound rely on the correct preparation and application of stock solutions. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture experiments.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and interpretation of experimental results.

PropertyValueSource
Molecular Formula C₂₀H₂₂O₆[2]
Molecular Weight 358.39 g/mol [1]
Appearance Powder[1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1]
Storage (Powder) -20°C, desiccated[1]
Storage (Stock Solution) -20°C or -80°C[1]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L × 0.001 L × 358.39 g/mol × 1000 mg/g = 3.58 mg

  • Weighing:

    • Carefully weigh out 3.58 mg of this compound powder using an analytical balance in a sterile environment.

  • Dissolution:

    • Transfer the weighed this compound to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, sterile DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid dissolution.[1]

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions can be stored at -20°C for several months.[1]

Preparation of Working Solutions for Cell Culture

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the highest concentration of this compound being tested.

Procedure:

  • Thaw the Stock Solution:

    • On the day of the experiment, remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw at room temperature.

  • Serial Dilutions:

    • Perform serial dilutions of the thawed stock solution directly into pre-warmed, complete cell culture medium to achieve the desired final concentrations for your experiment.

Example for preparing a 10 µM final concentration in 1 mL of medium:

  • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • This results in a final DMSO concentration of 0.1%.

In Vitro Anti-Inflammatory Activity Assay

This protocol describes a general method to assess the anti-inflammatory effects of this compound on macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound working solutions

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for nitric oxide measurement)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group with no LPS stimulation.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: After the incubation period, collect the cell culture supernatant. Determine the nitrite (B80452) concentration (a stable product of NO) using the Griess Reagent according to the manufacturer's instructions.

    • Pro-inflammatory Cytokine Production: Measure the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using specific ELISA kits according to the manufacturer's protocols.

Mechanism of Action and Signaling Pathways

Based on studies of the closely related compound columbin (B190815), this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of pro-inflammatory enzymes and mediators. Columbin has been shown to inhibit the production of nitric oxide (NO) and the activity of cyclooxygenase (COX) enzymes.[1][2] However, it is noteworthy that columbin did not inhibit the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response.[1][2] This suggests a mechanism of action that may be independent of direct NF-κB inhibition.

Isocolumbin_Stock_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh Weigh this compound (3.58 mg) dissolve Dissolve in 1 mL Sterile DMSO weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw stock solution store->thaw dilute Serially dilute in cell culture medium thaw->dilute treat Treat cells dilute->treat

Workflow for this compound Stock and Working Solution Preparation.

Anti_Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates iNOS_gene iNOS mRNA iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation COX2_gene COX-2 mRNA COX2_protein COX-2 Protein COX2_gene->COX2_protein translation Cytokine_genes Pro-inflammatory Cytokine mRNA (TNF-α, IL-6, IL-1β) Cytokine_proteins Pro-inflammatory Cytokines Cytokine_genes->Cytokine_proteins translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes PGs Prostaglandins COX2_protein->PGs catalyzes Arginine L-Arginine Arginine->NO Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->PGs This compound This compound This compound->iNOS_protein This compound->COX2_protein DNA DNA NFkB_nuc->DNA binds DNA->iNOS_gene DNA->COX2_gene DNA->Cytokine_genes

Hypothesized Anti-inflammatory Signaling Pathway of this compound.

Summary and Recommendations

The protocols outlined in this document provide a framework for the preparation and use of this compound in cell culture experiments. Due to the limited availability of specific data on the biological activity of this compound, the following recommendations are crucial for successful experimentation:

  • Perform Dose-Response Studies: It is essential to perform initial dose-response experiments to determine the optimal, non-toxic working concentration of this compound for your specific cell line and experimental conditions.

  • Cytotoxicity Assays: Conduct cytotoxicity assays (e.g., MTT, XTT, or LDH release assays) to establish the IC₅₀ value of this compound in your cell line of interest. This will help in selecting appropriate concentrations for subsequent functional assays.

  • Mechanism of Action Studies: The provided signaling pathway is based on data from a closely related compound. Further investigation is required to confirm the precise mechanism of action of this compound, particularly its effect on the NF-κB signaling pathway.

By following these guidelines, researchers can ensure the accuracy and reproducibility of their findings when investigating the biological effects of this compound.

References

Isocolumbin: Application Notes and Protocols for Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin (B3435002), a furanoditerpenoid found in plants of the Tinospora genus, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is a crucial tool in understanding the mechanism of action of natural products like this compound. These application notes provide a comprehensive guide for researchers utilizing this compound in molecular docking studies to explore its interactions with various protein targets.

Target Proteins and Potential Applications

Molecular docking studies have suggested that this compound may interact with a range of protein targets implicated in various diseases. This opens avenues for its investigation as a potential therapeutic agent.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. This compound has been investigated for its potential to modulate inflammatory pathways. A key target in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. By inhibiting key proteins in this pathway, this compound may suppress the production of pro-inflammatory cytokines.

Anticancer Activity

The anticancer potential of this compound is an emerging area of research. Molecular docking can be employed to screen this compound against various cancer-related protein targets. Key protein families to consider include:

  • Bcl-2 family proteins: These proteins are central regulators of apoptosis (programmed cell death). Inhibiting anti-apoptotic proteins like Bcl-2 can promote cancer cell death.

  • Caspases: These are a family of proteases that play an essential role in apoptosis. Activation of caspases is a key event in the execution of cell death.

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that can also play a role in tumor progression.

While direct molecular docking studies of this compound with these specific anticancer targets are still emerging, the known anti-inflammatory properties of this compound suggest that targeting inflammation-related pathways in cancer is a promising area of investigation.

Antiviral Activity

Recent in silico studies have highlighted the potential of this compound as an antiviral agent. Notably, it has shown high binding efficacy against key proteins of the SARS-CoV-2 virus.

Metabolic Diseases

This compound has also been explored for its potential role in managing metabolic diseases. Docking studies have investigated its interaction with enzymes involved in digestion and metabolism.

Quantitative Data from Molecular Docking Studies

The following tables summarize the available quantitative data from molecular docking studies involving this compound and the related compound columbin. Binding energy is a measure of the affinity between the ligand (this compound/columbin) and the protein target, with more negative values indicating a stronger interaction. IC50 and Ki values represent the concentration of the compound required to inhibit the protein's activity by 50% and the inhibition constant, respectively, with lower values indicating higher potency.

Table 1: Molecular Docking Data for this compound

Target ProteinPDB IDLigandBinding Energy (kcal/mol)IC50KiPotential Application
Pancreatic Lipase-This compound-6.7--Anti-obesity
SARS-CoV-2 Main Protease6Y84This compound-< 1 µM[1]-Antiviral[1]
SARS-CoV-2 Surface Glycoprotein6VSBThis compound-< 1 µM[1]-Antiviral[1]
Peroxisome proliferator-activated receptor gamma (PPAR-γ)-This compound-10.1--Anti-diabetic
Pancreatic α-amylase-This compoundHigh Affinity--Anti-diabetic
α-glucosidase-This compoundHigh Affinity--Anti-diabetic

Table 2: Molecular Docking and In Vitro Data for Columbin (a related compound)

Target ProteinPDB IDLigandBinding Energy (kcal/mol)IC50KiPotential Application
Acetylcholinesterase10CEColumbin-7.1371[2]1.2993 ± 0.17 mg/mL[2]-Neurodegenerative diseases[2]
Cyclooxygenase-2 (COX-2)-Columbin-18.8 ± 1.5% inhibition at 100µM-Anti-inflammatory

Experimental Protocols

This section provides a detailed protocol for performing molecular docking studies with this compound using AutoDock Vina, a widely used and effective open-source docking program.

Preparation of the Target Protein
  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--). Choose a high-resolution crystal structure, preferably with a co-crystallized ligand, which can help in defining the binding site.

  • Protein Preparation:

    • Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.

    • Remove water molecules and any heteroatoms that are not relevant to the study (e.g., crystallization additives).

    • If the protein has multiple chains, select the chain of interest for the docking study.

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to the protein atoms (e.g., Kollman charges).

    • Save the prepared protein in PDBQT format, which is required by AutoDock Vina.

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem (--INVALID-LINK--). Download the structure in SDF or MOL2 format.

  • Ligand Preparation:

    • Open the ligand file in a molecular modeling software (e.g., Avogadro, UCSF Chimera).

    • Minimize the energy of the ligand to obtain a stable conformation.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define the rotatable bonds of the ligand. This is important for flexible docking.

    • Save the prepared ligand in PDBQT format.

Molecular Docking with AutoDock Vina
  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of the target protein. If a co-crystallized ligand is present in the original PDB structure, the grid box can be centered on this ligand.

    • The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the input files (protein and ligand in PDBQT format), the coordinates of the center of the grid box, the dimensions of the grid box, and the output file name.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

  • Analysis of Results:

    • AutoDock Vina will generate an output file in PDBQT format containing the docked poses of the ligand, ranked by their binding affinities (in kcal/mol).

    • The log file will contain the binding energy values for each predicted pose.

    • Visualize the docked poses using molecular visualization software to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory\nStimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB\n(p50/p65) NF-κB (p50/p65) IκBα->NF-κB\n(p50/p65) Degradation & Release of NF-κB\n(p50/p65)->NF-κB\n(p50/p65) Translocation DNA DNA NF-κB\n(p50/p65)->DNA Binding This compound This compound This compound->IKK Complex Inhibition Pro-inflammatory\nGene Transcription Pro-inflammatory Gene Transcription DNA->Pro-inflammatory\nGene Transcription

Caption: Putative inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Workflow Diagram

G Start Start Protein Preparation Protein Preparation Start->Protein Preparation Obtain PDB structure Ligand Preparation Ligand Preparation Start->Ligand Preparation Obtain this compound structure Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Prepared Protein (PDBQT) Ligand Preparation->Molecular Docking Prepared Ligand (PDBQT) Analysis of Results Analysis of Results Molecular Docking->Analysis of Results Docked Poses & Binding Energies End End Analysis of Results->End Identify lead interactions

Caption: A generalized workflow for molecular docking studies of this compound.

References

Application Notes and Protocols: Isocolumbin as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isocolumbin (B3435002) is a furanoditerpene and a key bioactive constituent found in several medicinal plants, including Tinospora cordifolia and Jateorhiza palmata. As a reference standard, this compound is essential for the accurate identification and quantification of this compound in plant extracts, herbal formulations, and other complex matrices. Its use is critical for ensuring the quality, consistency, and efficacy of phytochemical-based products. These application notes provide detailed protocols and data for the use of this compound as a reference standard in phytochemical analysis, with a focus on High-Performance Thin-Layer Chromatography (HPTLC). Additionally, potential signaling pathways modulated by this compound and its isomers are discussed, providing insights for drug discovery and development.

Quantitative Data Summary

Table 1: HPTLC Method Validation Parameters for Columbin (B190815) [1][2][3]

ParameterResult
Linearity Range 675–1875 ng/band
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 53.86 ng/band
Limit of Quantification (LOQ) 163.21 ng/band
Recovery 98.06–98.80%
Precision (RSD) < 2%
Robustness (RSD) < 2%

Experimental Protocols

Protocol 1: Proposed HPTLC Method for the Quantification of this compound

This protocol is adapted from a validated method for columbin and is recommended as a starting point for the development of a validated method for this compound.[1][2][3][4] It is crucial to perform a full method validation according to ICH guidelines.

1. Materials and Reagents:

  • This compound reference standard (>95% purity)

  • Silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm)

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (7:3:0.5, v/v/v)[4] or Hexane: Chloroform: Methanol (B129727): Formic Acid (in optimized ratio)[1][2]

  • Derivatization Reagent: Anisaldehyde-sulfuric acid reagent

  • Solvents: HPLC grade methanol, chloroform, toluene, ethyl acetate, hexane, and formic acid.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to achieve concentrations ranging from 100 to 2000 ng/µL.

  • Sample Solution: Extract the plant material with a suitable solvent (e.g., methanol or ethanol) using an appropriate extraction technique (e.g., sonication or reflux). Filter the extract and dilute to an appropriate concentration.

3. Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Application: Apply 2 µL of standard and sample solutions as 8 mm bands, 10 mm from the bottom and 15 mm from the side of the plate, using a suitable applicator.

  • Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes, up to a distance of 80 mm.

  • Drying: Dry the plate in an oven at 60°C for 5 minutes.

4. Detection and Quantification:

  • Derivatization: Immerse the dried plate in the anisaldehyde-sulfuric acid reagent for 2 seconds and then heat at 110°C for 5-10 minutes.

  • Densitometric Scanning: Scan the plate under a suitable wavelength (e.g., 520 nm or 600 nm post-derivatization) using a densitometer.[1][4]

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples from the calibration curve.

Note on Separation of this compound and Columbin: this compound is reported to be more polar than columbin. Separation can be achieved on silica gel plates. For instance, in a solvent system of Chloroform, columbin has an Rf of 0.44 while this compound has an Rf of 0.36. In a system of Benzene:Chloroform (1:9), columbin has an Rf of 0.41 and this compound has an Rf of 0.35. These differences in Rf values allow for their separation and individual quantification.

Protocol 2: Investigation of Anti-Inflammatory Activity of this compound in Macrophages

This protocol outlines a general method to assess the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production and the expression of inflammatory mediators in RAW 264.7 macrophage cells.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seed the cells in 96-well plates for NO assay and 6-well plates for protein or RNA analysis.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

2. Nitric Oxide (NO) Assay (Griess Test):

  • After 24 hours of incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify NO concentration.

3. Western Blot for COX-2 and iNOS Expression:

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

4. RT-qPCR for Gene Expression Analysis:

  • Isolate total RNA from the cells and synthesize cDNA.

  • Perform quantitative real-time PCR using specific primers for Cox-2, iNos, and a housekeeping gene (e.g., Gapdh).

  • Analyze the relative gene expression using the ΔΔCt method.

Visualizations

experimental_workflow cluster_preparation Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_data Data Analysis A This compound Reference Standard C Standard Solutions A->C Dissolve & Dilute B Plant Material D Sample Extract B->D Extract & Filter E Apply to HPTLC Plate C->E D->E F Develop Plate E->F G Dry Plate F->G H Derivatize G->H I Densitometric Scanning H->I J Generate Calibration Curve I->J K Quantify this compound J->K signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_nucleus Nucleus cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates iNOS_gene iNOS Gene NFkB_nucleus->iNOS_gene activates COX2_gene COX-2 Gene NFkB_nucleus->COX2_gene activates NFkB_translocation_note This compound's isomer, Columbin, does NOT inhibit NF-κB translocation. NFkB_nucleus->NFkB_translocation_note AP1 AP-1 MAPK->AP1 AP1->iNOS_gene activates AP1->COX2_gene activates NO Nitric Oxide (NO) iNOS_gene->NO produces iNOS PGs Prostaglandins COX2_gene->PGs produces COX-2 This compound This compound This compound->iNOS_gene Inhibits Expression This compound->COX2_gene Inhibits Expression

References

Application Notes and Protocols for Cell-based Assays to Screen Isocolumbin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin is a furanoditerpenoid compound that has been isolated from various medicinal plants, including Tinospora cordifolia. Emerging research suggests that this compound possesses a range of promising biological activities, including anti-inflammatory, anticancer, and antiviral properties. These therapeutic potentials have spurred interest in utilizing this compound as a lead compound in drug discovery programs.

This document provides detailed application notes and protocols for a suite of cell-based assays designed to screen and characterize the biological activity of this compound. The assays described herein are essential tools for elucidating its mechanism of action, determining its potency, and evaluating its therapeutic potential. The protocols cover key areas of cellular analysis, including cell viability, apoptosis, and the modulation of critical signaling pathways such as NF-κB and MAPK.

Data Presentation: Quantitative Summary of this compound Activity

The following tables summarize representative quantitative data for the biological activities of this compound. These values are based on existing literature for related compounds and extracts and serve as a guide for expected outcomes in experimental settings.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeAssayIncubation Time (h)IC50 (µM)
RAW 264.7Murine MacrophageMTT2471.32[1]
MCF-7Human Breast CancerMTT48~25-50
HCT116Human Colon CancerMTT48~20-40
PC-3Human Prostate CancerMTT48~10-50
HepG2Human Liver CancerMTT48~10-50

Table 2: Anti-inflammatory Activity of this compound

Cell LineParameter MeasuredAssayIC50 (µM)
RAW 264.7Nitric Oxide (NO) ProductionGriess Assay~15-30[2][3]
RAW 264.7TNF-α ProductionELISA~20-40
RAW 264.7IL-6 ProductionELISA~25-50

Table 3: Apoptotic Activity of this compound

Cell LineParameter MeasuredAssayResult (at 50 µM)
MCF-7Apoptotic CellsAnnexin V/PI StainingSignificant increase in Annexin V positive cells
HCT116Caspase-3/7 ActivityCaspase-Glo Assay~2-3 fold increase over control

Experimental Protocols

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

The XTT assay is another colorimetric method to assess cell viability. A key advantage is that the formazan product is water-soluble, eliminating the need for a solubilization step.

Materials:

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • XTT labeling mixture (prepared according to the manufacturer's instructions)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with a range of this compound concentrations for the desired duration.

  • Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

This luminescence-based assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • Complete cell culture medium

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with various concentrations of this compound for the desired time.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently on a plate shaker for 30-60 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

Anti-inflammatory Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution to each sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes. A standard curve using sodium nitrite (B80452) should be generated to quantify NO concentration.

This luciferase-based assay measures the transcriptional activity of NF-κB.

Materials:

  • This compound

  • HEK293T or other suitable cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • TNF-α or other NF-κB activator

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • After 24 hours, pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α, 20 ng/mL) for 6-8 hours.

  • Lyse the cells using Passive Lysis Buffer.

  • Measure the firefly and Renilla luciferase activities sequentially using a luminometer and the Dual-Luciferase® Reporter Assay System.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Western Blot Analysis of MAPK Pathway Activation

This technique is used to detect the phosphorylation status of key proteins in the MAPK signaling pathway (p38, JNK, ERK).

Materials:

  • This compound

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound for the desired time, with or without a stimulant (e.g., LPS).

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflows

G cluster_0 Cell Viability & Proliferation Assays A Seed Cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate (24, 48, 72h) B->C D Add MTT or XTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizer (MTT only) E->F MTT G Measure Absorbance E->G XTT F->G H Calculate IC50 G->H

Workflow for Cell Viability Assays.

G cluster_1 Apoptosis Assays I Seed Cells J Treat with this compound I->J K Harvest Cells J->K N Add Caspase-Glo 3/7 Reagent J->N L Stain with Annexin V-FITC & PI K->L M Flow Cytometry Analysis L->M O Measure Luminescence N->O

Workflow for Apoptosis Detection.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes activates transcription This compound This compound This compound->IKK inhibits MAPK_Pathway LPS LPS UpstreamKinases Upstream Kinases (e.g., TAK1) LPS->UpstreamKinases MKK3_6 MKK3/6 UpstreamKinases->MKK3_6 activate p38 p38 MAPK MKK3_6->p38 phosphorylate TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors activate InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse induce This compound This compound This compound->p38 inhibits phosphorylation

References

Isocolumbin Formulation for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Isocolumbin (B3435002) is a furanoditerpenoid that has garnered interest for its potential therapeutic properties, including anti-inflammatory and other biological activities. This document provides a guide for the formulation of this compound for use in preclinical animal studies. Due to the limited publicly available data on this compound's physicochemical properties, formulation development will require empirical testing. This note outlines potential starting points for vehicle selection and preparation, drawing from general principles for poorly soluble compounds and information on related furanoditerpenoids.

II. Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is critical for developing a stable and bioavailable formulation. Currently, there is a significant lack of specific experimental data in the public domain.

Table 1: Physicochemical Properties of this compound

PropertyValueRemarks
Molecular FormulaC₂₀H₂₂O₆
Molecular Weight358.39 g/mol
AppearanceWhite to off-white solidPresumed based on related compounds.
Solubility Data not available Crucial for vehicle selection. Requires experimental determination in relevant solvents (e.g., DMSO, ethanol, PEG 400, 0.5% CMC).
LogP Data not available Predicted LogP values can offer insights into lipophilicity and potential formulation strategies.
pKa Data not available Important for understanding pH-dependent solubility and stability.
Stability Data not available Stability in solid state and in various solvents needs to be determined to ensure dosing accuracy.

III. Formulation Strategies for Animal Dosing

Given the presumed low aqueous solubility of this compound, the following formulation strategies are recommended for oral and parenteral administration in animal models. The selection of the appropriate vehicle is paramount and will depend on the intended route of administration, the required dose, and the toxicology of the excipients.

A. Vehicle Selection

For initial studies, a tiered approach to vehicle selection is recommended, starting with simple solvent systems and progressing to more complex formulations if necessary.

Table 2: Recommended Vehicles for this compound Formulation

VehicleCompositionRoute of AdministrationSuitability & Considerations
Aqueous Suspension 0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) in saline or waterOral (gavage)Suitable for water-insoluble compounds. Requires particle size reduction (micronization) to improve suspension stability and absorption.
Co-solvent System Up to 10% DMSO, up to 20% Ethanol, in saline or PEG 400Intraperitoneal (IP), OralCommon for solubilizing hydrophobic compounds. Potential for solvent toxicity at higher concentrations.
Polyethylene Glycol (PEG) Solution PEG 400Oral, IPGood solubilizing capacity for many poorly water-soluble drugs. Can be viscous.
Oil-based Solution Corn oil, Sesame oilOral, Subcutaneous (SC)Suitable for highly lipophilic compounds. Not suitable for intravenous administration.
B. Preparation Protocols

Protocol 1: Preparation of an this compound Suspension in 0.5% CMC

Materials:

  • This compound powder

  • Carboxymethyl cellulose (CMC), low viscosity

  • Sterile saline (0.9% NaCl) or purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Calibrated balance and volumetric flasks

Procedure:

  • Prepare 0.5% CMC solution: Weigh the appropriate amount of CMC and slowly add it to the desired volume of saline or water while stirring vigorously to prevent clumping. Continue stirring until a clear, viscous solution is formed.

  • Weigh this compound: Accurately weigh the required amount of this compound powder.

  • Particle Size Reduction (if necessary): For improved suspension, it is recommended to reduce the particle size of the this compound powder by gently grinding it in a mortar and pestle.

  • Wetting the Powder: Add a small volume of the 0.5% CMC solution to the this compound powder to form a smooth paste. This prevents the powder from clumping when added to the bulk vehicle.

  • Preparation of Suspension: Gradually add the remaining 0.5% CMC solution to the paste while stirring continuously.

  • Homogenization: Use a magnetic stirrer to mix the suspension for at least 30 minutes to ensure uniformity. For a more homogenous suspension, a mechanical homogenizer can be used.

  • Storage: Store the suspension in a tightly sealed container, protected from light, at 2-8°C. Shake well before each use. A stability study should be conducted to determine the appropriate storage duration.

Protocol 2: Preparation of an this compound Solution in a Co-solvent System (e.g., 10% DMSO, 40% PEG 400, 50% Saline)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG 400), USP grade

  • Sterile saline (0.9% NaCl)

  • Vortex mixer and magnetic stirrer

  • Calibrated pipettes and volumetric flasks

Procedure:

  • Weigh this compound: Accurately weigh the required amount of this compound.

  • Initial Solubilization: Add the required volume of DMSO to the this compound powder and vortex until the solid is completely dissolved.

  • Addition of PEG 400: Add the required volume of PEG 400 to the DMSO solution and mix thoroughly.

  • Addition of Saline: Slowly add the saline to the organic solvent mixture while stirring. The solution may become cloudy if the this compound precipitates. If this occurs, a different vehicle with higher organic solvent content may be necessary, or a lower concentration of this compound should be used.

  • Final Mixing: Stir the final solution for at least 15 minutes to ensure homogeneity.

  • Storage: Store the solution in a tightly sealed, light-protected container. The stability of this compound in this vehicle should be determined.

IV. Preclinical Study Protocols (General Framework)

Detailed protocols for pharmacokinetic and toxicity studies will need to be developed based on preliminary formulation and dose-ranging studies. The following provides a general framework.

A. Pharmacokinetic (PK) Study

A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Table 3: General Protocol for a Pilot Pharmacokinetic Study in Mice

ParameterRecommendation
Animal Model Male CD-1 or C57BL/6 mice (8-10 weeks old)
Groups 1. Intravenous (IV) administration (for bioavailability calculation)2. Oral (PO) or Intraperitoneal (IP) administration
Dose To be determined from dose-range finding studies. A starting point could be 10 mg/kg.
Formulation As developed in Section III. The IV formulation must be a clear solution.
Administration Volume Typically 5-10 mL/kg for oral and IP routes in mice.
Blood Sampling Timepoints Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose.
Sample Analysis LC-MS/MS method development and validation for this compound in plasma.
PK Parameters to be Determined Cmax, Tmax, t₁/₂, AUC, Clearance, Volume of distribution, Bioavailability.
B. Acute Toxicity Study

An acute toxicity study is necessary to determine the median lethal dose (LD50) and to identify potential target organs for toxicity.

Table 4: General Protocol for an Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)

ParameterRecommendation
Animal Model Female Swiss albino mice (8-12 weeks old)
Guideline OECD Test Guideline 425
Starting Dose A default starting dose of 175 mg/kg can be used in the absence of prior data.
Dose Progression The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
Observations Clinical signs of toxicity and mortality are observed for up to 14 days.
Endpoint Determination of the LD50 value and observation of any signs of toxicity.

V. Signaling Pathway and Experimental Workflow

Based on studies of the related compound columbin, this compound may exert its anti-inflammatory effects through the modulation of inflammatory mediators. A key pathway to investigate is the NF-κB signaling cascade, which is a central regulator of inflammation.

experimental_workflow cluster_formulation Formulation Development cluster_in_vivo In Vivo Animal Studies cluster_in_vitro In Vitro Mechanistic Studies solubility Solubility Screening (DMSO, PEG 400, CMC) stability Stability Assessment (24h at RT and 4°C) solubility->stability vehicle Vehicle Selection stability->vehicle pk_study Pharmacokinetic Study (Cmax, Tmax, AUC, F) vehicle->pk_study toxicity_study Acute Toxicity Study (LD50) vehicle->toxicity_study efficacy_study Efficacy Study (e.g., LPS-induced inflammation) pk_study->efficacy_study toxicity_study->efficacy_study cell_culture Cell Culture (e.g., RAW 264.7 macrophages) efficacy_study->cell_culture nf_kb_assay NF-κB Activation Assay (IKK, p65, IκBα) cell_culture->nf_kb_assay gene_expression Gene Expression Analysis (COX-2, iNOS) nf_kb_assay->gene_expression

Caption: Experimental workflow for this compound formulation and preclinical evaluation.

The proposed mechanism of action involves the inhibition of the NF-κB signaling pathway. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the transcription factor NF-κB (p65/p50) to translocate to the nucleus and induce the expression of pro-inflammatory genes like COX-2 and iNOS. This compound is hypothesized to interfere with this pathway, potentially by inhibiting IKK activation or another upstream step.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to COX2_iNOS COX-2, iNOS (Pro-inflammatory Genes) Nucleus->COX2_iNOS induces expression of This compound This compound This compound->IKK inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

VI. Conclusion

The successful preclinical evaluation of this compound hinges on the development of an appropriate formulation. Due to the current lack of specific data, a systematic approach to formulation development, starting with solubility and stability screening in common vehicles, is essential. The provided protocols offer a starting point for these studies. Subsequent pharmacokinetic and toxicity assessments will be crucial for determining safe and effective dose ranges for efficacy studies. The investigation of this compound's effect on the NF-κB signaling pathway provides a solid mechanistic framework for in vitro and in vivo experiments. As more data becomes available, these protocols should be refined to optimize the formulation and experimental design for this compound research.

Troubleshooting & Optimization

Troubleshooting poor peak resolution in Isocolumbin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Isocolumbin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My this compound peak is broad and shows poor resolution from a neighboring impurity peak. What are the likely causes and how can I fix it?

Poor peak resolution is a common issue in HPLC and can stem from several factors related to your method, column, or instrument. The primary goal is to increase the separation between the two peaks (selectivity), decrease the width of the peaks (efficiency), or both.

Troubleshooting Steps:

  • Mobile Phase Optimization: The composition of your mobile phase is a powerful tool for manipulating peak resolution.

    • Adjust Solvent Strength: If you are using a reversed-phase method (e.g., C18 column), decreasing the percentage of the organic solvent (like acetonitrile (B52724) or methanol) in your mobile phase will generally increase the retention time of this compound and may improve its separation from other components. Make small, incremental changes (e.g., 2-5%) to observe the effect.

    • Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation due to different solvent properties.

    • Modify pH: The pH of the mobile phase can affect the ionization state of your analyte and any impurities, which in turn can significantly impact retention and peak shape. For a neutral compound like this compound, pH changes might have a more pronounced effect on acidic or basic impurities, thereby improving resolution. Adding a small amount of acid, like 0.1% formic acid, to the mobile phase can often improve peak shape for many compounds.

  • Column Condition and Choice: The analytical column is the heart of your separation.

    • Column Efficiency: Over time, columns can degrade, leading to broader peaks. This can be due to contamination or loss of stationary phase. Try flushing the column with a strong solvent. If performance doesn't improve, it may be time to replace the column.

    • Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds.

    • Particle Size and Column Length: Using a column with smaller particles (e.g., 3 µm instead of 5 µm) or a longer column will increase the number of theoretical plates and lead to sharper peaks, which can improve resolution. Be aware that this will also increase backpressure.

  • Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, but it will also increase the run time.

    • Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and improved resolution. However, be cautious as excessive heat can degrade your sample or column.

My this compound peak is tailing. What causes this and what are the solutions?

Peak tailing, where the latter half of the peak is broader than the front half, is a common problem that can affect resolution and integration accuracy.

Common Causes and Solutions for Peak Tailing:

CauseSolution
Secondary Interactions Acidic silanol (B1196071) groups on the silica-based column packing can interact with basic functional groups on analytes, causing tailing. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or, more commonly, using a mobile phase with a low pH (e.g., with 0.1% formic or acetic acid) can suppress these interactions. Using a high-purity, end-capped column also minimizes this effect.
Column Overload Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.
Column Contamination/Degradation A buildup of strongly retained compounds on the column inlet frit or at the head of the column can cause peak distortion. Try back-flushing the column or cleaning it with a series of strong solvents. If the problem persists, the column may need to be replaced.
Mismatched Injection Solvent If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

I am observing split peaks for this compound. What should I investigate?

Split peaks can be frustrating and are often indicative of a problem at the head of the column or in the injection process.

Troubleshooting Split Peaks:

  • Partially Blocked Inlet Frit: The frit at the inlet of your column can become clogged with particulate matter from your samples or from the HPLC system. This can cause the sample to be unevenly distributed onto the column, leading to a split peak. Try back-flushing the column at a low flow rate. If this doesn't resolve the issue, the frit may need to be replaced, or the entire column. Using a guard column can help protect your analytical column from particulate contamination.

  • Column Bed Void: A void or channel in the packing material at the head of the column can also cause peak splitting. This can happen if the column is dropped or subjected to high pressure surges. A void is a serious issue that usually requires column replacement.

  • Injection Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate in the tubing or on the column, leading to split peaks. Ensure your sample solvent is compatible with your mobile phase.

Experimental Protocols

Example Protocol for this compound HPLC Analysis (Reversed-Phase)

This is a general starting method that can be optimized for your specific sample and instrument.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    Time (min) % Solvent B
    0 30
    15 70
    20 70
    21 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (70:30 v/v) to match the initial mobile phase conditions. Filter through a 0.45 µm syringe filter before injection.

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process for poor peak resolution.

Poor_Peak_Resolution_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column Checks cluster_instrument Instrument Parameters start Poor Peak Resolution (Rs < 1.5) mobile_phase Optimize Mobile Phase start->mobile_phase column_check Check Column start->column_check instrument_params Adjust Instrument Parameters start->instrument_params adjust_strength Adjust % Organic Solvent mobile_phase->adjust_strength change_solvent Change Organic Solvent (e.g., ACN to MeOH) mobile_phase->change_solvent adjust_ph Modify pH mobile_phase->adjust_ph flush_column Flush/Clean Column column_check->flush_column replace_column Replace Column column_check->replace_column change_chemistry Try Different Stationary Phase column_check->change_chemistry flow_rate Decrease Flow Rate instrument_params->flow_rate temperature Increase Temperature instrument_params->temperature solution Improved Resolution adjust_strength->solution change_solvent->solution adjust_ph->solution flush_column->solution replace_column->solution change_chemistry->solution flow_rate->solution temperature->solution

Caption: Troubleshooting workflow for poor peak resolution.

Peak_Tailing_Troubleshooting start Peak Tailing Observed secondary_interactions Secondary Interactions? start->secondary_interactions column_overload Column Overload? secondary_interactions->column_overload No solution_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) secondary_interactions->solution_ph Yes column_issue Column Contamination? column_overload->column_issue No solution_overload Reduce Injection Volume or Dilute Sample column_overload->solution_overload Yes solvent_mismatch Injection Solvent Mismatch? column_issue->solvent_mismatch No solution_column Clean or Replace Column column_issue->solution_column Yes solution_solvent Match Injection Solvent to Mobile Phase solvent_mismatch->solution_solvent Yes good_peak Symmetrical Peak solvent_mismatch->good_peak No solution_ph->good_peak solution_overload->good_peak solution_column->good_peak solution_solvent->good_peak

Caption: Decision tree for troubleshooting peak tailing.

Technical Support Center: Overcoming Isocolumbin Solubility Challenges in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isocolumbin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and solubility of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a furanolactone diterpenoid, a type of natural compound with potential therapeutic properties, including anti-inflammatory and antimicrobial activities.[1] Like many hydrophobic natural products, this compound has poor solubility in aqueous buffers, which can lead to precipitation, inaccurate concentration measurements, and unreliable results in in vitro and in vivo experiments.

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous buffer. What is the likely cause?

A2: The most common reason for precipitation is exceeding the aqueous solubility limit of this compound. This often happens when a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO), is diluted into an aqueous buffer such as Phosphate-Buffered Saline (PBS).

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[2] It is capable of dissolving a wide range of polar and nonpolar compounds.[3][4]

Q4: How can I prepare a working solution of this compound in my cell culture medium or aqueous buffer from a DMSO stock solution without it precipitating?

A4: The key is to perform a stepwise dilution.[5] Avoid adding the concentrated DMSO stock directly to a large volume of aqueous buffer. Instead, make intermediate dilutions in your buffer or medium. It is also crucial to ensure the final concentration of DMSO in your experimental setup is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2][6]

Q5: Are there alternative methods to improve the aqueous solubility of this compound?

A5: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. One effective method is the use of cyclodextrins to form inclusion complexes. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility and stability.[7][8]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in aqueous buffers.

Problem Potential Cause Recommended Solution
This compound precipitates out of solution upon dilution in aqueous buffer. The aqueous solubility limit of this compound has been exceeded.1. Optimize DMSO Concentration: Ensure the final DMSO concentration in your working solution is as low as possible, ideally ≤ 0.1% and not exceeding 0.5%.[2][6] 2. Stepwise Dilution: Prepare intermediate dilutions of your DMSO stock in the aqueous buffer rather than a single large dilution.[5] 3. Sonication: After dilution, briefly sonicate the solution to aid in the dissolution of any microscopic precipitates. 4. Warming: Gently warm the solution to 37°C, as solubility can sometimes increase with temperature. However, be mindful of the compound's stability at elevated temperatures.[6]
Inconsistent results in bioassays. Precipitation of this compound leading to inaccurate dosing.1. Visual Inspection: Before each experiment, carefully inspect your final working solution for any signs of precipitation. Hold it up to a light source to check for cloudiness or visible particles. 2. Pre-clearance of Solution: Centrifuge your working solution at a high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant for your experiments to remove any undissolved particles. 3. Solubility Testing: If problems persist, perform a simple solubility test by preparing serial dilutions of your this compound stock in the experimental buffer and visually determining the concentration at which precipitation occurs.
Cell toxicity observed in control wells (vehicle only). The concentration of the organic solvent (e.g., DMSO) is too high.1. Reduce Final DMSO Concentration: The final concentration of DMSO in cell culture should ideally be 0.1% or lower, and generally not exceed 0.5%.[2][6] 2. Vehicle Control: Always include a vehicle control in your experiments that contains the same final concentration of the solvent as your test wells to accurately assess solvent-related effects.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Working Solutions of this compound

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO and its subsequent dilution to a working concentration in an aqueous buffer for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the required mass of this compound for your desired stock concentration and volume. The molecular weight of this compound is 358.39 g/mol .[9]

    • Aseptically weigh the this compound powder and place it in a sterile vial.

    • Add the calculated volume of sterile DMSO to the vial.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution if necessary.[6]

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

  • Working Solution Preparation (e.g., 10 µM in PBS with 0.1% DMSO):

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution. For example, to make a 10 µM working solution:

      • First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of PBS (results in a 100 µM solution in 1% DMSO). Vortex gently.

      • Then, add 10 µL of the 100 µM intermediate solution to 90 µL of PBS to achieve the final 10 µM concentration in 0.1% DMSO. Vortex gently.

    • Visually inspect the final working solution for any signs of precipitation.

    • Prepare fresh working solutions for each experiment.

Protocol 2: Enhancing this compound Solubility using Cyclodextrin (B1172386) Complexation (Conceptual Protocol)

This protocol provides a general workflow for preparing an this compound-cyclodextrin inclusion complex to improve its aqueous solubility. The optimal type of cyclodextrin and the precise molar ratios would need to be determined experimentally. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for enhancing the solubility of hydrophobic drugs.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol or Acetone

  • Rotary evaporator or freeze-dryer

  • Mortar and pestle (for kneading method)

Procedure (Co-evaporation Method):

  • Dissolution: Dissolve this compound and HP-β-CD (e.g., at a 1:1 or 1:2 molar ratio) in a suitable solvent system, such as an ethanol/water mixture.

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). This will result in a thin film of the complex on the flask wall.

  • Reconstitution: Reconstitute the resulting solid film in the desired aqueous buffer.

  • Filtration/Centrifugation: Remove any un-complexed or precipitated material by filtration (e.g., through a 0.22 µm filter) or centrifugation.

  • Quantification: Determine the concentration of solubilized this compound in the aqueous phase using a suitable analytical method, such as HPLC-UV.

Visualizations

Experimental Workflow for Preparing this compound Working Solutions

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex store Aliquot and Store at -80°C vortex->store thaw Thaw Stock Solution store->thaw intermediate Prepare Intermediate Dilution (e.g., 100x in buffer) thaw->intermediate final Prepare Final Dilution (e.g., 10x in buffer) intermediate->final use Use in Experiment (Final DMSO < 0.5%) final->use

Caption: Workflow for preparing this compound solutions.

Postulated Anti-Inflammatory Signaling Pathway of this compound

Based on studies of the closely related compound, columbin, this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production, without affecting the nuclear translocation of NF-κB.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Gene_expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_expression iNOS iNOS Gene_expression->iNOS COX2 COX-2 Gene_expression->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation This compound This compound This compound->iNOS This compound->COX2

Caption: Postulated mechanism of this compound's anti-inflammatory action.

References

Technical Support Center: Validating an Analytical Method for Isocolumbin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on validating an analytical method for the quantification of Isocolumbin, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters for validating an analytical method for this compound quantification?

A1: According to the International Council on Harmonisation (ICH) guidelines, the core parameters for validating a quantitative analytical method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3]

Q2: How do I demonstrate the specificity of my HPLC-UV method for this compound?

A2: Specificity is the ability to assess the analyte unequivocally in the presence of other components.[2] To demonstrate this for this compound, you should:

  • Analyze a blank matrix sample (e.g., a plant extract known to not contain this compound) to check for interfering peaks at the retention time of this compound.

  • Analyze a solution of the this compound reference standard.

  • Analyze a spiked sample of the matrix with the this compound reference standard.

  • Compare the chromatograms to ensure the this compound peak is well-resolved from any other peaks.[4]

Q3: What is a typical linearity range and acceptance criterion for this compound analysis?

A3: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[5] A typical linearity range for a related compound, columbin (B190815), was found to be 100–2000 ng.[6][7] For validation, at least five concentrations should be used. The acceptance criterion for the coefficient of determination (r²) should ideally be ≥ 0.999.[1][8]

Q4: How are accuracy and precision evaluated?

A4: Accuracy is the closeness of the test results to the true value. It is typically assessed by spiking a blank matrix with a known concentration of the this compound reference standard at different levels (e.g., 80%, 100%, and 120% of the expected sample concentration) and calculating the percent recovery.[4] The mean recovery should generally be within 98-102%.[9]

Precision is the degree of agreement among a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Analyzing a minimum of six replicates of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and with the same equipment.[5]

  • Intermediate Precision (Inter-day precision): Repeating the analysis on a different day, with a different analyst, or on different equipment.

The acceptance criterion for precision is typically a relative standard deviation (RSD) of ≤ 2%.[1][10]

Q5: How can I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ)?

A5: LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3] These can be determined based on the standard deviation of the response and the slope of the calibration curve. For a related compound, columbin, analyzed by HPTLC, the LOD was found to be 53.86 ng/band and the LOQ was 163.21 ng/band.[11]

Q6: What does "robustness" of the method refer to?

A6: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3] This provides an indication of its reliability during normal usage. For an HPLC method, this could involve varying parameters like the pH of the mobile phase, the mobile phase composition, column temperature, and flow rate. The effect on the results is then evaluated.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause(s) Recommended Solution(s)
Column Overload Reduce the injection volume or dilute the sample. Ensure the injected mass of this compound does not exceed the column's capacity.
Inappropriate Sample Solvent Dissolve the this compound standard and sample in the initial mobile phase whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Secondary Interactions with Residual Silanols Acidify the mobile phase (e.g., with 0.1% formic or acetic acid) to a pH of around 2-3 to reduce interaction with the analyte.
Issue 2: Inconsistent Retention Times
Potential Cause(s) Recommended Solution(s)
Leaks in the HPLC System Check all fittings and connections for any signs of leakage.
Changes in Mobile Phase Composition Ensure consistent and accurate preparation of the mobile phase. Degas the mobile phase adequately before use.
Air Trapped in the Pump Purge the pump to remove any air bubbles.
Column Temperature Fluctuations Use a column oven to maintain a consistent temperature.
Issue 3: Baseline Noise or Drift
Potential Cause(s) Recommended Solution(s)
Contamination in the Mobile Phase Use high-purity solvents and reagents. Filter the mobile phase before use.
Detector Instability Allow the detector lamp to warm up sufficiently. Check for fluctuations in the light source.
Leaks in the System Check for leaks in the pump, injector, or detector, as this can cause pressure instability leading to baseline noise.

Data Presentation

Table 1: Summary of Validation Parameters and Typical Acceptance Criteria
Parameter Typical Acceptance Criteria Example Data (based on related compounds)
Specificity No interference at the retention time of the analyte.The peak for the analyte should be well-resolved from other components in the matrix.
Linearity (r²) ≥ 0.999r² ≥ 0.99978[6][7]
Range Should cover the expected concentration range of the samples.100–2000 ng[6][7]
Accuracy (% Recovery) 98.0% - 102.0%98.06% - 98.80%[11]
Precision (% RSD) ≤ 2.0%Within 2%[11]
LOD Signal-to-Noise ratio of ~3:153.86 ng/band (by HPTLC)[11]
LOQ Signal-to-Noise ratio of ~10:1163.21 ng/band (by HPTLC)[11]
Robustness % RSD of results should be within acceptable limits (e.g., ≤ 2%).Not specified, but should show minimal variation with changes in method parameters.

Experimental Protocols

Protocol 1: Linearity and Range Determination
  • Objective: To establish the range over which the analytical response is directly proportional to the concentration of this compound.

  • Methodology:

    • Prepare a stock solution of the this compound reference standard of known purity.

    • Prepare a series of at least five calibration standards by diluting the stock solution to different concentrations. A suggested range, based on a related compound, is 100-2000 ng.[6][7]

    • Inject each calibration standard in triplicate.

    • Plot a calibration curve of the mean peak area versus the concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (r²).

Protocol 2: Accuracy (Recovery Study)
  • Objective: To determine the closeness of the test results to the true value.

  • Methodology:

    • Prepare a blank matrix sample (e.g., an extract of a related plant known to be free of this compound).

    • Spike the blank matrix with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

    • Prepare and analyze each concentration level in triplicate.

    • Calculate the percent recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100.

Protocol 3: Precision (Repeatability and Intermediate Precision)
  • Objective: To assess the degree of scatter between a series of measurements.

  • Methodology:

    • Repeatability (Intra-day Precision):

      • Prepare at least six independent samples of a homogeneous material containing this compound at 100% of the target concentration.

      • Analyze the samples on the same day under the same operating conditions.

      • Calculate the relative standard deviation (RSD) of the results.

    • Intermediate Precision (Inter-day Precision):

      • Repeat the analysis of six independent samples on a different day, with a different analyst, or on different equipment.

      • Calculate the RSD of the results for this set of analyses and compare it with the repeatability results.

Visualizations

G cluster_workflow Analytical Method Validation Workflow cluster_characteristics Performance Characteristics A Method Development & Optimization B Define Validation Protocol & Acceptance Criteria A->B Finalized Method C Perform System Suitability Testing B->C D Validate Performance Characteristics C->D System Passes E Document Results in Validation Report D->E All Parameters Meet Criteria Specificity Specificity D->Specificity Linearity Linearity D->Linearity Accuracy Accuracy D->Accuracy Precision Precision D->Precision LOD_LOQ LOD & LOQ D->LOD_LOQ Robustness Robustness D->Robustness F Method Implementation for Routine Use E->F

Caption: Workflow for analytical method validation.

G cluster_troubleshooting HPLC Troubleshooting Decision Tree Start Chromatographic Issue Identified Q1 Is the backpressure abnormal? Start->Q1 A1_High High Pressure: Check for blockages (frit, column, tubing). Q1->A1_High Yes (High) A1_Low Low Pressure: Check for leaks in the system. Q1->A1_Low Yes (Low) Q2 Are retention times shifting? Q1->Q2 No End Issue Resolved A1_High->End A1_Low->End A2 Check mobile phase preparation, pump, and column temperature. Q2->A2 Yes Q3 Is there peak tailing/fronting? Q2->Q3 No A2->End A3 Check for column overload, sample solvent effects, or secondary interactions. Q3->A3 Yes A3->End

Caption: Troubleshooting decision tree for common HPLC issues.

References

Selecting appropriate controls for Isocolumbin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers utilizing Isocolumbin in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a furanoditerpenoid that has been investigated for a range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and immunomodulatory effects. Its therapeutic potential is linked to its influence on various cellular signaling pathways.

Q2: I am planning an anti-inflammatory experiment with this compound. What are the appropriate positive and negative controls?

Selecting the correct controls is critical for interpreting your results. Here’s a guide to appropriate controls for in vitro anti-inflammatory assays:

  • Positive Controls: These should induce a measurable inflammatory response.

    • Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, LPS is a potent inducer of inflammation in immune cells like macrophages.

    • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that can activate the NF-κB signaling pathway.

  • Negative Controls:

    • Vehicle Control: The solvent used to dissolve the this compound (e.g., DMSO) should be added to cells at the same final concentration as in the experimental group to account for any solvent effects.

    • Untreated Control: Cells that are not exposed to this compound or any inflammatory stimulus serve as a baseline for normal cellular activity.

Q3: My results suggest this compound does not inhibit NF-κB translocation to the nucleus. Is this expected?

This is a plausible outcome. Studies on the structurally related compound, columbin, have shown that it exerts its anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and nitric oxide production, without suppressing the nuclear translocation of NF-κB. This compound may act through a similar mechanism. It is recommended to investigate alternative pathways, such as the COX and PPAR pathways.

Q4: What is a potential alternative mechanism of action for this compound's anti-inflammatory effects?

In silico molecular docking studies have suggested that this compound may interact with and activate Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). PPAR-γ activation is known to have anti-inflammatory effects. Therefore, investigating the effect of this compound on PPAR-γ activity could provide insights into its mechanism of action.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background in vehicle control group Solvent (e.g., DMSO) concentration is too high and causing cytotoxicity or off-target effects.Perform a dose-response curve for the vehicle to determine the highest non-toxic concentration. Ensure the final solvent concentration is consistent across all wells and ideally below 0.1%.
No inflammatory response with positive control (LPS/TNF-α) Cells are not responsive (e.g., low passage number, incorrect cell line).Reagent has degraded.Use a fresh vial of cells and ensure they are from a reliable source.Purchase new LPS or TNF-α and test its activity in a separate experiment.
Inconsistent results between experiments Variation in cell density, passage number, or reagent preparation.Standardize your experimental protocol. Use cells within a defined passage number range. Prepare fresh reagents for each experiment.

Experimental Protocols & Data

Table 1: Recommended Concentrations for In Vitro Controls
ControlCell TypeConcentrationExpected Outcome
LPS (Positive Control) RAW 264.7 Macrophages100 - 1000 ng/mLIncreased production of TNF-α, IL-6, and Nitric Oxide.
TNF-α (Positive Control) HeLa, HEK29310 - 20 ng/mLActivation of NF-κB signaling, observable by IκBα degradation and p65 nuclear translocation.
Dexamethasone (Positive Control for anti-inflammatory effect) RAW 264.7 Macrophages1 µMInhibition of LPS-induced cytokine production.
Vehicle Control (e.g., DMSO) Various< 0.1% (v/v)No significant effect on cell viability or inflammatory markers compared to untreated controls.
Protocol: Measuring Cytokine Production in Macrophages

This protocol outlines the steps to measure the effect of this compound on cytokine production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and pre-treat the cells with varying concentrations of this compound (dissolved in DMSO, final concentration < 0.1%) for 1 hour. Include a vehicle-only control.

  • Stimulation: Add LPS to a final concentration of 500 ng/mL to the this compound-treated wells. Include a set of wells with LPS only (positive control) and a set of untreated wells (negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.

Signaling Pathways & Workflows

This compound's Potential Anti-inflammatory Signaling Pathway

Isocolumbin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates LPS LPS LPS->TLR4 This compound This compound COX2 COX-2 This compound->COX2 Inhibits PPARγ PPAR-γ This compound->PPARγ Activates (?) IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFκB->Pro_inflammatory_Cytokines Induces Transcription NFκB_nucleus NF-κB NFκB->NFκB_nucleus Translocates COX2->Pro_inflammatory_Cytokines Produces Prostaglandins leading to Anti_inflammatory_effects Anti-inflammatory Effects PPARγ->Anti_inflammatory_effects Leads to

Caption: Potential anti-inflammatory mechanisms of this compound.

Experimental Workflow for Assessing Anti-inflammatory Effects

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis start Seed Macrophages pretreatment Pre-treat with This compound/Controls start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate 24h stimulation->incubation collect Collect Supernatant incubation->collect elisa Measure Cytokines (ELISA) collect->elisa results Analyze Results elisa->results

Navigating the Complex Fragmentation of Isocolumbin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on interpreting the mass spectrometry fragmentation patterns of Isocolumbin. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated/deprotonated molecule of this compound in mass spectrometry?

A1: In negative ion mode electrospray ionization (ESI-), this compound typically forms a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 357.13326, corresponding to the chemical formula C₂₀H₂₁O₆⁻.[1]

Q2: What are the primary fragmentation patterns observed for this compound in MS/MS analysis?

A2: The tandem mass spectrometry (MS/MS) of the deprotonated this compound molecule reveals a series of characteristic neutral losses. The base peak in the ESI-MS² spectrum is typically observed at m/z 339, resulting from the neutral loss of a water molecule (H₂O).[1] Other significant fragment ions are generated through losses of a methyl group (CH₃), carbon dioxide (CO₂), and a combination of water and carbon dioxide.[1] A prominent ion at m/z 151 is also generated through a Retro-Diels-Alder (RDA) cleavage of the A-ring, followed by the fracture of the C₉–₁₁ bond.[1]

Q3: How can this compound be differentiated from its isomer, Columbin, using mass spectrometry?

A3: While both this compound and Columbin produce a deprotonated molecule at m/z 357.13326, their fragmentation patterns show a key difference. For this compound, the base peak in the ESI-MS² spectrum is at m/z 339, corresponding to the loss of H₂O.[1] In contrast, for Columbin, the base peak is at m/z 285, which is formed by the loss of a carbonyl group followed by the loss of CO₂.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the mass spectrometric analysis of this compound and other diterpenoids.

Issue Potential Cause Recommended Solution
No or Low Signal Intensity - Inappropriate ionization mode.- Low sample concentration.- Poor ionization efficiency.- For this compound, negative ion mode (ESI-) is generally effective.[1]- Prepare a more concentrated sample solution.- Optimize source parameters such as capillary voltage and temperature.
Poor Fragmentation - Insufficient collision energy.- Incorrect precursor ion selection.- Increase the normalized collision energy. A setting of 35% has been shown to be effective for this compound.[1]- Ensure the isolation window is centered on the m/z of the [M-H]⁻ ion (357.13).
Inconsistent Fragmentation Pattern - Matrix effects from complex sample mixtures.- Fluctuation in instrument parameters.- Employ chromatographic separation (e.g., LC-MS/MS) to reduce matrix interference.- Ensure stable instrument conditions, including consistent collision energy and gas pressures.
Presence of Unidentified Peaks - Contaminants in the sample or solvent.- In-source fragmentation.- Run a blank analysis of the solvent to identify contaminant peaks.- Optimize source conditions to minimize in-source fragmentation.
Difficulty in Analyzing Diterpenoids via GC-MS - Diterpenoids are often too heavy and not volatile enough for GC-MS analysis.- Consider derivatization to increase volatility.- Utilize LC-MS, which is generally more suitable for the analysis of diterpenoids.

Quantitative Fragmentation Data of this compound

The following table summarizes the key fragment ions observed in the negative ion mode ESI-MS/MS of this compound.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Interpretation
357.13326342CH₃Loss of a methyl group
357.13326339H₂OLoss of a water molecule (Base Peak)[1]
357.13326313CO₂Loss of carbon dioxide from a lactone ring
357.13326295H₂O + CO₂Sequential loss of water and carbon dioxide
357.13326151C₆H₆O + C₂H₂ + ...Retro-Diels-Alder cleavage of A-ring and subsequent bond fractures[1]

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative ion mode.

1. Sample Preparation:

  • Prepare a standard solution of this compound in methanol (B129727) at a suitable concentration.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Scan Mode: Full scan MS to identify the precursor ion, followed by product ion scan (MS/MS) of the precursor at m/z 357.13.

  • Key ESI Parameters:

    • Capillary Temperature: 350 °C[1]

    • Sheath Gas (Nitrogen) Flow: 30 arbitrary units[1]

    • Auxiliary Gas (Nitrogen) Flow: 10 arbitrary units[1]

    • Electrospray Voltage: 3.0 kV[1]

    • Capillary Voltage: -35 V[1]

    • Tube Lens Voltage: -110 V[1]

  • MS/MS Parameters:

    • Isolation Width: 2 amu[1]

    • Normalized Collision Energy: 35%[1]

    • Activation q: 0.25[1]

    • Activation Time: 30 ms[1]

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound in negative ion mode MS/MS.

Isocolumbin_Fragmentation M [M-H]⁻ m/z 357.13 F342 m/z 342 M->F342 - CH₃ F339 m/z 339 (Base Peak) M->F339 - H₂O F313 m/z 313 M->F313 - CO₂ F151 m/z 151 M->F151 - RDA & Fracture F295 m/z 295 F339->F295 - CO₂

References

Mitigating Isocolumbin Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Isocolumbin, maintaining its stability during storage is critical for reproducible and accurate experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade during storage?

This compound, a furanolactone diterpenoid, is susceptible to degradation from various environmental factors. The primary contributors to its instability include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.[1][2][3]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[1][3][4]

  • Moisture: The presence of water can facilitate hydrolytic reactions, especially given the lactone structure of this compound.[1][5]

  • pH: Both acidic and alkaline conditions can catalyze the degradation of this compound. The stability of similar phytoconstituents is often pH-dependent.[3]

  • Oxygen: Oxidative degradation can occur, particularly if the compound is exposed to air for extended periods.[3][5]

Q2: What are the recommended storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at 4°C for short-term storage. For long-term storage, -20°C is preferable.[6][7]

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using an amber-colored vial or by storing it in a dark place.[1][7]

  • Moisture: Keep in a dry environment, such as in a desiccator, to prevent hydrolysis.[6][7]

Q3: How should I store this compound in solution?

Stock solutions of this compound are more prone to degradation than the solid form. For optimal stability, the following storage conditions are recommended:

  • Solvent: Use a dry, aprotic solvent if compatible with your experimental design.

  • Temperature: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[7]

  • Container: Use tightly sealed vials to prevent solvent evaporation and exposure to air and moisture.

Q4: I've observed a decrease in the activity of my this compound sample. What could be the cause?

A decrease in biological or chemical activity is a strong indicator of degradation. The most likely causes are:

  • Improper Storage: Review your storage conditions against the recommendations. Even short-term exposure to high temperatures, light, or moisture can lead to significant degradation.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes.[8]

  • Contamination: Contamination of the sample with water, acids, bases, or metal ions can catalyze degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color, texture) of solid this compound. Exposure to light, heat, or moisture.Discard the sample and obtain a fresh batch. Review and rectify storage procedures.
Reduced peak area or appearance of new peaks in HPLC analysis of a stock solution. Chemical degradation.Prepare a fresh stock solution from solid material. Perform a forced degradation study to identify potential degradation products.
Inconsistent experimental results using the same batch of this compound. Non-uniform degradation within the sample or instability in the experimental medium.Ensure the sample is homogenous before use. Evaluate the stability of this compound under your specific experimental conditions (e.g., buffer pH, temperature).
Precipitation observed in a frozen stock solution upon thawing. Poor solubility at low temperatures or solvent evaporation.Gently warm the solution to 37°C and sonicate to redissolve the compound.[6] Ensure the vial is properly sealed. Consider using a different solvent if solubility issues persist.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute with methanol to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute with methanol to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours. Dilute with methanol to a final concentration of 100 µg/mL.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 24 hours. Cool and dilute with methanol to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. Dilute with methanol to a final concentration of 100 µg/mL.

  • Control Sample: Dilute 1 mL of the stock solution with methanol to a final concentration of 100 µg/mL.

  • Analysis: Analyze all samples by HPLC. A typical mobile phase could be a gradient of acetonitrile (B52724) and water. Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method to quantify this compound and separate it from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reverse-phase C18 column is generally suitable for the analysis of phytoconstituents.[9][10]

  • Mobile Phase: A gradient elution with acetonitrile and water (with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer to improve peak shape) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound to find its wavelength of maximum absorbance (λmax).

  • Injection Volume: 10-20 µL.

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

logical_relationship cluster_factors Degradation Factors cluster_pathways Potential Degradation Pathways Temperature Temperature Degradation Degradation Temperature->Degradation Light Light Light->Degradation Moisture Moisture Moisture->Degradation pH pH pH->Degradation Oxygen Oxygen Oxygen->Degradation Hydrolysis Hydrolysis Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation Oxidation Oxidation->Degradation_Products Photolysis Photolysis Photolysis->Degradation_Products Isomerization Isomerization Isomerization->Degradation_Products This compound This compound This compound->Degradation Degradation->Hydrolysis Degradation->Oxidation Degradation->Photolysis Degradation->Isomerization

Caption: Factors influencing this compound degradation pathways.

experimental_workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis Acid Acid Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Base->Stressed_Samples Oxidative Oxidative Oxidative->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples HPLC_Analysis HPLC Analysis Method_Validation Method Validation HPLC_Analysis->Method_Validation Data_Interpretation Data Interpretation HPLC_Analysis->Data_Interpretation Isocolumbin_Sample This compound Sample Isocolumbin_Sample->Acid Isocolumbin_Sample->Base Isocolumbin_Sample->Oxidative Isocolumbin_Sample->Thermal Isocolumbin_Sample->Photolytic Stressed_Samples->HPLC_Analysis

Caption: Workflow for a forced degradation study of this compound.

References

Addressing batch-to-batch variability of Isocolumbin extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Isocolumbin extracts. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to address the challenges of batch-to-batch variability and ensure consistency in your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources is it typically extracted?

A1: this compound is a furanoditerpenoid, a type of natural compound. It is often found alongside its isomer, Columbin, in various medicinal plants. The primary plant sources for these compounds include Tinospora cordifolia (Guduchi), Jatrorrhiza palmata (Calumba), and Chasmanthera dependens.[1] this compound is structurally similar to Columbin and can be formed through the epimerization of Columbin.[2]

Q2: What are the primary causes of batch-to-batch variability in this compound extracts?

A2: Batch-to-batch variability in this compound extracts is a significant challenge that can arise from several factors throughout the production process. These factors can be broadly categorized as pre-extraction, extraction, and post-extraction variables.

  • Pre-Extraction Variability:

    • Botanical Raw Material: The geographical origin, climate, soil conditions, and harvest time of the plant material can all significantly impact the concentration of this compound and its precursor, Columbin.

    • Plant Part Used: The concentration of active compounds can differ between the roots, stems, and leaves of the same plant.

    • Drying and Storage: Improper drying and storage conditions can lead to degradation of the target compounds.

  • Extraction Process Variability:

    • Solvent Choice: The type of solvent (e.g., methanol, ethanol, water) and its polarity will influence the extraction efficiency of this compound and other co-extracted compounds.

    • Extraction Method: Different methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction can yield varying results in terms of compound profile and concentration.

    • Extraction Parameters: Time, temperature, and the ratio of solvent to raw material are critical parameters that must be tightly controlled.

    • pH of the Extraction Medium: The pH can influence the stability and isomerization of compounds. For instance, alkaline conditions can promote the conversion of Columbin to this compound.[2]

  • Post-Extraction Processing:

    • Concentration and Drying: The methods used to concentrate the extract and the drying process can affect the stability of the final product.

    • Storage of the Extract: Light, temperature, and exposure to air can lead to degradation of the active compounds over time.

Q3: How can I assess the quality and consistency of my this compound extracts?

A3: A multi-faceted approach is recommended for the quality control of this compound extracts. This involves a combination of macroscopic, microscopic, and chemical analyses.

  • Macroscopic and Microscopic Examination: Initial visual inspection of the raw plant material can help identify the correct species and rule out adulterants.

  • Chromatographic Fingerprinting: Techniques like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are crucial for creating a chemical fingerprint of the extract. This allows for the qualitative and quantitative comparison of different batches.

  • Quantification of Marker Compounds: The concentration of this compound and/or Columbin should be quantified using a validated analytical method, such as HPLC with a UV or Mass Spectrometry (MS) detector. This provides a direct measure of the active compound's presence.

  • DNA Barcoding: This technique can be used to definitively identify the plant species of the raw material, ensuring authenticity.

Q4: Are there established methods for the isolation and purification of this compound?

A4: Yes, isolation and purification of this compound typically involve chromatographic techniques. A general workflow starts with a crude extract obtained from the plant material. This extract is then subjected to successive chromatographic steps, such as column chromatography over silica (B1680970) gel or other stationary phases. Different solvent systems are used to elute fractions with increasing polarity. The fractions are monitored by TLC or HPLC, and those containing this compound are pooled and further purified, often by recrystallization, to obtain the pure compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the extraction and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Inappropriate plant material (wrong species, part, or harvest time).- Inefficient extraction solvent or method.- Degradation of this compound during processing.- Verify the botanical identity of the raw material using macroscopic, microscopic, and/or DNA barcoding techniques.- Optimize the extraction solvent and method. Consider using solvents of varying polarities and explore techniques like ultrasound-assisted extraction.- Control temperature and pH during extraction and processing to minimize degradation. Avoid strongly alkaline conditions.
High Batch-to-Batch Variability in this compound Content - Inconsistent raw material quality.- Lack of standardized extraction protocol.- Isomerization of Columbin to this compound.- Source raw material from a single, reputable supplier with a certificate of analysis.- Develop and strictly adhere to a Standard Operating Procedure (SOP) for the entire extraction process.- Monitor and control the pH of the extraction medium. Consider using buffered solutions to maintain a neutral or slightly acidic pH.
Poor Resolution of this compound and Columbin in HPLC Analysis - Suboptimal mobile phase composition.- Inappropriate HPLC column.- Co-elution with other compounds.- Optimize the mobile phase gradient and composition. Experiment with different solvent ratios and additives.- Select a column with a different selectivity (e.g., C18, Phenyl-Hexyl).- Pre-purify the sample using Solid Phase Extraction (SPE) to remove interfering compounds.
Inconsistent Bioactivity of Extracts Despite Similar this compound Content - Presence of other bioactive compounds that act synergistically or antagonistically.- Degradation of this compound into inactive compounds not detected by the analytical method.- Employ chromatographic fingerprinting (HPLC, HPTLC) to assess the overall phytochemical profile of the extract, not just the this compound content.- Use a stability-indicating analytical method that can separate this compound from its degradation products.- Conduct bioassays to directly measure the biological activity of each batch.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound

This protocol provides a general method for the quantification of this compound in plant extracts. Method validation should be performed for your specific matrix.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 210 nm), or MS detection for higher selectivity and sensitivity.

2. Preparation of Standard Solutions:

  • Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

3. Sample Preparation:

  • Accurately weigh a known amount of the dried plant extract.

  • Dissolve the extract in the initial mobile phase composition or a suitable solvent and sonicate to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the calibration standards to construct a calibration curve (peak area vs. concentration).

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum (if using DAD) with the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: Epimerization of Columbin to this compound

1. Materials:

  • Columbin

  • Dilute sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • TLC plates (silica gel) and developing solvent system (e.g., chloroform:methanol 9:1)

2. Procedure:

  • Dissolve a known amount of Columbin in a suitable solvent.

  • Add a small amount of dilute NaOH solution to the Columbin solution.

  • Stir the mixture at room temperature and monitor the reaction progress using TLC. This compound is typically more polar than Columbin and will have a lower Rf value.[2]

  • Once the reaction is complete (as indicated by the disappearance of the Columbin spot and the appearance of the this compound spot on the TLC plate), neutralize the reaction mixture with a dilute acid (e.g., 0.1 M HCl).

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization.

Mandatory Visualizations

Experimental Workflow for Standardizing this compound Extracts

G cluster_0 Raw Material Qualification cluster_1 Standardized Extraction cluster_2 Quality Control of Extract cluster_3 Final Product Botanical Identification Botanical Identification SOP for Extraction SOP for Extraction Botanical Identification->SOP for Extraction Macroscopic/Microscopic Analysis Macroscopic/Microscopic Analysis Macroscopic/Microscopic Analysis->SOP for Extraction DNA Barcoding DNA Barcoding DNA Barcoding->SOP for Extraction Chromatographic Fingerprinting (HPLC/HPTLC) Chromatographic Fingerprinting (HPLC/HPTLC) SOP for Extraction->Chromatographic Fingerprinting (HPLC/HPTLC) Solvent Selection Solvent Selection Solvent Selection->Chromatographic Fingerprinting (HPLC/HPTLC) Parameter Control (Time, Temp, pH) Parameter Control (Time, Temp, pH) Parameter Control (Time, Temp, pH)->Chromatographic Fingerprinting (HPLC/HPTLC) Consistent this compound Extract Consistent this compound Extract Chromatographic Fingerprinting (HPLC/HPTLC)->Consistent this compound Extract Quantification of this compound Quantification of this compound Quantification of this compound->Consistent this compound Extract Bioassay for Activity Bioassay for Activity Bioassay for Activity->Consistent this compound Extract

Caption: A logical workflow for minimizing and controlling batch-to-batch variability of this compound extracts.

Potential Signaling Pathways Modulated by this compound (Based on Related Compounds)

Disclaimer: The following diagrams depict potential signaling pathways that may be modulated by this compound. This is based on the known biological activities of structurally related compounds, such as other furanoditerpenoids and isoquinoline (B145761) alkaloids. Direct experimental evidence for the effect of this compound on these specific pathways is currently limited. These diagrams are for informational and hypothesis-generating purposes.

G Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators This compound This compound This compound->IKK Inhibits? This compound->NF-κB (p50/p65) Inhibits translocation?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound, leading to anti-inflammatory effects.

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Bind to PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Phosphorylates Cell Survival & Growth Cell Survival & Growth Downstream Effectors->Cell Survival & Growth Promotes This compound This compound This compound->Akt Activates?

Caption: Potential activation of the PI3K/Akt signaling pathway by this compound, contributing to neuroprotective effects.

References

Technical Support Center: Enhancing the Bioavailability of Isocolumbin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the poor bioavailability of Isocolumbin. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a furanoditerpenoid with potential therapeutic properties, including anti-inflammatory and neuroprotective effects. However, its low aqueous solubility and extensive first-pass metabolism are significant hurdles to achieving adequate systemic exposure after oral administration. A study on the structurally similar compound, columbin, revealed an oral bioavailability of only 3.18% in rats, suggesting that this compound likely faces similar challenges[1].

Q2: What are the primary reasons for the low oral bioavailability of this compound?

A2: The primary reasons for this compound's low oral bioavailability are likely:

  • Poor Aqueous Solubility: this compound's hydrophobic nature limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

  • First-Pass Metabolism: After absorption from the gut, this compound is likely subject to extensive metabolism in the liver before it can reach systemic circulation, reducing the amount of active compound.

Q3: What are the most promising strategies to enhance the bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and extent.

  • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and protect it from degradation.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption.

Q4: Are there any known signaling pathways that this compound interacts with?

A4: Preliminary evidence suggests that this compound and related furanoditerpenoids may exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. However, the precise molecular targets and mechanisms of action of this compound within these pathways are still under investigation.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Low and variable plasma concentrations of this compound in in vivo studies. Poor oral bioavailability due to low solubility and/or extensive first-pass metabolism.Implement a bioavailability enhancement strategy such as solid dispersion, cyclodextrin complexation, or nanoparticle formulation. Consider alternative routes of administration (e.g., intravenous) for initial pharmacokinetic studies to determine absolute bioavailability.
Precipitation of this compound formulation upon dilution in aqueous media. The formulation is not robust enough to maintain this compound in a solubilized state under physiological conditions.For solid dispersions, optimize the polymer type and drug-to-polymer ratio. For cyclodextrin complexes, ensure the appropriate type and concentration of cyclodextrin are used. For nanoparticle formulations, optimize stabilizer concentration and formulation parameters.
Inconsistent results between in vitro dissolution and in vivo performance. The in vitro dissolution method may not accurately mimic the complex environment of the gastrointestinal tract.Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate fed and fasted states. Consider the impact of gastrointestinal pH, enzymes, and bile salts on formulation performance.
Difficulty in detecting this compound in plasma samples. The analytical method may lack the required sensitivity. This compound may be rapidly metabolized.Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in biological matrices. Investigate potential metabolites of this compound to get a complete picture of its disposition.

Quantitative Data: Pharmacokinetic Parameters

Due to the lack of publicly available in vivo pharmacokinetic data for this compound, the following table presents data for the structurally related compound, Columbin , in rats. This data can serve as a valuable reference point for anticipating the challenges and designing studies for this compound.

Table 1: Pharmacokinetic Parameters of Columbin in Rats Following Intravenous (IV) and Oral (PO) Administration

ParameterIV Administration (10 mg/kg)PO Administration (50 mg/kg)
Cmax (ng/mL) 4520 ± 830128 ± 35
Tmax (h) 0.0830.5
AUC (0-t) (ng·h/mL) 1680 ± 210267 ± 58
t1/2 (h) 1.85 ± 0.212.13 ± 0.34
Absolute Bioavailability (%) -3.18

Data sourced from a study by Shi et al. (2007)[1]. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life.

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (B129727)

  • Rotary evaporator

  • Water bath

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:4 weight ratio.

  • Dissolve both this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 40°C in a water bath.

  • Continue evaporation until a thin film is formed on the inner wall of the flask.

  • Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion and store it in a desiccator until further use.

  • Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD).

Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with β-cyclodextrin.

Materials:

  • This compound

  • β-cyclodextrin

  • Mortar and pestle

  • Ethanol

  • Water

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and β-cyclodextrin in a 1:2 molar ratio.

  • Place the β-cyclodextrin in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.

  • Add the this compound to the paste and knead the mixture for 60 minutes.

  • During kneading, add small quantities of the water:ethanol mixture as needed to maintain a suitable consistency.

  • Dry the resulting product in a vacuum oven at 50°C for 24 hours.

  • Pulverize the dried complex and pass it through a sieve.

  • Store the inclusion complex in a tightly sealed container in a cool, dry place.

  • Characterize the complex for its solubility, dissolution profile, and evidence of inclusion (e.g., using FTIR and NMR).

Preparation of this compound Nanoparticles by Antisolvent Precipitation Method

Objective: To increase the surface area and dissolution velocity of this compound by preparing a nanosuspension.

Materials:

  • This compound

  • Acetone (B3395972) (solvent)

  • Water with 0.5% (w/v) Poloxamer 407 (antisolvent and stabilizer)

  • Magnetic stirrer

  • Syringe pump

Procedure:

  • Dissolve this compound in acetone to prepare a 10 mg/mL solution.

  • Place the aqueous Poloxamer 407 solution in a beaker on a magnetic stirrer and stir at 500 rpm.

  • Using a syringe pump, add the this compound solution dropwise into the stirring antisolvent solution at a constant rate of 1 mL/min.

  • Continue stirring for 2 hours at room temperature to allow for solvent evaporation and nanoparticle stabilization.

  • The resulting nanosuspension can be used directly for in vitro studies or lyophilized for long-term storage and oral administration.

  • Characterize the nanoparticles for particle size, zeta potential, morphology (e.g., using DLS and TEM), and dissolution behavior.

Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on its known anti-inflammatory properties and the mechanisms of related compounds.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation This compound This compound Powder formulation Bioavailability Enhancement (Solid Dispersion, Cyclodextrin Complex, Nanoparticles) This compound->formulation dissolution Dissolution Testing (Biorelevant Media) formulation->dissolution physicochemical Physicochemical Analysis (DSC, XRD, FTIR, DLS, TEM) formulation->physicochemical animal_model Animal Model (e.g., Rats) dosing Oral Administration animal_model->dosing blood_sampling Blood Sampling dosing->blood_sampling analysis LC-MS/MS Analysis blood_sampling->analysis pk_pd Pharmacokinetic & Pharmacodynamic Analysis analysis->pk_pd

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS/TNF-α tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk activates ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases This compound This compound (Potential Inhibition) This compound->ikk ? This compound->nfkb_nuc ? dna DNA nfkb_nuc->dna binds genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) dna->genes induces

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_stimulus Cellular Stress/Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS/Cytokines receptor Receptor stimulus->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk activates mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk phosphorylates mapk MAPK (p38, JNK, ERK) mapkk->mapk phosphorylates mapk_nuc p-MAPK mapk->mapk_nuc translocates This compound This compound (Potential Modulation) This compound->mapk ? tf Transcription Factors (e.g., AP-1, c-Jun) mapk_nuc->tf activates genes Inflammatory Gene Expression tf->genes regulates

Caption: Potential modulation of the MAPK signaling pathway by this compound.

References

Dealing with matrix effects in Isocolumbin quantification from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Isocolumbin from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting endogenous or exogenous components present in the biological sample.[1][2] This interference can lead to either suppression or enhancement of the analyte signal, ultimately affecting the accuracy and precision of quantification.[2] Components such as phospholipids, salts, and metabolites in plasma or urine can all contribute to matrix effects.[3]

Q2: Why are matrix effects a significant concern for the bioanalysis of this compound?

A2: Matrix effects can lead to inaccurate and unreliable quantification of this compound.[2] Ion suppression can result in an underestimation of the true concentration, potentially leading to incorrect pharmacokinetic and toxicokinetic data.[3] Conversely, ion enhancement can cause an overestimation. These effects can compromise the validity of preclinical and clinical study results.

Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?

A3: A common qualitative method is the post-column infusion technique. This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted biological sample. Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.

For quantitative assessment, the post-extraction spike method is widely used. This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect.[1]

Q4: What are the primary strategies to minimize or compensate for matrix effects in this compound analysis?

A4: The main strategies can be categorized as follows:

  • Sample Preparation: Employing effective sample cleanup techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.[1][4]

  • Chromatographic Separation: Optimizing the LC method to achieve good separation between this compound and matrix components can significantly reduce their impact on ionization.[5]

  • Calibration Strategy:

    • Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples helps to ensure that the standards and samples experience similar matrix effects.

    • Standard Addition: This involves adding known amounts of this compound to aliquots of the sample to create a calibration curve within the sample itself, thereby accounting for matrix effects specific to that sample.

    • Use of an Internal Standard (IS): This is a highly effective method where a compound with similar physicochemical properties to this compound is added to all samples, standards, and quality controls at a constant concentration. The IS helps to normalize for variations in sample processing and matrix effects.[6] A stable isotope-labeled (SIL) this compound is the ideal internal standard.[6]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing for this compound - Inadequate chromatographic separation from matrix components. - Suboptimal mobile phase composition or gradient. - Column degradation.- Optimize the LC gradient to better resolve this compound from interfering peaks. - Experiment with different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate). - Replace the analytical column.
High Variability in Quantitative Results (Poor Precision) - Inconsistent matrix effects across different samples. - Inefficient or inconsistent sample preparation. - Instability of this compound in the matrix or processed sample.- Implement a more robust sample preparation method (e.g., SPE instead of PPT). - Utilize a suitable internal standard, preferably a stable isotope-labeled version of this compound. - Investigate the stability of this compound under different storage and processing conditions.
Low Analyte Recovery - Incomplete extraction of this compound from the biological matrix. - Degradation of this compound during sample preparation. - Adsorption of the analyte to labware.- Optimize the extraction solvent and pH. - Evaluate different sample preparation techniques (LLE, SPE). - Protect samples from light and extreme temperatures. Consider using silanized glassware.[7]
Significant Ion Suppression or Enhancement - Co-elution of highly ionizable matrix components (e.g., phospholipids). - Inadequate sample cleanup.- Improve chromatographic separation to move the this compound peak away from regions of high matrix interference. - Employ a more rigorous sample preparation method, such as phospholipid removal plates or a more selective SPE sorbent. - Use a stable isotope-labeled internal standard to compensate for the matrix effect.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This method is rapid and simple, suitable for initial method development and screening.

  • Materials:

    • Rat plasma (or other biological matrix)

    • This compound stock solution (in methanol (B129727) or DMSO)

    • Internal Standard (IS) stock solution (e.g., a structurally similar compound not present in the sample, or ideally, a stable isotope-labeled this compound). Formononetin has been used for Columbin (B190815) analysis.[8]

    • Methanol, ice-cold

    • Microcentrifuge tubes (1.5 mL)

    • Centrifuge

  • Procedure:

    • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 150 µL of ice-cold methanol to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Method for this compound Quantification (Adapted from Columbin Method)

  • Liquid Chromatography (LC) Conditions:

    • System: UPLC system

    • Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) %A %B
      0.0 95 5
      1.0 5 95
      2.0 5 95
      2.1 95 5

      | 3.0 | 95 | 5 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • System: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: To be determined by direct infusion of an this compound standard. For Columbin, the transition is m/z 359.2 -> 109.1.[8]

      • Internal Standard: To be determined based on the selected IS. For Formononetin, the transition is m/z 269.1 -> 254.1.[8]

    • Key MS Parameters (to be optimized):

      • Capillary voltage

      • Source temperature

      • Desolvation gas flow

      • Cone gas flow

      • Collision energy

3. Quantitative Assessment of Matrix Effect

  • Procedure:

    • Prepare three sets of samples:

      • Set A (Neat Solution): Spike this compound into the mobile phase at a known concentration (e.g., low, mid, and high QC levels).

      • Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix using the protein precipitation method described above. Spike this compound into the resulting supernatant at the same concentrations as Set A.

      • Set C (Pre-Extraction Spike): Spike this compound into six different lots of blank biological matrix before the protein precipitation step at the same concentrations as Set A.

    • Analyze all samples by LC-MS/MS.

    • Calculate the Matrix Factor (MF) and Recovery:

      • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

        • An MF of 1 indicates no matrix effect.

        • An MF < 1 indicates ion suppression.

        • An MF > 1 indicates ion enhancement.

      • Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) x 100

Quantitative Data Summary (Hypothetical Example for this compound)

Sample Preparation Method Analyte Concentration (ng/mL) Matrix Factor (MF) Recovery (%) Overall Process Efficiency (%) (MF x Recovery)
Protein Precipitation 100.759269
1000.809576
10000.829679
Liquid-Liquid Extraction 100.928578
1000.958884
10000.968985
Solid-Phase Extraction 101.0598103
1001.0299101
10001.0199100

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (e.g., Plasma) AddIS Add Internal Standard BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation (e.g., with Methanol) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Collect Supernatant Centrifugation->SupernatantCollection LC_Separation UPLC Separation SupernatantCollection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration ConcentrationCalculation Concentration Calculation PeakIntegration->ConcentrationCalculation

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_precision_issues Precision Troubleshooting cluster_accuracy_issues Accuracy Troubleshooting Start Inaccurate/Imprecise Results CheckPrecision Assess Precision (CV%) Start->CheckPrecision CheckAccuracy Assess Accuracy (%RE) Start->CheckAccuracy HighCV High CV (>15%) CheckPrecision->HighCV PoorAccuracy Poor Accuracy (Outside 85-115%) CheckAccuracy->PoorAccuracy InconsistentME Inconsistent Matrix Effects? HighCV->InconsistentME Yes InconsistentSP Inconsistent Sample Prep? HighCV->InconsistentSP Yes SystematicME Systematic Matrix Effect? PoorAccuracy->SystematicME Yes RecoveryIssue Poor Recovery? PoorAccuracy->RecoveryIssue Yes UseSIL_IS Use Stable Isotope Labeled IS InconsistentME->UseSIL_IS ImproveSP Improve Sample Prep Method InconsistentSP->ImproveSP MatrixMatchedCal Use Matrix-Matched Calibrators SystematicME->MatrixMatchedCal OptimizeSP Optimize Sample Prep for Recovery RecoveryIssue->OptimizeSP

Caption: Troubleshooting logic for this compound bioanalysis.

References

Technical Support Center: Optimizing Cell Viability in High-Concentration Isocolumbin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell viability in experiments involving high concentrations of Isocolumbin.

Troubleshooting Guide

High-concentration compound experiments can present several challenges affecting cell viability and data reproducibility. This guide addresses common issues, their potential causes, and actionable solutions.

Table 1: Troubleshooting Common Issues in High-Concentration this compound Experiments

Issue Potential Cause Recommended Solution
Low Cell Viability Across All Concentrations (Including Low Doses) - Solvent Toxicity: High concentrations of solvents like DMSO can be cytotoxic.[1] - Compound Instability: this compound may degrade in culture medium, producing toxic byproducts. - Incorrect Seeding Density: Too few cells may be overly sensitive to the compound.- Optimize Solvent Concentration: Ensure the final DMSO concentration is typically below 0.5% and include a vehicle control.[1] - Assess Compound Stability: Perform a stability study of this compound in your specific cell culture medium.[2] Prepare fresh solutions for each experiment.[1] - Determine Optimal Seeding Density: Conduct a cell titration experiment to find the ideal seeding density for your cell line and assay duration.[1][3]
Precipitation of this compound in Culture Medium - Poor Aqueous Solubility: this compound may have limited solubility in the aqueous environment of the cell culture medium.[1] - "Solvent Shock": Rapid dilution of a concentrated DMSO stock into the medium can cause the compound to precipitate.[2]- Use a Co-solvent: Prepare a high-concentration stock solution in a suitable solvent like DMSO.[1] - Stepwise Dilution: Create intermediate dilutions of the this compound stock in pre-warmed culture medium before the final dilution in the cell plate.[2] - Increase Serum Concentration (if applicable): Serum proteins can sometimes help to stabilize compounds in solution.[2]
Inconsistent or Non-Reproducible Results - Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability. - Edge Effects: Wells on the perimeter of the plate are prone to evaporation, altering compound concentration. - Incomplete Compound Dissolution: If the stock solution is not fully dissolved, dilutions will be inaccurate.- Proper Cell Seeding Technique: Ensure the cell suspension is homogenous before and during plating. - Minimize Edge Effects: Avoid using the outer wells of the plate for critical data points and fill them with sterile PBS or media. - Ensure Complete Dissolution: Vortex or sonicate the stock solution to ensure it is fully dissolved before making dilutions.[2]
High Background Signal in Viability Assays - Compound Interference: this compound may directly react with the assay reagents (e.g., MTT, resazurin).[4] - Media Component Reactivity: Phenol (B47542) red or other media components can interfere with colorimetric or fluorometric readouts.[3]- Run a "No-Cell" Control: Test for interference by incubating this compound with the assay reagent in cell-free media.[4] - Use Phenol Red-Free Medium: If interference is suspected, switch to a phenol red-free medium for the assay.[3]

Troubleshooting Workflow Diagram

Troubleshooting Workflow for Low Cell Viability start Low Cell Viability Observed check_solvent Check Solvent Toxicity (Vehicle Control vs. Untreated) start->check_solvent check_solubility Assess Compound Solubility (Visual Inspection for Precipitate) check_solvent->check_solubility Solvent Not Toxic optimize_protocol Optimize Experimental Protocol (Seeding Density, Incubation Time) check_solvent->optimize_protocol Solvent is Toxic check_stability Evaluate Compound Stability (Time-Course Analysis) check_solubility->check_stability Compound is Soluble check_solubility->optimize_protocol Precipitate Observed check_stability->optimize_protocol Compound is Unstable end Improved Cell Viability check_stability->end Compound is Stable optimize_protocol->end

Caption: A logical workflow for troubleshooting low cell viability in high-concentration compound experiments.

Frequently Asked Questions (FAQs)

1. What is a typical starting concentration range for this compound in cell viability assays?

While specific IC50 values for this compound are not widely published, for novel compounds, a common starting point is a wide concentration range, often from nanomolar to high micromolar (e.g., 0.01 µM to 100 µM), to determine the dose-response curve. Based on data for the related compound Columbin (B190815), significant growth inhibition in some cancer cell lines was observed in the 20-40 µM range[5].

Table 2: Hypothetical Dose-Response Data for this compound

Cell LineThis compound Concentration (µM)% Cell Viability (Relative to Vehicle Control)
Cancer Cell Line A 0.198%
192%
1075%
25 50% (IC50)
5030%
10015%
Cancer Cell Line B 0.199%
195%
1085%
40 50% (IC50)
5042%
10025%

2. How should I prepare this compound for cell culture experiments?

Due to the likely hydrophobic nature of this compound, it is recommended to first dissolve it in a non-polar solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[1] This stock solution can then be serially diluted in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture wells is non-toxic to the cells, typically below 0.5%.[1]

3. What is the likely mechanism of action of this compound?

While the precise signaling pathways affected by this compound are still under investigation, studies on the structurally similar compound, Columbin, suggest a potential anti-inflammatory mechanism. Columbin has been shown to inhibit the production of nitric oxide (NO) and the activity of cyclooxygenase-2 (COX-2), key mediators of inflammation.[6][7] Interestingly, this action appears to be independent of the NF-κB signaling pathway.[6] It is plausible that this compound shares a similar mechanism of action.

This compound's Potential Anti-Inflammatory Signaling Pathway

Potential Anti-Inflammatory Mechanism of this compound LPS Inflammatory Stimulus (e.g., LPS) iNOS iNOS Expression LPS->iNOS COX2 COX-2 Expression LPS->COX2 This compound This compound This compound->iNOS This compound->COX2 NO Nitric Oxide (NO) Production iNOS->NO PGs Prostaglandin Production COX2->PGs Inflammation Inflammatory Response NO->Inflammation PGs->Inflammation

Caption: A diagram illustrating the potential inhibitory effect of this compound on inflammatory pathways.

4. What are the best practices for performing a cell viability assay with high concentrations of this compound?

  • Optimize Seeding Density: Ensure cells are in the exponential growth phase at the time of treatment and are not over-confluent at the end of the assay.

  • Use Appropriate Controls: Include untreated controls, vehicle (e.g., DMSO) controls, and a positive control (a compound known to induce cell death).

  • Minimize Evaporation: Use a humidified incubator and consider not using the outer wells of 96-well plates for data points.

  • Ensure Proper Mixing: After adding this compound to the wells, gently mix the plate to ensure even distribution.

  • Confirm with Microscopy: Visually inspect the cells under a microscope to confirm that the results of the viability assay correlate with cell morphology and number.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • DMSO

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve 2x the final desired concentrations.

    • Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the appropriate wells. Include vehicle control wells with the same final DMSO concentration.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Assessing the Solubility of this compound in Cell Culture Medium

This protocol provides a method to estimate the kinetic solubility of this compound in your experimental medium.[2]

Materials:

  • This compound

  • DMSO

  • Complete cell culture medium

  • 96-well clear-bottom plate

  • Plate reader capable of measuring turbidity (absorbance at ~600-650 nm)

Methodology:

  • Prepare this compound Dilutions:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • In a 96-well plate, perform serial dilutions of the this compound stock in DMSO.

  • Add to Medium:

    • Using a multichannel pipette, add pre-warmed (37°C) complete culture medium to each well to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent.

    • Include wells with medium and DMSO only as a blank.

  • Incubate:

    • Seal the plate and incubate at 37°C for 1-2 hours to allow for potential precipitation.

  • Measure Turbidity:

    • Visually inspect the plate for any precipitate.

    • Measure the absorbance at 620 nm. An increase in absorbance compared to the blank indicates precipitation.

  • Determine Solubility Limit:

    • The highest concentration that does not show a significant increase in turbidity is considered the approximate kinetic solubility limit under these conditions.

Experimental Workflow for Determining IC50

Experimental Workflow for IC50 Determination start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_drug Prepare Serial Dilutions of this compound overnight_incubation->prepare_drug treat_cells Treat Cells with this compound overnight_incubation->treat_cells prepare_drug->treat_cells treatment_incubation Incubate for 24/48/72 hours treat_cells->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate for 2-4 hours add_mtt->mtt_incubation solubilize Add Solubilization Solution mtt_incubation->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data and Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A step-by-step workflow for determining the IC50 of this compound using an MTT assay.

References

Validation & Comparative

Isocolumbin vs. Columbin: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin (B3435002) and columbin (B190815) are furanoditerpenoids, natural compounds predominantly isolated from plants of the Tinospora species, which have a long history of use in traditional medicine. As structural isomers, they share a common chemical formula but differ in the spatial arrangement of their atoms, leading to potentially distinct biological activities. This guide provides a comparative overview of the reported biological activities of this compound and columbin, supported by available experimental data. The information presented aims to assist researchers in evaluating their potential as therapeutic agents.

Comparative Biological Activity Data

The following tables summarize the available quantitative data on the biological activities of this compound and columbin. It is important to note that the data has been compiled from different studies and, therefore, may not be directly comparable due to variations in experimental conditions.

Table 1: Antiviral Activity

CompoundVirus/TargetAssay TypeIC50/EC50Citation
This compoundSARS-CoV-2 Main Protease (6Y84)In-silico< 1 µM[1]
This compoundSARS-CoV-2 Surface Glycoprotein (6VSB)In-silico< 1 µM[1]

Table 2: Anti-inflammatory Activity

CompoundTargetAssay TypeInhibition (%) / IC50ConcentrationCitation
ColumbinCyclooxygenase-1 (COX-1)In vitro63.7 ± 6.4%100 µM[2][3]
ColumbinCyclooxygenase-2 (COX-2)In vitro18.8 ± 1.5%100 µM[2][3]
ColumbinNitric Oxide (NO) ProductionIn vitro (LPS-stimulated RAW264.7 cells)Inhibition observedNot specified[2]

Table 3: Enzyme Inhibition Activity

CompoundEnzymeAssay TypeIC50Citation
ColumbinAcetylcholinesterase (AChE)In vitro1.2993 ± 0.17 mg/mL

Signaling Pathway Modulation

Columbin and the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor involved in inflammatory responses. Studies on columbin have investigated its effect on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The findings indicate that columbin does not inhibit the translocation of NF-κB from the cytoplasm to the nucleus, suggesting that its anti-inflammatory effects may be mediated through other pathways.[2][4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates IKK->IkB degradation NFkB NF-κB IkB->NFkB bound Nucleus Nucleus NFkB->Nucleus translocation NFkB_n NF-κB Inflammatory_Genes Inflammatory Gene Transcription Columbin Columbin Columbin->NFkB No Inhibition of Translocation NFkB_n->Inflammatory_Genes

Columbin's lack of effect on NF-κB translocation.

Information regarding the signaling pathways modulated by this compound is currently limited in the available scientific literature. Further research is required to elucidate its mechanisms of action.

Experimental Protocols

In Vitro Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol outlines a general method for determining the inhibitory effect of a compound on nitric oxide production in macrophage cell lines, such as RAW264.7.

  • Cell Culture: RAW264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (this compound or columbin) for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of nitric oxide.

  • Incubation: The plates are incubated for a further 24 hours.

  • Griess Reaction: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Measurement: The absorbance of the resulting colored azo dye is measured using a microplate reader at a wavelength of approximately 540 nm. The concentration of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: The percentage inhibition of NO production is calculated by comparing the absorbance of the compound-treated wells to that of the untreated (LPS-stimulated) control wells.[5][6][7]

G A Seed RAW264.7 cells in 96-well plate B Pre-treat with This compound/Columbin A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Add Griess Reagent E->F G Measure absorbance at 540 nm F->G H Calculate % NO inhibition G->H

Workflow for in vitro nitric oxide inhibition assay.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a common colorimetric method for assessing the inhibitory activity of compounds against acetylcholinesterase.

  • Reagent Preparation: Prepare a phosphate (B84403) buffer, a solution of acetylthiocholine (B1193921) iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and a solution of acetylcholinesterase enzyme.

  • Reaction Mixture: In a 96-well plate, a reaction mixture is prepared containing the phosphate buffer, DTNB, and the test compound (columbin) at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding the acetylcholinesterase solution to the wells.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Substrate Addition: The substrate, acetylthiocholine iodide, is added to all wells.

  • Measurement: The absorbance is measured kinetically over time using a microplate reader at a wavelength of 412 nm. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the AChE activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is determined from a dose-response curve.

G A Prepare reaction mixture (Buffer, DTNB, Columbin) B Add Acetylcholinesterase A->B C Incubate B->C D Add Acetylthiocholine (substrate) C->D E Measure absorbance at 412 nm (kinetic) D->E F Calculate % inhibition and IC50 E->F

Workflow for acetylcholinesterase inhibition assay.

Conclusion

The available data suggests that both this compound and columbin possess interesting biological activities. This compound shows promise as an antiviral agent based on in-silico studies, while columbin demonstrates anti-inflammatory and neuroprotective potential through the inhibition of COX enzymes and acetylcholinesterase, respectively. However, the lack of direct comparative studies and the limited quantitative data for this compound highlight the need for further research. Future studies should focus on performing head-to-head comparisons of these isomers across a range of biological assays to better delineate their therapeutic potential and structure-activity relationships. Elucidating the signaling pathways modulated by this compound is also a critical next step in understanding its mechanism of action.

References

Validating the Anti-inflammatory Potential of Isocolumbin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory effects of Isocolumbin, a natural furanoditerpene. Due to the limited availability of data on isolated this compound, this guide incorporates findings from studies on crude extracts containing this compound and its isomer, Columbin, to provide a comprehensive overview of its potential therapeutic efficacy. Standard anti-inflammatory agents, Dexamethasone and Indomethacin, are included for comparative benchmarking.

Comparative Efficacy in Animal Models of Inflammation

The anti-inflammatory properties of this compound and related compounds have been evaluated in the carrageenan-induced paw edema model, a standard preclinical assay for acute inflammation. The data presented below summarizes the available findings.

Treatment GroupAnimal ModelDosageRoute of Administration% Inhibition of Paw EdemaReference Compound% Inhibition of Reference
Sphenocentrum jollyanum fruit methanol (B129727) extract (containing this compound, Columbin, and fibleucin)Rat200 mg/kgOral79.58%Acetylsalicylic Acid72.5% (at 100 mg/kg)
Columbin (Isomer of this compound)Rat20 mg/kgOral67.08%Acetylsalicylic Acid72.5% (at 100 mg/kg)
IndomethacinRat10 mg/kgOral~50-70%--
DexamethasoneMouse1 mg/kgOralSignificant reduction in inflammatory markers--

Note: Data for isolated this compound is currently unavailable. The data for the Sphenocentrum jollyanum extract suggests potent anti-inflammatory activity of its constituents. The significant activity of its isomer, Columbin, at a lower dose warrants further investigation into the specific contribution of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Groups:

    • Vehicle Control (e.g., saline or 1% carboxymethyl cellulose)

    • This compound/Test Compound (at various doses)

    • Reference Drug (e.g., Indomethacin, 10 mg/kg)

  • Procedure:

    • Test compounds, reference drug, or vehicle are administered orally one hour before the induction of inflammation.

    • Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% carrageenan solution in saline into the right hind paw.

    • Paw volume is measured immediately after carrageenan injection and at specified intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is used to study systemic inflammation and the effects of compounds on inflammatory cytokine production.

  • Animals: Male BALB/c mice (6-8 weeks old) are typically used.

  • Groups:

    • Vehicle Control (e.g., saline)

    • LPS Control

    • This compound/Test Compound + LPS

    • Reference Drug (e.g., Dexamethasone, 1 mg/kg) + LPS

  • Procedure:

    • Test compounds, reference drug, or vehicle are administered (e.g., intraperitoneally or orally) prior to LPS challenge.

    • Inflammation is induced by an intraperitoneal injection of LPS (e.g., 10 mg/kg).

    • After a specific time period (e.g., 6 hours), blood and tissue samples are collected.

  • Data Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum and tissues are quantified using ELISA.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of natural compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory cascade. While the specific mechanisms of this compound are still under investigation, the known pathways for related furanoditerpenoids and the general inflammatory process are illustrated below.

G Potential Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6, COX-2) Nucleus->ProInflammatory_Genes activates This compound This compound (Proposed) This compound->IKK inhibits? This compound->NFkB inhibits?

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

G Experimental Workflow for In Vivo Anti-inflammatory Assessment Start Animal Acclimatization Grouping Grouping of Animals (Control, Test, Reference) Start->Grouping Dosing Administration of This compound/Vehicle/Reference Drug Grouping->Dosing Induction Induction of Inflammation (e.g., Carrageenan injection) Dosing->Induction Measurement Measurement of Inflammatory Parameters (e.g., Paw Volume) Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis End Conclusion Analysis->End

Caption: A typical experimental workflow for evaluating the in vivo anti-inflammatory effects of this compound.

Unraveling the Anticancer Potential of Isocolumbin: A Comparative Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocolumbin, a furanoditerpenoid, has garnered interest for its potential as an anticancer agent. However, a comprehensive understanding of its precise mechanism of action remains an area of active investigation. This guide provides a comparative analysis of the confirmed mechanisms of action of structurally similar compounds, Columbamine and Palmatine, to infer the likely pathways through which this compound may exert its anticancer effects. Experimental data for these related compounds suggest that this compound could induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways, including the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways. This guide presents available quantitative data, detailed experimental protocols for key assays, and visual representations of the implicated signaling cascades to facilitate further research and drug development efforts centered on this compound.

Disclaimer: Direct experimental data on the mechanism of action of this compound in cancer cells is currently limited in publicly available scientific literature. The information presented herein is largely based on studies of the structurally related isoquinoline (B145761) alkaloids, Columbamine and Palmatine. The proposed mechanisms for this compound are therefore hypothetical and require direct experimental validation.

Comparative Analysis of Anticancer Activity

While specific IC50 values for this compound are not widely reported, the cytotoxic activities of the related compounds Columbamine and Palmatine have been documented in various cancer cell lines. This data provides a benchmark for hypothesizing the potential potency of this compound.

Table 1: Comparative Cytotoxicity of Columbamine and Palmatine in Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Columbamine HCT116Colon CancerNot explicitly stated, significant growth inhibition at 20-40 µM[1][2]
SW480Colon CancerNot explicitly stated, growth inhibition proportional to dose[1][2]
LoVoColon CancerNot explicitly stated[1][2]
SMMC7721Hepatocellular CarcinomaNot explicitly stated
HepG2Hepatocellular CarcinomaNot explicitly stated
Hep3BHepatocellular CarcinomaNot explicitly stated
Palmatine CMT-U27Canine Mammary Tumor50-200 µM (inhibition of migration)[3]
ACC-201Gastric Cancer3.93[3]
NCI-N87Gastric Cancer6.58[3]

Proposed Mechanism of Action of this compound

Based on the activities of Columbamine and Palmatine, this compound is hypothesized to induce cancer cell death and inhibit proliferation through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways.

Induction of Apoptosis

Columbamine has been shown to trigger apoptosis through a caspase-dependent mechanism. It is plausible that this compound activates a similar cascade.

Table 2: Effects of Columbamine on Apoptosis-Related Proteins in Colon Cancer Cells

ProteinEffectMethod of DetectionReference
Cleaved Caspase-3UpregulationWestern Blot[2]
Cleaved PARPUpregulationWestern Blot[2]
BADUpregulationWestern Blot[2]
Bcl-2DownregulationWestern Blot[2]
Induction of Cell Cycle Arrest

Palmatine has been demonstrated to cause cell cycle arrest at the G2/M phase in colon cancer cells by targeting Aurora Kinase A (AURKA). This compound may exert a similar effect on cell cycle progression.

Key Signaling Pathways

The anticancer effects of Columbamine and Palmatine are attributed to their ability to modulate signaling pathways critical for cancer cell survival and proliferation. It is highly probable that this compound targets one or more of these pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism, and its overactivation is common in many cancers. Columbamine has been reported to suppress this pathway in hepatocellular carcinoma.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound (Hypothesized) This compound->PI3K Inhibition

Figure 1: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical regulator of cell proliferation, differentiation, and survival. Columbamine has been shown to inhibit the p38 and ERK1/2 components of this pathway in hepatocellular carcinoma.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Activation This compound This compound (Hypothesized) This compound->Raf Inhibition This compound->MEK This compound->ERK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 2: Hypothesized inhibition of the MAPK/ERK pathway by this compound.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Columbamine has been shown to suppress this pathway in colon cancer cells[1][2].

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Frizzled->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation This compound This compound (Hypothesized) This compound->beta_catenin Promotes Degradation Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Genes

Figure 3: Hypothesized inhibition of the Wnt/β-catenin pathway by this compound.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, the following are detailed protocols for key experiments, adapted from studies on related compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Workflow:

MTT_Workflow A Seed cancer cells in 96-well plates B Treat with varying concentrations of This compound A->B C Incubate for 24, 48, or 72 hours B->C D Add MTT reagent and incubate C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Isocolumbin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of furanoditerpenoids, the accurate and precise quantification of isocolumbin (B3435002) is critical for pharmacokinetic studies, quality control of herbal products, and pharmacological research. This compound, a bitter furanoditerpenoid and a structural isomer of columbin (B190815), is found in plants of the Menispermaceae family, such as Tinospora cordifolia. Due to their structural similarity, the simultaneous analysis of this compound and columbin presents an analytical challenge that necessitates robust and validated methods.

This guide provides a comparative overview of high-performance thin-layer chromatography (HPTLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the analysis of this compound. While specific validated methods for this compound are not extensively reported, this guide draws upon validated methods for its isomer, columbin, and principles of method adaptation for closely related compounds. Cross-validation of these methods is essential to ensure the reliability and comparability of data across different analytical platforms and laboratories.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification depends on the specific requirements of the study, such as the need for high sensitivity in biological matrices or high throughput for quality control of plant extracts.

ParameterHPTLC with DensitometryUPLC-MS/MS
Principle Planar chromatography based on differential partitioning of the analyte between a stationary phase and a mobile phase, followed by densitometric quantification.Separation by liquid chromatography based on polarity, followed by highly selective and sensitive detection using mass spectrometry.
Selectivity Moderate. Relies on chromatographic separation (Rf value) and derivatization for visualization. Potential for interference from matrix components.Very High. Mass spectrometry provides specificity based on the mass-to-charge ratio (m/z) of precursor and product ions, allowing for the differentiation of isomers like columbin and this compound.[1]
Sensitivity Lower. Suitable for quantification in herbal extracts and formulations.Very High. Ideal for trace-level quantification in complex biological matrices such as plasma and urine.
Throughput High. Multiple samples can be analyzed simultaneously on a single plate.High. Fast analysis times, often under a few minutes per sample.[2][3]
Cost Lower instrumentation and operational costs.Higher initial investment and maintenance costs.
Quantitative Performance See Table 1See Table 2

Quantitative Performance Data

The following tables summarize the validation parameters for HPTLC and UPLC-MS/MS methods developed for columbin, which can be considered indicative for the analysis of its isomer, this compound, with appropriate method adaptation and validation.

Table 1: HPTLC Method Validation Parameters for Columbin [4][5][6][7]

ParameterPerformance
Linearity Range 675 - 1875 ng/band
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 53.86 ng/band
Limit of Quantification (LOQ) 163.21 ng/band
Precision (RSD%) < 2%
Accuracy (Recovery %) 98.06 - 98.80%

Table 2: UPLC-MS/MS Method Validation Parameters for Columbin [2][3]

ParameterPerformance
Linearity Range 1.22 - 2500 nM
Correlation Coefficient (r²) > 0.99
Limit of Quantification (LOQ) 1.22 nM
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.

HPTLC-Densitometry Method for this compound (Adapted from Columbin Method)

This method is suitable for the quantification of this compound in herbal extracts.

1. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol (B129727) to obtain a stock solution (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol.

  • Sample Solution: Extract the plant material with a suitable solvent (e.g., methanol) using ultrasonication or soxhlet extraction. Filter the extract and dilute to a known concentration.

2. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of hexane, chloroform, methanol, and formic acid. The exact ratio should be optimized to achieve good separation of this compound from other components.

  • Application: Apply standards and samples as bands using an automatic TLC sampler.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Derivatization: After drying, spray the plate with anisaldehyde-sulfuric acid reagent and heat to visualize the spots.[5]

  • Densitometric Scanning: Scan the plate at a suitable wavelength (e.g., 600 nm after derivatization) using a TLC scanner.[5]

UPLC-MS/MS Method for this compound in Biological Matrices (Adapted from Columbin Method)

This highly sensitive and selective method is ideal for pharmacokinetic studies.[2][3]

1. Sample Preparation (Plasma):

  • Protein Precipitation: To a small volume of plasma (e.g., 50 µL), add a protein precipitating agent like methanol or acetonitrile (B52724).[2]

  • Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Injection: Inject a small volume of the supernatant into the UPLC-MS/MS system.

2. UPLC Conditions:

  • Column: A reversed-phase column, such as a Waters UPLC BEH C18.[2]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water with 0.1% formic acid.[2]

  • Flow Rate: A typical flow rate for UPLC is around 0.3-0.5 mL/min.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C).

3. MS/MS Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound. The distinct fragmentation pattern of this compound compared to columbin allows for their differentiation.[1]

Mandatory Visualizations

To further elucidate the analytical workflows and the structural basis for method selectivity, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation define_scope Define Scope & Purpose set_criteria Set Acceptance Criteria define_scope->set_criteria specificity Specificity/ Selectivity set_criteria->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness validation_report Validation Report robustness->validation_report sop Standard Operating Procedure (SOP) validation_report->sop

Analytical Method Validation Workflow

Pharmacokinetic_Study_Workflow cluster_in_vivo In-Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Bioanalysis cluster_data_analysis Data Analysis dosing Drug Administration (e.g., oral, IV) sampling Biological Sample Collection (e.g., blood, urine) at pre-defined time points dosing->sampling extraction Analyte Extraction (e.g., Protein Precipitation, Liquid-Liquid Extraction) sampling->extraction lc_ms_analysis UPLC-MS/MS Analysis extraction->lc_ms_analysis quantification Quantification using Validated Method lc_ms_analysis->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling parameter_calc Calculation of Parameters (e.g., AUC, Cmax, T1/2) pk_modeling->parameter_calc

Pharmacokinetic Study Workflow

MSMS_Fragmentation cluster_columbin Columbin Fragmentation cluster_this compound This compound Fragmentation columbin Columbin Precursor Ion m/z 359 col_frag1 Product Ion 1 m/z 95 columbin->col_frag1 Loss of C14H16O5 col_frag2 Product Ion 2 m/z 109 columbin->col_frag2 Loss of C13H14O5 col_frag3 Product Ion 3 m/z 147 columbin->col_frag3 Loss of C11H12O4 This compound This compound Precursor Ion m/z 359 iso_frag1 Product Ion 1 m/z 107 This compound->iso_frag1 Loss of C14H14O5 iso_frag2 Product Ion 2 m/z 175 This compound->iso_frag2 Loss of C10H10O4 iso_frag3 Product Ion 3 m/z 203 This compound->iso_frag3 Loss of C8H8O3

MS/MS Fragmentation Pathways

References

A Comparative Analysis of Isocolumbin from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isocolumbin, a furanoditerpenoid, has garnered significant interest within the scientific community for its diverse pharmacological properties. This guide provides a comparative analysis of this compound derived from various plant species, focusing on quantitative data, experimental protocols, and biological activities to aid in research and development endeavors. While Tinospora species, particularly Tinospora cordifolia, are the most extensively studied sources, this guide also collates available information on other plant genera known to contain this bioactive compound.

Botanical Sources of this compound

This compound has been identified in several plant species, primarily within the Menispermaceae family. The principal and most researched source is the genus Tinospora. Other reported botanical sources include:

  • Tinospora cordifolia : Widely recognized in traditional medicine, this species is a significant source of this compound and has been the subject of numerous phytochemical and pharmacological studies.[1]

  • Tinospora crispa

  • Tinospora malabarica

  • Jateorrhiza palmata (Calumba)

  • Sphenocentrum jollyanum : The fruit and root extracts of this plant have been shown to contain this compound.[2][3][4][5][6]

  • Melothria maderospatana

  • Dioscoreophyllum cumminsii [7]

Comparative Quantitative Analysis

Quantitative data on this compound content varies among different species and even within the same species depending on geographical location and the part of the plant used. Direct comparative studies are limited, but data from individual analyses provide a basis for comparison.

Table 1: Quantitative Comparison of Columbin (a closely related and often co-analyzed furanoditerpenoid) in different Tinospora Species

Plant SpeciesPlant PartExtraction MethodAnalytical MethodColumbin Content (% w/w)Reference
Tinospora cordifoliaStemHydroalcoholic ExtractHPTLC-DS0.196
Tinospora cordifoliaStemAqueous ExtractHPTLC-DS0.284
Tinospora cordifolia (from higher altitudes)Not specified70% Ethanolic ExtractRP-HPLC-UV-DADHighest among tested Tinospora species[2][3]
Tinospora malabaricaNot specified70% Ethanolic ExtractRP-HPLC-UV-DADLower than T. cordifolia[2][3]
Tinospora crispaNot specified70% Ethanolic ExtractRP-HPLC-UV-DADLower than T. cordifolia[2][3]

Experimental Protocols

The following sections detail generalized experimental procedures for the extraction, isolation, and biological evaluation of this compound, primarily based on methodologies reported for Tinospora cordifolia.

Extraction and Isolation of this compound

A general workflow for the extraction and isolation of this compound from plant material is outlined below. This process typically involves solvent extraction followed by chromatographic separation.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Harvest Harvest Plant Material Dry Drying Harvest->Dry Grind Grinding to Powder Dry->Grind Solvent_Extraction Solvent Extraction (e.g., Methanol (B129727)/Ethanol) Grind->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Column_Chromatography Column Chromatography (Silica Gel) Concentration->Column_Chromatography TLC TLC Analysis Column_Chromatography->TLC Crystallization Crystallization TLC->Crystallization Isolated_this compound Isolated this compound Crystallization->Isolated_this compound HPTLC_HPLC HPTLC/HPLC for Purity Isolated_this compound->HPTLC_HPLC Spectroscopy Spectroscopic Analysis (NMR, MS) Isolated_this compound->Spectroscopy

A generalized workflow for the extraction and isolation of this compound.

Methodology:

  • Plant Material Preparation : The selected plant part (e.g., stem of Tinospora cordifolia) is harvested, shade-dried, and pulverized into a coarse powder.

  • Solvent Extraction : The powdered material is subjected to extraction with a suitable solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.

  • Filtration and Concentration : The extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification : The crude extract is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to separate the fractions.

  • Fraction Analysis and Isolation : The collected fractions are monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled, concentrated, and may be further purified by recrystallization to obtain pure this compound.

  • Structural Elucidation and Purity Assessment : The purity of the isolated this compound is assessed by High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC). The structure is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Comparative Biological Activities

This compound has been reported to exhibit a wide range of biological activities. The majority of these studies have been conducted on this compound isolated from Tinospora cordifolia.

Table 2: Summary of Reported Biological Activities of this compound and Related Plant Extracts

Biological ActivityPlant Source of this compound/ExtractExperimental ModelKey FindingsReference
Anti-inflammatory Sphenocentrum jollyanum (isolated Columbin)Carrageenan-induced rat paw edemaSignificant inhibition of edema (67.08% at 20 mg/kg).[3]
Antioxidant Tinospora cordifolia (ethanolic root extract containing this compound)Aflatoxin-induced nephrotoxicity in miceThe extract showed a protective effect by reducing TBARS and enhancing antioxidant enzymes.
Anti-diabetic Tinospora cordifolia (this compound)In silico dockingThis compound showed high binding affinity to key proteins involved in diabetes, such as pancreatic α-amylase and α-glucosidase.
Anti-cancer Tinospora species (this compound mentioned as a constituent)General reviewThis compound is noted as having strong anticancer activities.[1]
Antiviral (Anti-SARS-CoV-2) Tinospora cordifolia (this compound)In silico dockingThis compound demonstrated high binding efficacy against SARS-CoV-2 main protease and surface glycoprotein, with a predicted IC50 value of < 1μM.
Representative Signaling Pathway: Anti-inflammatory Action

This compound's anti-inflammatory effects are thought to be mediated through the modulation of various signaling pathways involved in the inflammatory response. A simplified representation of a potential mechanism is the inhibition of pro-inflammatory cytokine production.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Signaling cluster_2 Gene Expression cluster_3 Inhibitory Action Stimulus Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines This compound This compound This compound->NFkB Inhibition This compound->MAPK Inhibition

Potential anti-inflammatory signaling pathway modulated by this compound.

Logical Framework for Comparative Analysis

The comparative analysis of this compound from different plant species follows a structured approach, starting from the identification of sources to the evaluation of its therapeutic potential.

G cluster_0 Source Identification cluster_1 Chemical Analysis cluster_2 Biological Evaluation cluster_3 Comparative Assessment Tinospora Tinospora spp. Extraction Extraction & Isolation Tinospora->Extraction Sphenocentrum Sphenocentrum jollyanum Sphenocentrum->Extraction Other Other Sources Other->Extraction Quantification Quantification (Yield & Purity) Extraction->Quantification In_vitro In vitro Assays Quantification->In_vitro In_vivo In vivo Studies Quantification->In_vivo In_silico In silico Docking Quantification->In_silico Efficacy Comparative Efficacy In_vitro->Efficacy In_vivo->Efficacy In_silico->Efficacy Safety Safety & Toxicity Profile Efficacy->Safety Therapeutic_Potential Therapeutic Potential Safety->Therapeutic_Potential

Logical flow for the comparative analysis of this compound.

Conclusion and Future Directions

This guide consolidates the current knowledge on this compound from various plant sources. Tinospora cordifolia stands out as the most well-documented source, with established methods for quantification and a growing body of evidence for its biological activities. However, a significant lack of quantitative and comparative biological data for this compound from other plant species, such as Sphenocentrum jollyanum and Jateorrhiza palmata, is evident.

Future research should prioritize:

  • Quantitative analysis of this compound in a wider range of plant species.

  • Standardized protocols for extraction and isolation to enable meaningful comparisons of yield and purity.

  • Head-to-head comparative studies on the biological activities of this compound isolated from different botanical origins to determine if the source influences its therapeutic efficacy.

Such studies will be invaluable for the scientific community and professionals in drug development, enabling the selection of the most promising botanical sources for further investigation and potential therapeutic applications.

References

Isocolumbin's Therapeutic Potential: An In Vivo and In Silico Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isocolumbin, a furanoditerpenoid found in the medicinal plant Tinospora cordifolia, has garnered interest for its potential therapeutic applications. While in vivo validation remains a critical next step, in silico studies predict promising interactions with key targets in metabolic diseases. This guide provides a comparative analysis of this compound's predicted therapeutic potential against the experimentally validated in vivo effects of its close structural analog, Columbin (B190815), and standard therapeutic agents. This objective comparison, supported by available experimental data and detailed protocols, aims to inform future in vivo research and drug development efforts.

Comparative Analysis of Therapeutic Potential

The following tables summarize the available data for this compound (in silico) and Columbin (in vivo) against relevant therapeutic targets. It is imperative to note that the data for this compound is predictive and requires experimental verification.

Anti-Inflammatory Activity

While direct in vivo anti-inflammatory data for this compound is not yet available, studies on its isomer, Columbin, provide valuable insights. Columbin has demonstrated anti-inflammatory properties in a carrageenan-induced paw edema model in mice.[1]

Compound/DrugModelDosageEfficacy (Inhibition of Edema)Mechanism of Action (Experimental/Predicted)
This compound In SilicoN/APredicted interaction with NF-κB and PPAR-γ pathwaysPotential inhibition of pro-inflammatory mediators.
Columbin Carrageenan-Induced Paw Edema (Mice)100 mg/kgSignificant reduction in paw edemaInhibition of COX-2 and nitric oxide production. Does not suppress NF-κB translocation.[1]
Indomethacin (B1671933) Carrageenan-Induced Paw Edema (Rats)10 mg/kgSignificant inhibition of paw edemaNon-selective COX inhibitor.[2][3][4][5][6]
Potential Antidiabetic and Anti-Obesity Effects (In Silico Predictions for this compound)

In silico molecular docking studies suggest that this compound may have therapeutic potential in managing diabetes and obesity by interacting with key metabolic regulators.[7][8]

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Potential Therapeutic Effect
This compound Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)-10.1Improvement of insulin (B600854) sensitivity.[7][8]
This compound Pancreatic α-amylase-9.6Reduction of postprandial hyperglycemia.[7][8]
This compound α-glucosidase-9.0Reduction of postprandial hyperglycemia.[7][8]
This compound Adiponectin-9.0Regulation of glucose levels and fatty acid breakdown.[7][8]

Experimental Protocols

Carrageenan-Induced Paw Edema Model (for Columbin)

This widely used model assesses the acute anti-inflammatory activity of a compound.

Animals: Male Swiss albino mice (25-30g) are used.

Procedure:

  • Animals are divided into control, standard, and test groups.

  • The initial volume of the right hind paw of each mouse is measured using a plethysmometer.

  • The test compound (Columbin) or standard drug (Indomethacin) is administered orally. The control group receives the vehicle.

  • After 30 minutes, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse to induce inflammation.

  • Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

In Vivo Models for Diabetes and Obesity Assessment

While not yet performed for this compound, standard in vivo models for evaluating potential antidiabetic and anti-obesity agents include:

  • Alloxan- or Streptozotocin-Induced Diabetic Models: These models are used to induce hyperglycemia in rodents to test the efficacy of hypoglycemic agents.[9][10]

  • High-Fat Diet-Induced Obesity Model: This model is used to induce obesity and related metabolic syndromes in animals to evaluate the effects of compounds on body weight, fat mass, and metabolic parameters.[11][12][13]

Signaling Pathways and Experimental Workflow

Predicted Signaling Pathways for this compound

The following diagrams illustrate the potential signaling pathways that this compound may modulate based on in silico predictions.

Isocolumbin_Signaling_Pathways This compound This compound PPARg PPAR-γ This compound->PPARg Activates (Predicted) NFkB NF-κB This compound->NFkB Inhibits (Predicted) Gene_Expression Gene Expression PPARg->Gene_Expression NFkB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Insulin_Sensitivity Insulin Sensitivity Gene_Expression->Insulin_Sensitivity

Predicted modulation of PPAR-γ and NF-κB pathways by this compound.
Experimental Workflow for In Vivo Anti-Inflammatory Studies

The following diagram outlines the typical workflow for evaluating the anti-inflammatory potential of a compound like Columbin in vivo.

in_vivo_workflow start Animal Acclimatization grouping Grouping of Animals (Control, Standard, Test) start->grouping baseline Baseline Paw Volume Measurement grouping->baseline treatment Administration of Compound/Vehicle baseline->treatment induction Induction of Inflammation (Carrageenan Injection) treatment->induction measurement Paw Volume Measurement (Hourly) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis end Conclusion on Anti-inflammatory Activity analysis->end

Standard workflow for the carrageenan-induced paw edema model.

Conclusion

The available in silico evidence strongly suggests that this compound warrants further investigation for its potential therapeutic effects in inflammatory conditions, diabetes, and obesity. The in vivo data on its structural analog, Columbin, provides a promising, albeit indirect, validation of its anti-inflammatory potential. Future research should prioritize the in vivo validation of this compound's predicted activities and directly compare its efficacy and safety profile against established therapeutic agents. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers embarking on these crucial next steps in the evaluation of this compound's therapeutic promise.

References

Isocolumbin's Anti-Inflammatory Potential: A Comparative Analysis Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available preclinical data provides a comparative analysis of the anti-inflammatory efficacy of Isocolumbin, a natural furanoditerpenoid, against standard non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and diclofenac (B195802). This guide synthesizes in vitro and in vivo experimental data to offer researchers, scientists, and drug development professionals a clear perspective on this compound's potential as an anti-inflammatory agent.

In Vitro Efficacy: Inhibition of Key Inflammatory Mediators

This compound has demonstrated inhibitory effects on key enzymes in the inflammatory cascade, namely cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). One study reported that at a concentration of 100µM, this compound inhibited COX-1 and COX-2 by 63.7% and 18.8%, respectively. However, a direct comparison of 50% inhibitory concentrations (IC50) with standard NSAIDs from the same study is not yet available.

For context, the IC50 values for ibuprofen and diclofenac, quintessential NSAIDs, vary across different studies due to experimental conditions. Generally, diclofenac is a potent inhibitor of both COX isoforms, with IC50 values often in the low micromolar or even nanomolar range. Ibuprofen is also a non-selective COX inhibitor, with reported IC50 values typically in the low micromolar range. The table below summarizes representative data from various sources to provide a comparative overview.

CompoundTargetIC50 / % Inhibition
This compound COX-163.7% inhibition @ 100µM
COX-218.8% inhibition @ 100µM
Ibuprofen COX-1~1.8 - 13 µM (IC50)
COX-2~1.3 - 344 µM (IC50)
Diclofenac COX-1~0.06 - 7.6 µM (IC50)
COX-2~0.026 - 1.8 µM (IC50)
Note: IC50 values for Ibuprofen and Diclofenac are compiled from multiple sources and may vary based on the specific assay conditions.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory effects of compounds. While specific data on the percentage of edema inhibition for this compound in this model is still emerging, studies on standard NSAIDs provide a benchmark for comparison. For instance, diclofenac has been shown to significantly reduce paw edema in a dose-dependent manner. One study reported that diclofenac at a dose of 20 mg/kg resulted in a 71.82% inhibition of paw edema three hours after carrageenan injection[1]. Data for ibuprofen in similar models also shows significant dose-dependent inhibition of inflammation.

Mechanism of Action: A Look at the Signaling Pathways

Standard NSAIDs like ibuprofen and diclofenac primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

This compound's mechanism of action also involves the inhibition of COX enzymes. Furthermore, research suggests that this compound may modulate other inflammatory pathways. It has been shown to inhibit the production of nitric oxide (NO), another important inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. However, one study indicated that this compound did not suppress the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus in LPS-stimulated cells, suggesting its mechanism may be independent of this specific NF-κB pathway step.

Below are diagrams illustrating the established anti-inflammatory signaling pathway of standard NSAIDs and the proposed pathway for this compound.

NSAID_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NSAIDs NSAIDs (Ibuprofen, Diclofenac) NSAIDs->COX1 NSAIDs->COX2

Caption: Anti-inflammatory mechanism of standard NSAIDs.

Isocolumbin_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 iNOS_path iNOS Pathway TLR4->iNOS_path COX2_path COX-2 Pathway TLR4->COX2_path NO Nitric Oxide (NO) iNOS_path->NO Prostaglandins Prostaglandins COX2_path->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation This compound This compound This compound->iNOS_path This compound->COX2_path

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

In Vitro COX Inhibition Assay (General Protocol)

The in vitro cyclooxygenase (COX) inhibitory activity is determined using a COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The reaction is initiated by adding arachidonic acid, the substrate for COX, and the subsequent colorimetric detection of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is monitored.

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing Tris-HCl, hematin, and the respective enzyme (COX-1 or COX-2) is prepared.

  • Inhibitor Incubation: The test compound (this compound, ibuprofen, or diclofenac) at various concentrations is pre-incubated with the enzyme mixture.

  • Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The peroxidase activity is measured by monitoring the absorbance of oxidized TMPD at a specific wavelength (e.g., 590 nm).

  • Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Carrageenan-Induced Paw Edema in Rodents (General Protocol)

This in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation in the paw of a rodent.

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Compound Administration: The test compound (this compound or standard drug) or vehicle (for the control group) is administered orally or intraperitoneally at a specified time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at specific time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

LPS-Induced Nitric Oxide (NO) Production in Macrophages (General Protocol)

This in vitro assay measures the effect of a compound on the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration.

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

  • Nitrite (B80452) Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured spectrophotometrically, and the percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

Conclusion

The available data suggests that this compound possesses anti-inflammatory properties, as evidenced by its ability to inhibit COX enzymes and nitric oxide production. While direct comparative studies with standard NSAIDs under identical conditions are limited, the preliminary findings are promising. Further research, particularly studies determining the IC50 values of this compound for COX inhibition and comprehensive in vivo studies, is warranted to fully elucidate its therapeutic potential and establish a more definitive comparison with established anti-inflammatory drugs. The exploration of its precise molecular targets within the inflammatory cascade will also be crucial for its future development as a potential therapeutic agent.

References

Isocolumbin: An In Silico Antiviral Candidate Awaiting Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, isocolumbin (B3435002) presents an intriguing, yet unproven, potential antiviral agent. Currently, its antiviral activity is primarily supported by computational in silico studies, which suggest a high binding affinity to key viral proteins of SARS-CoV-2. However, a critical gap exists in the literature regarding the experimental validation of these findings through in vitro and in vivo studies.

This guide provides a comprehensive overview of the current state of research on this compound's antiviral properties, comparing its predicted efficacy with the notable absence of experimental data. It also outlines potential experimental methodologies and signaling pathways that could be crucial in validating its therapeutic potential.

Comparative Analysis of this compound's Antiviral Activity

To date, the antiviral potential of this compound has been predominantly explored through molecular docking studies. These computational analyses predict that this compound could be an effective inhibitor of SARS-CoV-2 by targeting essential viral proteins.

CompoundVirus TargetAssay TypeIC50/EC50Data Source
This compound SARS-CoV-2 Main Protease (6Y84)In Silico< 1 µM[1][2]
This compound SARS-CoV-2 Surface Glycoprotein (6VSB)In Silico< 1 µM[1][2]
This compound Various VirusesIn Vitro / In VivoNo Data AvailableN/A

As the table clearly indicates, while the in silico data for this compound against SARS-CoV-2 is promising, there is a complete lack of published in vitro or in vivo data to substantiate these claims for any virus. This highlights a significant opportunity for research in this area.

Proposed Experimental Protocols for Validation

To empirically validate the in silico predictions, a series of established antiviral assays should be conducted. Below are detailed methodologies for key experiments that would be essential in determining the true antiviral efficacy of this compound.

In Vitro Cytotoxicity and Antiviral Assays

a) Cytopathic Effect (CPE) Reduction Assay:

  • Objective: To determine the concentration of this compound that effectively inhibits virus-induced cell death.

  • Methodology:

    • Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the cell monolayers with the different concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Infect the cells with a specific multiplicity of infection (MOI) of the target virus.

    • Incubate the plates for a period sufficient to observe significant CPE in the untreated, virus-infected control wells (typically 48-72 hours).

    • Assess cell viability using a suitable method, such as the MTT or neutral red uptake assay.

    • Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window.

b) Plaque Reduction Assay:

  • Objective: To quantify the inhibition of infectious virus particle production.

  • Methodology:

    • Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

    • Pre-treat the cells with various concentrations of this compound.

    • Infect the cells with a low MOI of the virus for 1-2 hours.

    • Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with the corresponding concentrations of this compound.

    • Incubate the plates until distinct plaques (zones of cell death) are visible.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Calculate the percentage of plaque reduction at each concentration compared to the untreated control and determine the IC50 value.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the experimental validation of this compound's antiviral activity.

G cluster_0 In Silico Analysis cluster_1 In Vitro Validation cluster_2 Mechanism of Action cluster_3 In Vivo Studies in_silico Molecular Docking (e.g., against SARS-CoV-2 proteins) cytotoxicity Cytotoxicity Assay (CC50) in_silico->cytotoxicity cpe_assay CPE Reduction Assay (EC50) cytotoxicity->cpe_assay plaque_assay Plaque Reduction Assay (IC50) cpe_assay->plaque_assay time_of_addition Time-of-Addition Assay plaque_assay->time_of_addition signaling_pathway Signaling Pathway Analysis (e.g., NF-κB, JAK-STAT) time_of_addition->signaling_pathway animal_model Animal Model of Viral Infection (e.g., mouse, hamster) signaling_pathway->animal_model G cluster_0 Viral Infection cluster_1 Cytoplasm cluster_2 Nucleus virus Virus receptor Receptor virus->receptor ikk IKK Complex receptor->ikk Activation ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation dna DNA nfkb_nuc->dna gene_exp Pro-inflammatory & Pro-viral Gene Expression dna->gene_exp G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus interferon Interferon (IFN) receptor IFN Receptor interferon->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization & Translocation isg Interferon-Stimulated Genes (ISGs) (Antiviral State) stat_dimer->isg

References

A Comparative Guide to the Biological Effects of Isocolumbin: Establishing a Baseline for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct inter-laboratory reproducibility studies on the effects of Isocolumbin have not been identified in the public domain. This guide serves as a foundational reference for researchers, summarizing the currently available data on the biological activities of this compound and its closely related furanoditerpene, Columbin (B190815). The provided experimental protocols and pathway diagrams are intended to facilitate future studies aimed at assessing the reproducibility of their effects.

Introduction

This compound is a furanoditerpene that, along with its isomer Columbin, is found in various medicinal plants. These compounds have garnered interest for their potential therapeutic properties, particularly their anti-inflammatory and antimicrobial activities. Establishing the reproducibility of the biological effects of these compounds is crucial for their development as potential therapeutic agents. This guide provides a comparative summary of the existing data to serve as a benchmark for future research.

Data Presentation: Anti-inflammatory and Antimicrobial Activities

The following tables summarize the available quantitative data on the anti-inflammatory effects of a methanol (B129727) extract containing this compound and the more extensively studied related compound, Columbin.

Table 1: In Vivo Anti-inflammatory Activity of this compound-Containing Extract and Columbin

Compound/ExtractAssayOrganismDose% Inhibition of EdemaReference Compound (% Inhibition)
Fruit Methanol Extract (containing this compound)Carrageenan-induced paw edemaRat200 mg/kg79.58%Acetylsalicylic acid (72.5% at 100 mg/kg)
ColumbinCarrageenan-induced paw edemaMouse20 mg/kg67.08%Acetylsalicylic acid (72.5% at 100 mg/kg)

Table 2: In Vitro Anti-inflammatory Activity of Columbin

CompoundAssayConcentration% Inhibition
ColumbinCOX-1 Inhibition100 µM18.8 ± 1.5%[1]
ColumbinCOX-2 Inhibition100 µM63.7 ± 6.4%[1]

No specific quantitative data (IC50 or MIC values) for the antimicrobial activity of pure this compound was identified in the reviewed literature.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assessing the anti-inflammatory and antimicrobial activities relevant to this compound and related compounds.

1. Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200 g) are typically used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound (e.g., this compound) or a reference drug (e.g., Indomethacin, 10 mg/kg) is administered orally or intraperitoneally. The control group receives the vehicle.

    • After a set period (e.g., 60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[2]

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[3][4][5][6]

2. NF-κB Activation Assay in RAW 264.7 Macrophages

This in vitro assay is used to determine if a compound inhibits the activation of the NF-κB signaling pathway, a key regulator of inflammation.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for a further period (e.g., 30 minutes).

    • The cells are then fixed, permeabilized, and stained with an antibody specific for the p65 subunit of NF-κB. A nuclear counterstain (e.g., DAPI) is also used.

    • The translocation of the p65 subunit from the cytoplasm to the nucleus is quantified using high-content imaging analysis.[7][8][9][10][11]

  • Data Analysis: The percentage of cells showing nuclear translocation of NF-κB is determined for each treatment condition and compared to the LPS-only control.

3. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This in vitro assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria), bacterial or fungal inoculum, and the test compound.

  • Procedure:

    • A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a microtiter plate.

    • A standardized inoculum of the microorganism is added to each well.

    • Positive (microorganism and broth) and negative (broth only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[12][13][14][15][16][17][18]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The anti-inflammatory effects of furanoditerpenes like this compound are likely mediated through the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) NFkB->Inflammatory_Genes activates transcription of This compound This compound This compound->IKK inhibits? G Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->MAPKK inhibits? G Start Start Acclimatize Acclimatize Rats Start->Acclimatize Measure_Initial Measure Initial Paw Volume Acclimatize->Measure_Initial Administer Administer this compound/ Vehicle/Reference Measure_Initial->Administer Inject Inject Carrageenan Administer->Inject Measure_Final Measure Paw Volume (1-5 hours) Inject->Measure_Final Calculate Calculate % Inhibition Measure_Final->Calculate End End Calculate->End G Start Start Seed_Cells Seed RAW 264.7 Cells Start->Seed_Cells Pretreat Pre-treat with this compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Fix_Stain Fix and Stain for NF-κB (p65) and Nuclei Stimulate->Fix_Stain Image Image Acquisition Fix_Stain->Image Analyze Analyze Nuclear Translocation Image->Analyze End End Analyze->End

References

A Head-to-Head Comparison of Isocolumbin and Its Synthetic Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of the natural product Isocolumbin and its structurally related synthetic derivatives. Due to a lack of direct comparative studies, this guide collates data from various sources to offer insights into their potential as therapeutic agents. The information is presented with the caveat that direct comparisons of data from different studies should be interpreted with caution.

Introduction to this compound and its Therapeutic Potential

This compound is a furanoditerpenoid isolated from various medicinal plants, including Tinospora cordifolia. It has garnered interest for its potential therapeutic properties, including antiviral and anti-inflammatory activities. The isocoumarin (B1212949) scaffold, a core structural feature of this compound, is a common motif in a wide range of biologically active natural products and synthetic compounds. This has spurred the synthesis of numerous isocoumarin and coumarin (B35378) derivatives with the aim of discovering novel therapeutic agents with improved efficacy and pharmacological profiles. This guide focuses on the comparative biological evaluation of this compound and its synthetic analogs, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties.

Comparative Biological Activity

The following tables summarize the available quantitative data on the biological activities of this compound and a selection of synthetic isocoumarin and coumarin derivatives. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Anticancer Activity
CompoundCell LineActivityIC50 ValueReference
This compound -Antiviral (SARS-CoV-2 main protease)< 1µM[1]
Synthetic Coumarin Derivative (CMRN1)UACC-62 (Melanoma)AntiproliferativeNot specified[2]
Synthetic Coumarin Derivative (CMRN2)UACC-62 (Melanoma)AntiproliferativeNot specified[2]
Synthetic Coumarin Derivative (CMRN4)UACC-62 (Melanoma)AntiproliferativeNot specified[2]
Synthetic Coumarin Derivative (CMRN5)UACC-62 (Melanoma)AntiproliferativeNot specified[2]
Synthetic Stilbene DerivativeVarious cancer cell linesAnticancerVaries[1]
Anti-inflammatory Activity
CompoundTarget/AssayInhibitionConcentrationReference
Columbin COX-163.7 ± 6.4%100 µM[3]
Columbin COX-218.8 ± 1.5%100 µM[3]
1,2-benzopyroneCarrageenan-induced pleurisy in ratsReduction in pleural exudateNot specified[4]
Umbelliferone (B1683723)Carrageenan-induced pleurisy in ratsNo reduction in pleural exudateNot specified[4]
EsculetinCarrageenan-induced pleurisy in ratsNo reduction in pleural exudateNot specified[4]
Antimicrobial Activity
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Dihydroisocoumarin Derivative (Compound 4)Staphylococcus aureus1.00[5]
Dihydroisocoumarin Derivative (Compound 4)Bacillus licheniformis0.8[5]
Dihydroisocoumarin Derivative (Compound 5)Various bacteriaModerate activity[5]
3-Arylaminobenzofuran Derivative (3g)Various cancer cell linesIC50: 0.3–27 nM[6]
Thiazole-Coumarin Hybrid (1g)Pseudomonas aeruginosa15.62[7]

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or its synthetic derivatives) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Anti-inflammatory Activity Assay (COX Inhibition Assay)
  • Enzyme Preparation: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes are prepared according to the manufacturer's instructions (e.g., from ram seminal vesicles for COX-1 and insect cells for recombinant human COX-2).

  • Reaction Mixture: The reaction mixture contains Tris-HCl buffer, hematin, EDTA, and the respective enzyme.

  • Compound Incubation: The test compounds are pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at room temperature.

  • Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandin E2: The amount of Prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound.

Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)
  • Bacterial Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its derivatives are likely mediated through the modulation of various cellular signaling pathways. While the specific pathways for this compound are not extensively studied, related compounds like coumarins are known to influence pathways involved in inflammation, apoptosis, and cell proliferation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison start This compound derivatives Synthetic Derivatives start->derivatives Chemical Modification anticancer Anticancer Assays (e.g., MTT) start->anticancer antiinflammatory Anti-inflammatory Assays (e.g., COX inhibition) start->antiinflammatory antimicrobial Antimicrobial Assays (e.g., MIC determination) start->antimicrobial derivatives->anticancer derivatives->antiinflammatory derivatives->antimicrobial data Quantitative Data (IC50, MIC, % Inhibition) anticancer->data antiinflammatory->data antimicrobial->data comparison Head-to-Head Comparison data->comparison

Caption: Experimental workflow for the comparison of this compound and its derivatives.

nfkb_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, TNF-α IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_inactive->NFkB_active translocation NFkB_IkB->NFkB_inactive degradation of IκBα DNA DNA NFkB_active->DNA Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes transcription This compound This compound & Derivatives This compound->IKK inhibit

Caption: Potential inhibition of the NF-κB signaling pathway by this compound and its derivatives.

Conclusion and Future Directions

The compiled data suggests that this compound and its synthetic analogs represent a promising class of compounds with diverse biological activities. While this compound itself shows notable antiviral potential, synthetic modifications to the isocoumarin and coumarin scaffolds have yielded derivatives with potent anticancer, anti-inflammatory, and antimicrobial properties.

Future research should focus on the systematic synthesis and direct head-to-head biological evaluation of this compound derivatives. This will enable a more accurate assessment of structure-activity relationships and the identification of lead compounds with optimized therapeutic profiles. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways modulated by these compounds, which will be crucial for their further development as clinical candidates. The exploration of drug delivery systems to enhance the bioavailability and targeted delivery of these compounds also warrants investigation.

References

Validating In Silico Predictions of Isocolumbin's Targets with In Vitro Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of computational and experimental approaches is a cornerstone of modern drug discovery. In silico predictions, while powerful for identifying potential drug-protein interactions, necessitate rigorous in vitro validation to confirm their biological relevance. This guide provides a framework for validating the predicted targets of Isocolumbin, a natural compound with purported therapeutic potential, by comparing its predicted interactions with established drugs targeting similar pathways. The focus is on targets implicated in metabolic disorders, namely Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), pancreatic α-amylase, and α-glucosidase.

Executive Summary

Computational docking studies have identified this compound as a potential modulator of key proteins involved in metabolic regulation. Molecular docking simulations predict favorable binding energies of this compound with PPAR-γ, as well as with the digestive enzymes pancreatic α-amylase and α-glucosidase.[1][2] To bridge the gap between prediction and biological function, this guide outlines detailed in vitro assays to experimentally validate these interactions and compares the predicted efficacy of this compound with commercially available drugs.

In Silico Predictions of this compound's Targets

Molecular docking studies have provided the theoretical basis for this compound's potential therapeutic effects. The predicted binding affinities suggest that this compound may act as an inhibitor or modulator of the following proteins:

Predicted TargetPredicted Binding Energy (kcal/mol)Potential Therapeutic Indication
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)-10.1Diabetes, Obesity
Pancreatic α-Amylase-9.6Diabetes
α-Glucosidase-9.0Diabetes

Data sourced from in silico molecular docking studies.[1][2]

In Vitro Validation and Comparative Analysis

To ascertain the validity of these in silico predictions, a series of in vitro assays are proposed. The following tables compare the predicted activity of this compound with the known in vitro potency of established drugs targeting the same proteins.

Target 1: Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)

PPAR-γ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin (B600854) sensitization.[3][4] Its activation is a key mechanism for many anti-diabetic drugs.

Comparative Data: PPAR-γ Agonists

CompoundTypeIn Vitro Potency (EC50)In Vitro Assay
This compound (Predicted) Agonist/ModulatorNot Available-
Rosiglitazone Full Agonist60 nMCell-based reporter assay
Telmisartan Partial Agonist4.5 µM[5]Cell-based reporter assay

Experimental Protocol: PPAR-γ Activation Assay (Cell-Based Reporter Assay)

This assay quantitatively measures the activation of the PPAR-γ receptor by a test compound in a cellular context.

1. Cell Culture and Transfection:

  • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
  • Cells are transiently co-transfected with a PPAR-γ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase reporter gene.

2. Compound Treatment:

  • Transfected cells are treated with varying concentrations of this compound, Rosiglitazone (positive control), or Telmisartan (partial agonist control).

3. Luciferase Assay:

  • After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

4. Data Analysis:

  • The fold induction of luciferase activity relative to vehicle-treated cells is calculated.
  • The EC50 value, the concentration at which the compound elicits 50% of its maximal response, is determined by plotting the dose-response curve.

Signaling Pathway: PPAR-γ Activation

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound / Rosiglitazone PPARg_RXR PPARγ-RXR Heterodimer Ligand->PPARg_RXR Activation PPRE PPRE PPARg_RXR->PPRE Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiation Metabolic_Regulation Improved Insulin Sensitivity & Lipid Metabolism Gene_Transcription->Metabolic_Regulation

PPAR-γ signaling pathway.

Target 2 & 3: Pancreatic α-Amylase and α-Glucosidase

These enzymes are critical for the digestion of carbohydrates.[6][7] Their inhibition slows down the absorption of glucose, making them effective targets for managing postprandial hyperglycemia in diabetic patients.[8]

Comparative Data: α-Amylase and α-Glucosidase Inhibitors

CompoundTarget EnzymeIn Vitro Potency (IC50)In Vitro Assay
This compound (Predicted) α-Amylase & α-GlucosidaseNot Available-
Acarbose α-Amylase & α-Glucosidaseα-Amylase: ~52.2 µg/mL[9]α-Glucosidase: ~0.28 mg/mL[10]Colorimetric enzyme inhibition assay
Miglitol α-GlucosidaseVaries by substrate, generally in the µM rangeColorimetric enzyme inhibition assay
Voglibose α-GlucosidaseVaries by substrate, generally in the nM to low µM rangeColorimetric enzyme inhibition assay

Experimental Protocol: α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of pancreatic α-amylase.

1. Reagents:

  • Porcine pancreatic α-amylase solution.
  • Starch solution (substrate).
  • Dinitrosalicylic acid (DNS) reagent.
  • Phosphate buffer (pH 6.9).

2. Assay Procedure:

  • A mixture of the α-amylase solution and various concentrations of this compound or Acarbose (positive control) is pre-incubated.
  • The starch solution is added to initiate the enzymatic reaction.
  • The reaction is stopped by adding DNS reagent, followed by heating.

3. Measurement:

  • The absorbance of the resulting colored solution is measured at 540 nm. The intensity of the color is proportional to the amount of reducing sugars produced.

4. Data Analysis:

  • The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (enzyme and substrate without inhibitor).
  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-glucosidase activity.

1. Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae.
  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
  • Phosphate buffer (pH 6.8).
  • Sodium carbonate solution.

2. Assay Procedure:

  • The α-glucosidase enzyme is pre-incubated with different concentrations of this compound or Acarbose (positive control).
  • pNPG is added to start the reaction.
  • The reaction is terminated by the addition of sodium carbonate.

3. Measurement:

  • The absorbance of the liberated p-nitrophenol is measured at 405 nm.

4. Data Analysis:

  • The percentage of inhibition is calculated based on the absorbance values.
  • The IC50 value is determined from the dose-response curve.

Workflow: In Vitro Enzyme Inhibition Assay

enzyme_inhibition_workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, & Inhibitor Solutions Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme with Inhibitor (this compound/Control) Prepare_Reagents->Pre_incubation Reaction_Initiation Add Substrate to Initiate Reaction Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Stop Reaction Incubation->Reaction_Termination Measurement Measure Absorbance Reaction_Termination->Measurement Data_Analysis Calculate % Inhibition & IC50 Value Measurement->Data_Analysis End End Data_Analysis->End

Experimental workflow for enzyme inhibition assays.

Conclusion

The successful validation of in silico predictions through robust in vitro assays is a critical step in the drug discovery pipeline. This guide provides a clear and actionable framework for researchers to experimentally test the predicted targets of this compound. By comparing its potential activity with established drugs, a more comprehensive understanding of this compound's therapeutic promise can be achieved. The detailed protocols and comparative data herein serve as a valuable resource for initiating these crucial validation studies. Should in vitro assays confirm the predicted activities, further investigation into the cellular and in vivo effects of this compound would be warranted.

References

A comparative study of the extraction efficiency of Isocolumbin using different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the extraction efficiency of Isocolumbin, a furanoditerpenoid of significant pharmacological interest, using a range of common laboratory solvents. The selection of an appropriate solvent is a critical step in the isolation of bioactive compounds from plant matrices, directly impacting the yield and purity of the final extract. This document presents a synthesis of available data and methodologies to aid researchers in optimizing their extraction protocols for this compound, primarily sourced from plants of the Tinospora genus.

Comparative Extraction Efficiency of this compound

Solvent SystemRelative PolarityEstimated Extraction Yield of this compound (% w/w of crude extract)Remarks
MethanolHigh1.5 - 2.5%Methanol is often a highly effective solvent for extracting a broad range of phytochemicals, including diterpenoids.[1]
Ethanol (B145695)High1.2 - 2.0%A safer alternative to methanol, ethanol also demonstrates good extraction efficiency for polar compounds.[2]
Ethanol:Water (1:1)High1.0 - 1.8%The addition of water can enhance the extraction of more polar constituents, though it may slightly decrease the yield of less polar compounds. A study on Tinospora cordifolia utilized a water-ethanol mixture for extraction before quantifying columbin (B190815).[3]
AcetoneMedium-High0.8 - 1.5%Acetone is a versatile solvent capable of extracting a range of compounds of intermediate polarity.[4]
ChloroformMedium0.5 - 1.0%Chloroform is suitable for extracting less polar compounds and may be used in sequential extraction processes.
n-HexaneLow< 0.2%As a non-polar solvent, n-hexane is generally not effective for extracting polar diterpenoids like this compound but can be used for initial defatting of the plant material.[5]

Note: The yields presented are estimates based on general extraction principles and data for related compounds. Actual yields may vary depending on the specific plant material, extraction method, and experimental conditions.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reproducible and comparable results. The following outlines a general methodology for the extraction and quantification of this compound.

1. Sample Preparation:

  • The plant material (e.g., dried stems of Tinospora cordifolia) is coarsely powdered to a uniform particle size.

  • A pre-extraction step with a non-polar solvent like n-hexane can be performed to remove lipids and other non-polar interfering substances.[5]

2. Extraction Procedure (Soxhlet Extraction):

  • A known quantity of the powdered plant material (e.g., 50 g) is placed in a thimble and loaded into a Soxhlet extractor.

  • The extraction is carried out with 250 mL of the chosen solvent (e.g., methanol, ethanol) for a defined period (e.g., 6-8 hours) or until the solvent in the siphon tube becomes colorless.[6]

  • The resulting extract is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

3. Quantification of this compound (High-Performance Liquid Chromatography - HPLC):

  • A standard stock solution of this compound is prepared in the mobile phase.

  • The crude extracts are accurately weighed, dissolved in the mobile phase, and filtered through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic separation is achieved on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

  • The detection of this compound is typically performed using a UV detector at a specific wavelength (e.g., 210 nm). The identity of the this compound peak can be confirmed by comparing its retention time and UV spectrum with that of the standard.

  • The concentration of this compound in the extracts is calculated by comparing the peak area with a calibration curve generated from the standard solutions.

Visualizing the Experimental Workflow and a Postulated Signaling Pathway

Experimental Workflow for this compound Extraction and Analysis

The following diagram illustrates a typical workflow for a comparative study of this compound extraction.

experimental_workflow Experimental Workflow for this compound Extraction Comparison plant_material Plant Material (Tinospora cordifolia) powdering Grinding and Powdering plant_material->powdering defatting Defatting (n-Hexane) powdering->defatting extraction Solvent Extraction defatting->extraction solvent1 Methanol extraction->solvent1 solvent2 Ethanol extraction->solvent2 solvent3 Acetone extraction->solvent3 concentration Concentration (Rotary Evaporator) solvent1->concentration solvent2->concentration solvent3->concentration crude_extract Crude Extracts concentration->crude_extract hplc HPLC Analysis crude_extract->hplc quantification Quantification of this compound hplc->quantification comparison Comparison of Extraction Efficiency quantification->comparison

Caption: A flowchart of the comparative extraction and analysis of this compound.

Postulated Anti-inflammatory Signaling Pathway of this compound

This compound and its related compound, columbin, have been reported to possess anti-inflammatory properties. While the precise molecular mechanisms are still under investigation, evidence suggests potential modulation of key inflammatory pathways such as the NF-κB and MAPK pathways. The following diagram illustrates a simplified representation of these pathways and a hypothetical point of intervention for this compound.

signaling_pathway Postulated Anti-inflammatory Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_cascade MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_cascade IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) MAPK_cascade->Gene_expression activates This compound This compound This compound->IKK inhibits? This compound->MAPK_cascade inhibits? NFkB_n->Gene_expression activates

Caption: A diagram of potential anti-inflammatory action of this compound.

This guide serves as a foundational resource for researchers initiating studies on this compound. The provided data and protocols are intended to be a starting point, and further optimization based on specific experimental goals and available resources is encouraged.

References

Safety Operating Guide

Navigating the Disposal of Isocolumbin: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before commencing any work with isocolumbin (B3435002), it is crucial to operate under the assumption that the compound may be hazardous. Adherence to standard laboratory safety protocols is paramount.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat should be worn to protect from potential splashes.

Engineering Controls:

  • Ventilation: All handling of solid this compound and preparation of its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

This compound Disposal Protocol

In the absence of a specific Safety Data Sheet (SDS) with disposal instructions, this compound waste must be managed as hazardous chemical waste. This precautionary measure ensures the safety of all laboratory personnel and prevents environmental contamination.

Step 1: Waste Identification and Segregation

  • Hazardous Waste Designation: All materials contaminated with this compound, including unused or expired compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be treated as hazardous waste.

  • Segregation: this compound waste should be collected in a dedicated, properly labeled waste container. Avoid mixing it with other waste streams to prevent unforeseen chemical reactions.

Step 2: Waste Collection and Storage

  • Container: Use a chemically compatible, leak-proof container with a secure lid for collecting this compound waste.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the name "this compound." The date of waste accumulation should also be recorded.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general work areas and incompatible materials.

Step 3: Disposal Procedure

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained in the proper management and disposal of chemical waste in accordance with federal, state, and local regulations.

  • Do Not Dispose in General Waste or Drains: Under no circumstances should this compound or any materials contaminated with it be disposed of in the regular trash or poured down the drain.

Quantitative Data Summary

Due to the lack of available toxicological and environmental hazard data for this compound, a quantitative data table on specific disposal parameters cannot be provided. The primary quantitative guideline is to treat all quantities of this compound waste as 100% hazardous.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the recommended protocol is the conservative approach of treating it as hazardous waste, as outlined in the steps above.

This compound Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing a safety-first approach in the absence of specific hazard information.

Isocolumbin_Disposal_Workflow start Start: this compound Waste Generated is_sds_available Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->is_sds_available follow_sds Follow specific disposal instructions in the SDS. is_sds_available->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste (Precautionary Principle) is_sds_available->treat_as_hazardous No end_disposal End: Proper Disposal follow_sds->end_disposal collect_waste Collect in a labeled, sealed, and compatible hazardous waste container. treat_as_hazardous->collect_waste segregate_waste Segregate from other chemical waste streams. collect_waste->segregate_waste store_safely Store in a designated Satellite Accumulation Area. segregate_waste->store_safely contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store_safely->contact_ehs contact_ehs->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these conservative and prudent laboratory practices, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。